Product packaging for 2-(Pyrrolidin-2-YL)pyrimidine(Cat. No.:CAS No. 944905-56-0)

2-(Pyrrolidin-2-YL)pyrimidine

Cat. No.: B3170652
CAS No.: 944905-56-0
M. Wt: 149.19 g/mol
InChI Key: ZSWGTTPYUUGGDI-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-YL)pyrimidine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B3170652 2-(Pyrrolidin-2-YL)pyrimidine CAS No. 944905-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGTTPYUUGGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyrrolidin-2-yl)pyrimidine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-(pyrrolidin-2-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative is structured to deliver not just a protocol, but a field-proven perspective on the experimental choices, mechanistic underpinnings, and practical considerations for researchers and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The fusion of pyrimidine and pyrrolidine rings creates a unique chemical architecture that has garnered considerable attention in the development of novel therapeutics. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, forming the core of numerous antimicrobial, antiviral, and antitumor agents.[1][2][3] The pyrimidine nucleus is a fundamental component of nucleic acids, which lends it a high degree of biocompatibility and potential for interaction with biological targets.[3][4] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in natural products and pharmaceuticals, often conferring desirable pharmacokinetic properties.[5]

The combination of these two moieties in this compound presents a compelling scaffold for probing a wide range of biological targets. The pyrrolidine substituent at the 2-position of the pyrimidine ring can engage in critical hydrogen bonding interactions and provide a chiral center, which can be pivotal for target selectivity and potency. This guide will delineate a robust and adaptable synthetic strategy to access this valuable molecule.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of this compound suggests a convergent approach, where the pyrimidine and a protected pyrrolidine precursor are synthesized separately and then coupled. This strategy allows for modularity and the potential to generate a library of analogues by varying either heterocyclic component.

Our retrosynthetic strategy hinges on the formation of the C-C bond between the pyrimidine and pyrrolidine rings via a nucleophilic substitution reaction. This leads back to a 2-halopyrimidine and a protected 2-lithiated pyrrolidine. The 2-halopyrimidine can be readily prepared from a corresponding pyrimidinone, which in turn is accessible through a classical condensation reaction. The protected pyrrolidine precursor can be derived from L-proline, a readily available chiral starting material.

Retrosynthetic Analysis Target Molecule This compound Key Intermediate 1 N-Boc-2-(lithiomethyl)pyrrolidine Target Molecule->Key Intermediate 1 C-C Bond Formation Key Intermediate 2 2-Chloropyrimidine Target Molecule->Key Intermediate 2 C-C Bond Formation Starting Material 1 N-Boc-L-proline Key Intermediate 1->Starting Material 1 Reduction & Lithiation Starting Material 2 Uracil Key Intermediate 2->Starting Material 2 Chlorination

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway: A Step-by-Step Guide

The forward synthesis is designed as a three-stage process:

  • Synthesis of the protected pyrrolidine precursor.

  • Synthesis of the 2-chloropyrimidine electrophile.

  • Coupling of the two fragments and final deprotection.

Stage 1: Synthesis of N-Boc-2-(hydroxymethyl)pyrrolidine

The synthesis of the protected pyrrolidine precursor commences with the readily available and chiral N-Boc-L-proline. The carboxylic acid functionality is reduced to the corresponding alcohol. This transformation is a standard procedure in peptide and amino acid chemistry.[5]

Experimental Protocol:

  • To a solution of N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-THF complex (1.2 eq., 1 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the pyrrolidine nitrogen. It is stable to the reducing conditions and can be readily removed under acidic conditions at the final step.

  • Borane-THF Complex: This reagent is a mild and selective reducing agent for carboxylic acids, minimizing side reactions.

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the borane reagent by moisture.

Stage 2: Synthesis of 2-Chloropyrimidine

The pyrimidine component is prepared from a commercially available starting material such as uracil or 2-hydroxypyrimidine. A common and effective method for converting a pyrimidinone to a chloropyrimidine is treatment with phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxypyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0 eq.).

  • Add N,N-dimethylaniline (0.1 eq.) as a catalyst.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with solid sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyrimidine.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a standard and highly effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.

  • N,N-dimethylaniline: This tertiary amine acts as a catalyst to facilitate the chlorination reaction.

  • Iced Water Quench: The reaction is quenched by carefully pouring it onto ice to hydrolyze the excess POCl₃ in a controlled manner.

Stage 3: Coupling and Deprotection

The final stage involves the coupling of the two synthesized fragments followed by the removal of the Boc protecting group. The coupling can be achieved via a Grignard or organolithium intermediate of the pyrrolidine fragment.

Experimental Protocol:

  • Formation of the Organolithium Reagent:

    • To a solution of N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

  • Coupling Reaction:

    • To the freshly prepared organolithium reagent, add a solution of 2-chloropyrimidine (1.2 eq.) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(pyrrolidin-2-yl)pyrimidine.

  • Deprotection:

    • Dissolve the purified N-Boc-2-(pyrrolidin-2-yl)pyrimidine in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with 1 M NaOH.

    • Extract the final product with dichloromethane, dry the organic layer, and concentrate to yield this compound.

Causality Behind Experimental Choices:

  • Organolithium Chemistry: The use of n-butyllithium to generate the organolithium species from the protected pyrrolidinemethanol provides a potent nucleophile for the subsequent coupling reaction.

  • Low-Temperature Conditions: The reactions involving organolithium reagents are conducted at low temperatures (-78 °C) to control their high reactivity and prevent side reactions.

  • Acidic Deprotection: The Boc group is labile to strong acids, and 4 M HCl in dioxane is a standard and effective reagent for its removal.

Summary of the Synthetic Pathway

The overall synthetic workflow is depicted below:

Synthetic Pathway Start1 N-Boc-L-proline Step1 Reduction (BH3-THF) Start1->Step1 Intermediate1 N-Boc-2-(hydroxymethyl)pyrrolidine Step1->Intermediate1 Step2 Lithiation (n-BuLi) Intermediate1->Step2 Intermediate2 N-Boc-2-(lithiomethyl)pyrrolidine Step2->Intermediate2 Step4 Coupling Intermediate2->Step4 Start2 2-Hydroxypyrimidine Step3 Chlorination (POCl3) Start2->Step3 Intermediate3 2-Chloropyrimidine Step3->Intermediate3 Intermediate3->Step4 Intermediate4 N-Boc-2-(pyrrolidin-2-yl)pyrimidine Step4->Intermediate4 Step5 Deprotection (HCl/Dioxane) Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

References

An In-depth Technical Guide to 2-(Pyrrolidin-2-YL)pyrimidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(pyrrolidin-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While direct experimental data for this specific parent molecule is not extensively documented in publicly accessible literature, this guide synthesizes available information on its salt form, closely related analogs, and the constituent chemical moieties to offer valuable insights into its properties, synthesis, and potential applications. The pyrimidine and pyrrolidine scaffolds are well-established as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] This guide will, therefore, also explore the therapeutic potential of the this compound core.

Compound Identification and Physicochemical Properties

A notable challenge in researching this compound is the ambiguity in its direct identification in major chemical databases. While the parent compound does not have a readily available, specific CAS number, its dihydrochloride salt is recognized. This suggests the existence and viability of the free base. For clarity, this section will provide identifiers for the most relevant forms and isomers.

It is crucial to distinguish this compound from its common isomer, 2-(pyrrolidin-2-yl)pyridine, which features a pyridine ring instead of a pyrimidine ring and has the CAS number 77790-61-5.[4][5] Another related compound is 2-(pyrrolidin-3-yl)pyrimidine, with the CAS number 944900-11-2, where the pyrimidine ring is attached to the 3-position of the pyrrolidine ring.[6]

Table 1: Core Identifiers for this compound and its Dihydrochloride Salt
IdentifierThis compound (Free Base)This compound dihydrochloride
IUPAC Name This compoundThis compound;dihydrochloride
CAS Number Not readily availableNot readily available
Molecular Formula C₈H₁₁N₃[7]C₈H₁₃Cl₂N₃
Molecular Weight 149.19 g/mol 222.12 g/mol
Canonical SMILES C1CC(NC1)C2=NC=CC=N2[7]C1CC(NC1)C2=NC=CC=N2.Cl.Cl
InChI Key ZSWGTTPYUUGGDI-UHFFFAOYSA-N[7]ZSWGTTPYUUGGDI-UHFFFAOYSA-N
Predicted XlogP 0.1[7]-
Monoisotopic Mass 149.09529 Da[7]-

A Note on Isomeric Complexity

The relationship between the core topic and its related isomers is critical for researchers to understand to avoid ambiguity in sourcing and experimentation.

G main This compound (Core Topic) pyridine 2-(Pyrrolidin-2-yl)pyridine (Pyridine Analog) CAS: 77790-61-5 main->pyridine Ring System Variation pos_isomer 2-(Pyrrolidin-3-yl)pyrimidine (Positional Isomer) CAS: 944900-11-2 main->pos_isomer Pyrrolidine Attachment Point n_isomer 2-(Pyrrolidin-1-yl)pyrimidine (N-Substituted Isomer) main->n_isomer Pyrrolidine Attachment Point

Caption: Isomeric landscape of the core topic.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible and chemically sound synthetic route can be proposed based on established methods for creating similar heterocyclic systems. A common approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this case, a protected pyrrolidine-2-carboxamidine could be reacted with a suitable three-carbon synthon.

A likely pathway would involve the following key steps:

  • Protection of Pyrrolidine: Commercially available L-proline or its ester would be N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Formation of the Amidine: The carboxylic acid or ester of the protected proline is converted to a nitrile, which is then transformed into the corresponding amidine. This can be achieved via a Pinner reaction or by using reagents like dimethylaluminum amide.

  • Cyclization with a C3 Synthon: The protected pyrrolidine-2-carboxamidine is then reacted with a 1,3-dielectrophilic three-carbon unit, such as malondialdehyde or a protected equivalent, to form the pyrimidine ring.

  • Deprotection: The final step involves the removal of the N-protecting group (e.g., using an acid like TFA for a Boc group) to yield the target compound, this compound.

Experimental Workflow: Proposed Synthesis

Step 1: N-Boc-L-proline methyl ester synthesis

  • To a solution of L-proline methyl ester hydrochloride (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline methyl ester.

Step 2: Conversion to N-Boc-pyrrolidine-2-carboxamide

  • Treat the N-Boc-L-proline methyl ester with a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Stir at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude amide.

Step 3: Dehydration to N-Boc-pyrrolidine-2-carbonitrile

  • Dissolve the amide in a suitable solvent like DCM or THF.

  • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction appropriately to isolate the nitrile.

Step 4: Formation of N-Boc-pyrrolidine-2-carboxamidine

  • Convert the nitrile to the amidine. One method is the Pinner reaction, where the nitrile is treated with HCl in ethanol to form the ethyl imidate hydrochloride, which is then reacted with ammonia.

Step 5: Pyrimidine Ring Formation

  • React the N-Boc-pyrrolidine-2-carboxamidine with malondialdehyde or a more stable equivalent like 1,1,3,3-tetramethoxypropane in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Heat the reaction mixture to drive the cyclization and condensation.

Step 6: Deprotection

  • Dissolve the resulting N-Boc-2-(pyrrolidin-2-yl)pyrimidine in DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield this compound, likely as the corresponding salt.

G cluster_0 Pyrrolidine Modification cluster_1 Pyrimidine Formation & Deprotection Proline L-Proline Ester BocProline N-Boc-Proline Ester Proline->BocProline Boc₂O Amide N-Boc-Amide BocProline->Amide NH₃/MeOH Nitrile N-Boc-Nitrile Amide->Nitrile Dehydration Amidine N-Boc-Amidine Nitrile->Amidine Pinner Rxn Cyclization Cyclization Amidine->Cyclization C3_Synthon C3 Synthon (e.g., Malondialdehyde) C3_Synthon->Cyclization ProtectedProduct N-Boc-2-(pyrrolidin-2-yl)pyrimidine Cyclization->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct TFA or HCl

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The combination of a pyrimidine ring and a pyrrolidine moiety creates a molecular scaffold with significant potential for biological activity. Both heterocycles are prevalent in FDA-approved drugs and clinical candidates.

The Pyrimidine Moiety: The pyrimidine ring is a cornerstone of numerous therapeutic agents due to its ability to act as a bioisostere for other aromatic systems and its involvement in hydrogen bonding interactions with biological targets.[2] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including:

  • Anticancer: As seen in kinase inhibitors.[8]

  • Antiviral: A fundamental component of nucleoside analogs.[3]

  • Antibacterial and Antifungal: Found in various antimicrobial agents.[9][10]

  • Anti-inflammatory: Acting on various targets in inflammatory pathways.[11][12]

The Pyrrolidine Moiety: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages in drug design:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for better exploration of the three-dimensional space of protein binding pockets compared to flat aromatic rings.[1]

  • Chirality: The pyrrolidine ring in this compound contains a stereocenter at the 2-position, allowing for the synthesis of enantiomerically pure compounds, which can lead to improved target selectivity and reduced off-target effects.[1][13]

  • Versatility: The pyrrolidine scaffold is found in a wide range of bioactive natural products and synthetic drugs, demonstrating its versatility in targeting different biological systems.[1][13]

The Combined Scaffold: The fusion of these two privileged scaffolds in this compound suggests its potential as a core structure for developing novel therapeutics. For instance, derivatives of pyrazolopyrimidines, which are structurally related, have been investigated as potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes, with some incorporating a cyanopyrrolidine moiety.[14] The pyrrolidine-pyrimidine scaffold could be explored for its activity as:

  • Kinase Inhibitors: The pyrimidine ring can mimic the adenine of ATP, while the pyrrolidine can be functionalized to occupy adjacent hydrophobic pockets in the kinase domain.

  • Protease Inhibitors: The pyrrolidine ring is a common feature in many protease inhibitors, and the pyrimidine could be tailored to interact with specific residues in the active site.

  • CNS-active agents: The ability of small heterocyclic molecules to cross the blood-brain barrier makes this scaffold a candidate for targeting neurological disorders.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. While the lack of a dedicated CAS number for the parent compound and a limited number of direct synthetic reports present initial challenges, the clear existence of its dihydrochloride salt and the well-documented importance of its constituent pyrimidine and pyrrolidine scaffolds provide a strong rationale for its investigation. The proposed synthetic route offers a logical starting point for its preparation. For researchers in drug discovery, the this compound core is a valuable scaffold for library synthesis and screening against a wide range of therapeutic targets. Future work should focus on the definitive synthesis and characterization of this compound, including the separation and biological evaluation of its enantiomers, to fully unlock its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-2-yl)pyrimidine represents a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of molecules with diverse biological activities. Its three-dimensional structure and conformational dynamics are critical determinants of its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We will delve into the intrinsic conformational preferences of the constituent pyrrolidine and pyrimidine rings, the rotational dynamics about the interconnecting bond, and the interplay of steric and electronic factors that govern the molecule's overall topology. Furthermore, this guide outlines robust experimental and computational methodologies for a thorough conformational analysis, empowering researchers to elucidate the structure-activity relationships of their this compound-based compounds.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The principle that a molecule's biological function is intrinsically linked to its three-dimensional shape is a cornerstone of modern drug discovery. For small molecules like this compound, which often bind to specific pockets within protein targets, the accessible conformations dictate the feasibility and strength of these interactions. A comprehensive understanding of a molecule's conformational preferences, and the energy barriers between different conformations, is therefore paramount for rational drug design. This knowledge allows for the optimization of molecular frameworks to favor bioactive conformations, thereby enhancing potency and selectivity. The this compound scaffold, with its combination of a flexible saturated heterocycle and a rigid aromatic heterocycle, presents a compelling case study in conformational analysis.

Deconstructing the Molecular Architecture

The molecular structure of this compound can be dissected into three key conformational features:

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations.

  • Pyrimidine Ring: The pyrimidine ring is an aromatic, and therefore planar, system.

  • Inter-ring Torsional Angle: The rotation around the single bond connecting the C2 of the pyrrolidine ring to the C2 of the pyrimidine ring defines the relative orientation of the two heterocyclic systems.

The interplay of these three elements determines the overall shape and steric presentation of the molecule.

The Dynamic Nature of the Pyrrolidine Ring: Puckering

The pyrrolidine ring adopts non-planar conformations to relieve torsional strain. The two most common puckering modes are the envelope (E) and twist (T) conformations. In the context of substituted pyrrolidines, these are often described as "UP" and "DOWN" puckers, referring to the displacement of a carbon atom above or below the plane defined by the other four atoms. The specific puckering preference is influenced by the nature and stereochemistry of substituents on the ring. For a 2-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial position generally being more sterically favorable.

The energy difference between these puckered states is typically small, allowing for rapid interconversion at room temperature. However, the population of each state can be significantly influenced by intramolecular interactions and the molecular environment.

Pyrrolidine_Puckering cluster_pucker Pyrrolidine Ring Puckering cluster_substituent Substituent Orientation Envelope Envelope (E) One atom out of plane Twist Twist (T) Two adjacent atoms out of plane Envelope->Twist Interconversion Pseudo-axial Pseudo-axial Pseudo-equatorial Pseudo-equatorial (Generally favored) Pseudo-axial->Pseudo-equatorial Equilibrium

Pyrrolidine Ring Conformational Dynamics
The Rotational Landscape: Dihedral Angle Control

The rotation around the C2(pyrrolidine)-C2(pyrimidine) bond is a critical determinant of the molecule's overall shape. This rotation is governed by a torsional potential energy surface, with energy minima corresponding to staggered conformations and energy maxima to eclipsed conformations. The primary factors influencing this rotational barrier are:

  • Steric Hindrance: Repulsive interactions between the hydrogen atoms on the C3 of the pyrrolidine and the hydrogens or nitrogen lone pairs on the pyrimidine ring will disfavor certain eclipsed conformations.

  • Electronic Effects: The interaction between the lone pair of the pyrrolidine nitrogen and the pi-system of the pyrimidine ring can influence the rotational preference.

It is anticipated that the lowest energy conformations will be those that minimize steric clashes between the two rings.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of this compound.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[1][2]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the three-bond coupling constants between vicinal protons on the pyrrolidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred puckering of the pyrrolidine ring can be determined.[3]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity between protons. NOEs between protons on the pyrrolidine ring and the pyrimidine ring can be used to determine the preferred relative orientation of the two rings.

  • Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate the dynamics of conformational exchange. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes such as ring puckering and inter-ring rotation.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mM.

  • 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

  • 2D NMR:

    • COSY: Perform a COSY experiment to establish proton-proton connectivity within the pyrrolidine and pyrimidine rings.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations. Pay close attention to inter-ring NOEs.

  • Data Analysis:

    • Use the measured ³JHH values in conjunction with the Karplus equation to deduce the dihedral angles and thus the preferred puckering of the pyrrolidine ring.

    • Analyze the inter-ring NOEs to determine the predominant rotameric conformation around the C-C bond.

  • VT-NMR (Optional): If conformational exchange is suspected, acquire a series of ¹H NMR spectra at different temperatures to observe any coalescence phenomena and calculate the activation energy for the conformational interchange.

NMR_Workflow Sample_Prep Sample Preparation (High Purity, Deuterated Solvent) 1D_H_NMR 1D ¹H NMR (Chemical Shifts, Coupling Constants) Sample_Prep->1D_H_NMR 2D_NMR 2D NMR Experiments 1D_H_NMR->2D_NMR VT_NMR Variable Temperature NMR (Conformational Dynamics) 1D_H_NMR->VT_NMR COSY COSY (Connectivity) 2D_NMR->COSY NOESY NOESY/ROESY (Through-space Proximity) 2D_NMR->NOESY Data_Analysis Data Analysis COSY->Data_Analysis NOESY->Data_Analysis Karplus Karplus Equation (Ring Pucker) Data_Analysis->Karplus NOE_Analysis NOE Analysis (Inter-ring Orientation) Data_Analysis->NOE_Analysis

NMR Workflow for Conformational Analysis

X-ray crystallography provides a precise and unambiguous determination of the molecular structure in the solid state.[4][5][6] While the solid-state conformation may not be the only one present in solution, it often represents a low-energy conformation and provides an invaluable starting point for computational studies. The key data obtained from an X-ray crystal structure include bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsional angles, paying particular attention to the pyrrolidine ring pucker and the dihedral angle between the two rings.

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for exploring the conformational energy landscape of a molecule.[7][8]

Computational Workflow: DFT Conformational Analysis

  • Initial Conformer Generation: Generate a diverse set of initial conformations by systematically rotating around the C(pyrrolidine)-C(pyrimidine) bond and considering different puckering states of the pyrrolidine ring.

  • Geometry Optimization: Perform geometry optimization of each initial conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[7] This will locate the nearest energy minimum on the potential energy surface.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Single-Point Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Torsional Scan (Optional): To map the rotational energy barrier, perform a relaxed torsional scan by systematically rotating the C(pyrrolidine)-C(pyrimidine) bond and optimizing the rest of the molecule at each step.

DFT_Workflow Conformer_Generation Initial Conformer Generation (Rotational & Pucker Variation) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformer_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculations (Confirm Minima, Thermodynamics) Geometry_Optimization->Frequency_Calculation Torsional_Scan Torsional Scan (Rotational Barrier Profile) Geometry_Optimization->Torsional_Scan Energy_Refinement Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) Frequency_Calculation->Energy_Refinement Analysis Analysis (Relative Energies, Boltzmann Distribution) Energy_Refinement->Analysis Torsional_Scan->Analysis

DFT Workflow for Conformational Analysis

Predicted Conformational Preferences of this compound

Based on the principles outlined above, we can predict the likely conformational preferences of this compound:

  • Pyrrolidine Pucker: The pyrimidine substituent at the C2 position is sterically demanding. Therefore, the pyrrolidine ring is expected to adopt a pucker that places the pyrimidine group in a pseudo-equatorial position to minimize steric strain.

  • Inter-ring Torsion: The lowest energy rotamers are likely to be those in which the C3-H bonds of the pyrrolidine ring are staggered with respect to the C-N and C-C bonds of the pyrimidine ring. This will minimize van der Waals repulsions.

  • Intramolecular Interactions: The possibility of a weak intramolecular hydrogen bond between the pyrrolidine N-H and one of the pyrimidine nitrogen atoms should be considered, as this could stabilize a specific rotamer.

Table 1: Summary of Key Conformational Parameters and Influencing Factors

Conformational ParameterDescriptionKey Influencing Factors
Pyrrolidine Ring Pucker Envelope (E) or Twist (T) conformations.Steric hindrance from the pyrimidine substituent, favoring a pseudo-equatorial orientation.
C-C Torsional Angle Rotation around the bond connecting the two rings.Steric repulsion between ring hydrogens, potential for intramolecular hydrogen bonding.
Overall Molecular Shape Defined by the combination of pucker and torsion.The interplay of steric and electronic effects.

Conclusion and Future Directions

A thorough understanding of the molecular structure and conformational dynamics of this compound is crucial for the rational design of novel therapeutics. This guide has provided a framework for dissecting the key conformational features of this important scaffold and has outlined a robust set of experimental and computational methodologies for its detailed analysis. By applying these techniques, researchers can gain valuable insights into the structure-activity relationships of their compounds, ultimately leading to the development of more potent and selective drug candidates. Future work in this area could involve the synthesis of conformationally restricted analogues to lock the molecule into specific conformations, thereby allowing for a more direct probing of the bioactive conformation.

References

Unlocking the Therapeutic Potential of 2-(Pyrrolidin-2-YL)pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide delves into the core scientific principles and practical methodologies for investigating the biological potential of 2-(Pyrrolidin-2-YL)pyrimidine. This hybrid molecule, integrating the biologically active pyrimidine and pyrrolidine ring systems, presents a compelling starting point for the development of targeted therapies. We will explore its hypothesized biological activities, focusing on anticancer and anti-inflammatory applications, and provide detailed, field-proven experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Rationale for a Pyrrolidinyl-Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents and being a fundamental component of DNA and RNA.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6] The structural versatility of the pyrimidine ring allows for substitutions that can fine-tune its biological activity, making it a "privileged scaffold" in drug design.[1]

Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and synthetic drugs.[7] Its incorporation into molecular structures can significantly influence physicochemical properties such as solubility and membrane permeability, while also providing key interaction points with biological targets. The combination of pyrrolidine and pyrimidine moieties has been explored for targeting enzymes associated with neuroinflammation, highlighting the potential for synergistic or novel biological effects.[8]

This guide focuses on the specific, yet underexplored, molecule this compound. By dissecting the known activities of its constituent parts and related hybrid molecules, we can formulate a robust hypothesis for its potential biological activities and design a comprehensive strategy for its experimental validation.

Hypothesized Biological Activities and Molecular Targets

Based on the extensive literature on pyrimidine and pyrrolidine derivatives, we hypothesize that this compound could exhibit significant activity in the following areas:

Anticancer Activity via Kinase Inhibition

The pyrimidine scaffold is a well-established framework for the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways that are often dysregulated in cancer.[9] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is frequently overactive in various cancers and represents a key therapeutic target.[9][10][11] We postulate that this compound may act as an inhibitor of kinases within this pathway.

  • Potential Molecular Targets: PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), mTOR (mammalian Target of Rapamycin).

Anti-inflammatory Activity through COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[2] Pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors, offering a promising avenue for anti-inflammatory therapies with potentially reduced side effects compared to non-selective NSAIDs.[2][12]

  • Potential Molecular Target: Cyclooxygenase-2 (COX-2).

Central Nervous System (CNS) Activity

Both pyrimidine and pyrrolidine derivatives have been investigated for their effects on the central nervous system.[7][13] Some pyrimidine nucleoside derivatives have shown sedative and hypnotic activities.[14] Given that pyrrolidine is a core structure in several neurologically active compounds, the hybrid molecule could potentially modulate CNS targets.

  • Potential Molecular Targets: Receptors and enzymes within the CNS, such as those involved in cholinergic signaling (AChE, BChE).[8]

Experimental Validation of Biological Activity

To empirically test the hypothesized biological activities of this compound, a series of robust and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental first step in evaluating the potential anticancer activity of a compound.[15][16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[15]

    • Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Evaluation of Kinase Inhibition

To investigate the potential of this compound as a kinase inhibitor, a luminescence-based in vitro kinase activity assay can be employed. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[20]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [20]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (a 1:3 serial dilution is recommended).

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase of interest (e.g., PI3K, Akt, or mTOR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent (or a similar reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity: COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors. These assays measure the peroxidase activity of COX, where the enzyme catalyzes the reduction of PGG₂ to PGH₂.

Principle: The assay is based on the fluorometric or colorimetric detection of a probe that is oxidized during the COX reaction. The rate of increase in fluorescence or absorbance is proportional to the COX activity.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [21][22]

  • Compound and Reagent Preparation:

    • Dissolve the test inhibitor, this compound, in a suitable solvent like DMSO.

    • Prepare a 10x working solution of the inhibitor in COX Assay Buffer.

    • Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions and keep it on ice.

    • Prepare the arachidonic acid substrate solution.

  • Assay Setup:

    • In a 96-well white opaque plate, set up the following wells:

      • Sample Screen (S): 10 µL of the diluted test inhibitor.

      • Enzyme Control (EC): 10 µL of COX Assay Buffer.

      • Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to the Sample Screen and Enzyme Control wells.

    • Incubate for 10 minutes at 25°C.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100 The IC₅₀ value can be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Visualization of Potential Signaling Pathways

To provide a conceptual framework for the potential mechanism of action of this compound, the following diagrams illustrate key signaling pathways that may be modulated by this compound.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9][10][11][23]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a major goal of anti-inflammatory drug discovery.[24][25][26][27][28]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression (e.g., COX-2) Nucleus->Gene Activates Transcription Inhibitor This compound (Hypothesized) Inhibitor->IKK

Caption: Potential modulation of the NF-κB signaling pathway.

Proposed Synthetic Route

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The combination of the pyrimidine and pyrrolidine moieties provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent, with likely activity against key targets such as protein kinases and cyclooxygenases. The experimental protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound and its analogues. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), followed by more in-depth mechanistic studies and in vivo evaluation of the most promising candidates.

References

The Untapped Potential of the 2-(Pyrrolidin-2-yl)pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the pyrimidine and pyrrolidine moieties are recognized as "privileged structures," consistently appearing in a multitude of biologically active compounds and approved therapeutics.[1][2] While significant research has been dedicated to derivatives featuring a pyrrolidin-1-yl linkage to the pyrimidine core, the constitutional isomer, 2-(pyrrolidin-2-yl)pyrimidine, represents a largely uncharted territory with considerable therapeutic potential. This technical guide provides an in-depth exploration of this promising scaffold. By dissecting the known attributes of its constituent heterocycles and closely related analogues, we will illuminate a rational path forward for the synthesis, evaluation, and development of novel drug candidates based on the this compound core. This document is intended for researchers, scientists, and drug development professionals seeking to venture into new chemical spaces with a high probability of biological relevance.

Introduction: The Allure of Privileged Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleobases and a wide array of synthetic drugs with applications spanning oncology, infectious diseases, and central nervous system disorders.[3][4] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile anchor for molecular design.[1] Similarly, the five-membered saturated pyrrolidine ring offers a three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[5] The combination of these two heterocycles has yielded compounds with a diverse range of pharmacological activities, including cholinesterase inhibition and anti-fibrotic effects.[6][7]

This guide will focus on the untapped potential of the this compound scaffold, a unique arrangement that presents distinct stereochemical and electronic properties compared to its more studied pyrrolidin-1-yl counterpart. We will delve into proposed synthetic strategies, potential biological targets informed by analogous structures, and a framework for systematic structure-activity relationship (SAR) studies.

Synthetic Strategies: Accessing the Core Scaffold

While direct literature on the synthesis of this compound is sparse, established methodologies for the synthesis of substituted pyrimidines and pyrrolidines can be adapted. A plausible and efficient synthetic route would involve the coupling of a pre-functionalized pyrrolidine with a suitable pyrimidine precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the C-C bond between the two rings, suggesting a coupling reaction between a 2-halopyrimidine and a 2-organometallic pyrrolidine derivative or a direct C-H activation/arylation strategy.

Retrosynthesis Target This compound Intermediate1 N-Protected 2-Organometallic Pyrrolidine Target->Intermediate1 Cross-Coupling Intermediate2 2-Halopyrimidine Target->Intermediate2 Cross-Coupling Intermediate3 N-Protected Pyrrolidine Target->Intermediate3 Direct C-H Arylation

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a potential multi-step synthesis based on a Negishi or Suzuki-Miyaura cross-coupling reaction, which are well-established methods for C-C bond formation.

Step 1: Synthesis of N-Boc-2-chloropyrrolidine

  • To a solution of N-Boc-prolinol in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add methanesulfonyl chloride (1.1 eq.) and stir for 2 hours at 0 °C.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Dissolve the crude mesylate in a suitable solvent and treat with a chloride source (e.g., lithium chloride) to afford N-Boc-2-chloropyrrolidine.

Step 2: Formation of the Organometallic Pyrrolidine Reagent

  • To a solution of N-Boc-2-chloropyrrolidine in anhydrous THF at -78 °C, add tert-butyllithium (2.2 eq.) dropwise.

  • Stir the mixture for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

  • To the resulting solution, add a solution of anhydrous zinc chloride (1.1 eq.) in THF to form the organozinc reagent.

Step 3: Cross-Coupling with 2-Bromopyrimidine

  • To a solution of 2-bromopyrimidine in a suitable solvent (e.g., THF or dioxane), add the prepared organozinc reagent.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the mixture.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-Boc-2-(pyrrolidin-2-yl)pyrimidine.

Step 4: Deprotection to Yield the Final Compound

  • Dissolve the N-Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and neutralize with a base to afford the final product, this compound.

SynthesisWorkflow Start N-Boc-Prolinol Step1 Mesylation & Chlorination Start->Step1 Intermediate1 N-Boc-2-chloropyrrolidine Step1->Intermediate1 Step2 Lithium-Halogen Exchange & Transmetallation Intermediate1->Step2 Intermediate2 N-Boc-2-(chlorozincio)pyrrolidine Step2->Intermediate2 Step3 Palladium-Catalyzed Cross-Coupling Intermediate2->Step3 Intermediate3 N-Boc-2-(pyrimidin-2-yl)pyrrolidine Step3->Intermediate3 Step4 TFA Deprotection Intermediate3->Step4 End This compound Step4->End Reagent1 MsCl, Et3N, LiCl Reagent1->Step1 Reagent2 t-BuLi, ZnCl2 Reagent2->Step2 Reagent3 2-Bromopyrimidine, Pd(PPh3)4 Reagent3->Step3 Reagent4 TFA Reagent4->Step4

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Therapeutic Targets

The therapeutic potential of the this compound scaffold can be inferred from the known biological activities of its components and closely related analogues.

Insights from Analogue Structures
Analogue ClassKey Compound ExampleBiological ActivityPotential Therapeutic AreaReference
2-(Pyrrolidin-1-yl)pyrimidines N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amineAcetylcholinesterase (AChE) InhibitionAlzheimer's Disease[6]
2-(Pyridin-2-yl)pyrimidines Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAnti-fibroticFibrotic Diseases[7]
Pyrrolidine Derivatives VariousAutotaxin InhibitionCancer, Fibrosis[8]
Pyrrolo[2,3-d]pyrimidines Halogenated derivativesMulti-targeted Kinase InhibitionCancer[9]
Hypothesized Therapeutic Targets

Based on the data from analogous structures, the this compound core is a promising scaffold for targeting a range of enzymes and receptors. The unique stereochemistry at the C2 position of the pyrrolidine ring could offer novel binding interactions and improved selectivity compared to the more planar pyrrolidin-1-yl derivatives.

  • Kinases: The pyrimidine scaffold is a well-established kinase hinge-binder. The pyrrolidine moiety can be functionalized to occupy adjacent hydrophobic pockets, potentially leading to potent and selective kinase inhibitors for oncology and inflammatory diseases.

  • G-Protein Coupled Receptors (GPCRs): The pyrrolidine nitrogen can act as a key basic center for interaction with acidic residues in GPCR binding pockets. This makes the scaffold a candidate for developing modulators of various GPCRs involved in neurological and metabolic disorders.

  • Enzymes in Neurodegenerative Diseases: Given the activity of 2-(pyrrolidin-1-yl)pyrimidine analogues as cholinesterase inhibitors, it is plausible that the this compound scaffold could also yield potent inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR) Framework

A systematic exploration of the SAR is crucial for optimizing the biological activity of this novel scaffold. The following diagram illustrates key points for chemical modification.

Caption: Key modification points for SAR studies of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its synthesis is achievable through established chemical transformations, and the known biological activities of its constituent heterocycles and close analogues provide a strong rationale for its investigation. Future research should focus on the synthesis of a diverse library of derivatives, followed by screening against a broad panel of biological targets, particularly kinases, GPCRs, and enzymes involved in neurodegeneration. Detailed SAR studies will be instrumental in unlocking the full therapeutic potential of this novel scaffold. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Strategic Guide to Elucidating the Mechanism of Action for 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The novel chemical entity 2-(Pyrrolidin-2-YL)pyrimidine represents an uncharacterized small molecule with potential for biological activity. Its composite structure, featuring a pyrimidine ring fused with a pyrrolidine moiety, suggests multiple avenues for pharmacological intervention. Pyrimidine scaffolds are prevalent in a vast array of bioactive agents, including kinase inhibitors and antimicrobial compounds, while the pyrrolidine ring is a key feature in many central nervous system (CNS) active drugs and receptor ligands.[1][2] This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action (MoA) of this compound. We will deconstruct the molecule to its core pharmacophores, propose primary mechanistic hypotheses based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed, phased experimental protocols for hypothesis testing and target validation. This document is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities.

Introduction: A Roadmap for Discovery

In drug discovery, the journey from a novel molecule to a therapeutic candidate is contingent on a deep understanding of its mechanism of action.[3][4] For a previously uncharacterized compound like this compound, a systematic and logical approach is paramount. The process of identifying the molecular target(s) of a compound discovered through phenotypic screening is known as target deconvolution, a critical step for understanding its therapeutic potential and potential liabilities.[5][6]

This guide eschews a rigid template, instead adopting a flexible, inquiry-based strategy. We will leverage the foundational principle that the biological activity of a molecule is encoded in its structure. By dissecting this compound into its constituent chemical motifs—the pyrimidine and pyrrolidine rings—we can generate informed, testable hypotheses based on the known pharmacology of compounds sharing these scaffolds.

Molecular Deconstruction and Pharmacophore Analysis

The structure of this compound presents two key pharmacophores that are well-represented in approved therapeutics and clinical candidates.

  • The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry.[7] It is a bioisostere of adenine, the purine base in ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.[8] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core that forms critical hydrogen bond interactions within the kinase hinge region.[9][10] Furthermore, pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

  • The Pyrrolidine Scaffold: This five-membered saturated nitrogen heterocycle is a common motif in natural products and synthetic drugs, particularly those targeting the CNS.[2][14] Its non-planar, three-dimensional structure is advantageous for creating specific interactions with protein targets.[14] The pyrrolidine ring is a core component of ligands for nicotinic acetylcholine receptors (nAChRs), such as varenicline, and is found in various other bioactive compounds including anticholinergics, antihypertensives, and antidepressants.[2][15][16]

Primary Mechanistic Hypotheses

Based on the analysis of the core scaffolds, we propose two primary, divergent hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Protein Kinases

The pyrimidine core strongly suggests that the compound may function as an ATP-competitive inhibitor of one or more protein kinases.[17] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[9][18] The compound could potentially bind to the ATP pocket of a specific kinase, blocking downstream phosphorylation events and inhibiting signaling pathways related to cell proliferation, survival, or inflammation.

Hypothesis B: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The presence of the pyrrolidine ring, a key feature of nicotine itself, points toward potential activity at nAChRs.[19] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, addiction, and inflammation. The compound could act as an agonist, partial agonist, or antagonist at specific nAChR subtypes, such as the α4β2 or α7 subtypes, thereby modulating neuronal signaling.[20][21]

A Phased Experimental Validation Strategy

To systematically investigate these hypotheses, we propose a three-phased experimental approach. This strategy begins with broad, unbiased screening to identify a target class, followed by specific target deconvolution, and culminates in the validation of the cellular mechanism of action.

Phase I: Broad-Based Screening for Target Class Identification

The initial goal is to efficiently determine which, if any, of our primary hypotheses is most plausible. This involves running parallel screens designed to provide a "yes/no" answer for broad target classes.

Caption: Phase I Experimental Workflow for initial target class screening.

  • Objective: To perform a broad screen against a large panel of human kinases to identify potential targets.

  • Methodology: Utilize a competitive binding assay platform such as KINOMEscan®.[22][23][24]

  • Procedure:

    • Submit this compound at a single high concentration (e.g., 10 µM) for screening against the scanMAX panel (>460 kinases).[25]

    • The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.

    • The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR).[23]

    • Results are reported as percent inhibition relative to a DMSO control.

  • Interpretation: A significant inhibition value (e.g., >90%) for one or more kinases suggests the compound is a kinase binder and warrants further investigation under Hypothesis A.

  • Objective: To screen the compound against a wide array of GPCRs, ion channels, and transporters to identify potential interactions.

  • Methodology: Employ a broad panel radioligand binding assay, such as the Eurofins SafetyScreen44 panel.[26][27]

  • Procedure:

    • Submit the compound at a single high concentration (e.g., 10 µM).

    • The assay measures the displacement of a specific, high-affinity radioligand from its target receptor or channel by the test compound.[28][29]

    • Binding is quantified using scintillation counting.

  • Interpretation: Significant displacement (e.g., >50%) of a radioligand, particularly from nAChR subtypes, would provide strong support for Hypothesis B.

Phase II: Target Deconvolution and Affinity Determination

If Phase I yields a positive result, the next step is to confirm the specific target(s) and quantify the binding affinity.

Caption: Phase II decision tree for target deconvolution and affinity measurement.

  • Objective: To quantify the binding affinity of the compound for the primary kinase hit(s) identified in Phase I.

  • Methodology: Perform a dose-response binding assay (e.g., KdELECT®).[25]

  • Procedure:

    • Prepare an 11-point serial dilution of the compound.

    • Incubate each concentration with the kinase target.

    • Measure binding using the same competitive displacement principle as in Protocol 4.1.

    • Plot the data and fit to a binding curve to calculate the dissociation constant (Kd).

  • Data Presentation:

    Compound Kinase Target Kd (nM)
    This compound Kinase X [Experimental Value]

    | Known Inhibitor (Control) | Kinase X | [Reference Value] |

  • Objective: To determine if the compound functionally modulates the nAChR subtype identified in Phase I.

  • Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes.[30][31][32]

  • Procedure:

    • Inject cRNA encoding the subunits of the target nAChR (e.g., α4 and β2) into Xenopus oocytes and allow for receptor expression.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply a known concentration of acetylcholine (ACh) to elicit a baseline current.

    • Co-apply ACh with increasing concentrations of this compound to assess inhibition (antagonism) or apply the compound alone to assess activation (agonism).

    • Record the resulting changes in membrane current.[33][34]

    • Plot the dose-response data to determine the IC50 (for antagonists) or EC50 (for agonists).

  • Data Presentation:

    Compound nAChR Subtype Activity IC50 / EC50 (µM)
    This compound α4β2 [Antagonist/Agonist] [Experimental Value]

    | Nicotine (Control) | α4β2 | Agonist | [Reference Value] |

Phase III: Cellular Mechanism of Action Validation

With a validated target and affinity, the final phase is to confirm that the compound engages its target in a cellular context and produces the expected downstream biological effect.

Assuming Phase II identified Epidermal Growth Factor Receptor (EGFR) as the primary target, we would validate this in a relevant cell line (e.g., A549 non-small cell lung cancer cells).

  • Objective: To measure the effect of the compound on the phosphorylation of EGFR's downstream effectors, such as ERK.

  • Procedure:

    • Culture A549 cells to ~80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat cells with varying concentrations of this compound or a known EGFR inhibitor (e.g., Gefitinib) for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

    • Quantify band intensity via densitometry and normalize p-ERK to total ERK.

  • Expected Outcome: A dose-dependent decrease in EGF-stimulated p-ERK levels would confirm that the compound inhibits EGFR signaling in cells.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the initial characterization of this compound. By systematically progressing from broad screening to specific target validation and cellular MoA studies, researchers can efficiently and robustly elucidate its pharmacological profile. The discovery of a validated target opens numerous avenues for future research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in relevant disease models, and ADME/toxicology profiling to assess its drug-like properties. This structured approach provides a solid foundation for advancing this novel compound through the drug discovery pipeline.

References

A Technical Guide to the Physicochemical Characterization of 2-(Pyrrolidin-2-YL)pyrimidine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the compound, which dictate its behavior in biological systems and its ultimate developability. For novel heterocyclic entities such as 2-(Pyrrolidin-2-YL)pyrimidine, a molecule combining the hydrogen bond accepting capabilities of a pyrimidine ring with the three-dimensional structure of a pyrrolidine scaffold, a thorough and early assessment of solubility and stability is not merely a data-gathering exercise; it is a foundational pillar of a successful research and development program.

Poor aqueous solubility can severely limit bioavailability and lead to unreliable data in biological assays, while chemical instability can compromise shelf-life, safety, and therapeutic efficacy.[1] This guide serves as a comprehensive technical resource, providing both the theoretical framework and detailed, field-proven protocols for the rigorous evaluation of the solubility and stability of this compound and its analogs. By explaining the causality behind experimental choices, this document aims to empower researchers to generate robust, decision-driving data.

Chapter 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a critical determinant of a drug's absorption and distribution.[1] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Therefore, understanding the solubility profile is paramount. This chapter details the methodologies for assessing both kinetic and thermodynamic solubility, two distinct but complementary measurements crucial at different stages of drug discovery.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound—featuring a basic pyrrolidine nitrogen and two potentially basic nitrogen atoms in the pyrimidine ring—suggests that its aqueous solubility will be highly pH-dependent. The pKa (acid dissociation constant) of the molecule will govern the ionization state at different physiological pH values (e.g., stomach pH ~1-3, intestine pH ~6-7.5). Generally, the ionized form of a molecule is significantly more soluble in aqueous media than the neutral form.

  • Pyrimidine Moiety : Pyrimidine itself is moderately soluble in water (~41 g/L at 20°C) due to its polar nature and ability to hydrogen bond.[2]

  • Pyrrolidine Moiety : The pyrrolidine ring can enhance aqueous solubility. However, it can also be susceptible to oxidation by metabolic enzymes, a potential stability liability.

Types of Solubility Measurement: Kinetic vs. Thermodynamic

In drug discovery, solubility is assessed under two distinct conditions: kinetic and thermodynamic.[1][3]

  • Kinetic Solubility : This measures the concentration of a compound in solution when it begins to precipitate after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][4][5] It is a high-throughput method ideal for the early screening of large numbers of compounds, providing a rapid assessment of whether a compound is likely to present solubility challenges in initial biological assays.[4][6]

  • Thermodynamic Solubility : This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period.[1][7] This measurement is more time-consuming but provides the definitive solubility value, which is critical for lead optimization, formulation development, and understanding in vivo performance.[1][7][8]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of this compound. The goal is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid.[7]

Rationale: This method is chosen for its accuracy and reproducibility. By allowing the system to reach equilibrium over an extended period (typically 24 hours or more), it overcomes the supersaturation artifacts that can occur in kinetic assays, providing a true measure of the compound's solubility.[3][7] The use of HPLC-UV for quantification offers high selectivity and sensitivity.[8]

Methodology:

  • Preparation of Buffers: Prepare physiologically relevant aqueous buffers, e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, and simulated gastric fluid (pH ~1.2). Filter all buffers through a 0.45 µm filter.[5]

  • Sample Preparation: Add an excess amount of solid, crystalline this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer.[1][7] It is critical to ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for 24 hours to allow the mixture to reach equilibrium.[7][9]

  • Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

    • The solubility is determined by comparing the peak area of the saturated solution to the calibration curve.[9]

Data Presentation:

ParameterValue
Compound ID This compound
Buffer System PBS, pH 7.4
Temperature 25°C
Equilibration Time 24 hours
Solubility (µg/mL) Hypothetical Value
Solubility (µM) Hypothetical Value

Workflow for Thermodynamic Solubility Assay

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation prep_solid Weigh Excess Solid Compound add_solid Add Solid to Buffer in Vial prep_solid->add_solid prep_buffer Prepare & Filter Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->add_solid incubate Incubate with Shaking (24h, 25°C) add_solid->incubate centrifuge Centrifuge / Settle Suspension incubate->centrifuge filter_supernatant Filter Supernatant (0.22 µm) centrifuge->filter_supernatant hplc Analyze Filtrate & Standards by HPLC-UV filter_supernatant->hplc prep_standards Prepare Calibration Standards prep_standards->hplc calculate Calculate Concentration vs. Standard Curve hplc->calculate

Caption: Thermodynamic Solubility Workflow.

Chapter 2: Stability Profile and Degradation Pathways

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] This is essential for determining a re-test period for the drug substance and recommended storage conditions.[10] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[11]

Regulatory Framework: The ICH Guidelines

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the core stability data package required for new drug substances.[10][12] Forced degradation studies are a key part of this, helping to establish degradation pathways and prove that the analytical methods used are "stability-indicating."[11][13]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for this compound. The goal is to achieve a target degradation of 5-20%.[13][14] Over-stressing the molecule can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradation to validate the analytical method.[11]

Rationale: By subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, light), we can rapidly identify its potential liabilities. This information is invaluable for guiding formulation development, selecting appropriate packaging, and defining storage conditions. The pyrrolidine ring, for instance, can be susceptible to oxidation, while the pyrimidine ring might undergo hydrolysis under strong acidic or basic conditions.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock is then subjected to the following stress conditions in parallel:

  • Acid Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M HCl.

    • Incubation: Heat at 60-70°C for a defined period (e.g., 2, 8, 24 hours).[14]

    • Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M NaOH.

    • Incubation: Heat at 60-70°C for a defined period.

    • Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Condition: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubation: Keep at room temperature for a defined period (e.g., 24 hours).[13] Oxidative reactions can be rapid.

    • Quenching: No quenching is typically required, but samples should be analyzed promptly.

  • Thermal Degradation (Dry Heat):

    • Condition: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Incubation: Expose for a set duration (e.g., 24-48 hours).

    • Sample Prep: Dissolve the stressed solid in a known volume of solvent for analysis.

  • Photolytic Degradation:

    • Condition: Expose the compound (both in solid state and in solution) to a controlled light source that provides both UV and visible light.

    • Exposure: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

    • Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analysis: All stressed samples, along with an unstressed control sample, are analyzed by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS). This allows for the quantification of the parent compound and the detection and potential identification of degradation products.

Data Presentation:

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of Degradants
Control (Unstressed) N/A100.00.00
0.1 M HCl 24h / 70°CHypotheticalHypotheticalHypothetical
0.1 M NaOH 24h / 70°CHypotheticalHypotheticalHypothetical
3% H₂O₂ 24h / RTHypotheticalHypotheticalHypothetical
Dry Heat 48h / 80°CHypotheticalHypotheticalHypothetical
Light (Photolytic) ICH Q1BHypotheticalHypotheticalHypothetical

Workflow for Forced Degradation Study

G cluster_stress Phase 1: Apply Stress Conditions cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 70°C) start->acid base Base Hydrolysis (0.1 M NaOH, 70°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo quench Neutralize / Prepare Samples acid->quench base->quench oxide->quench thermal->quench photo->quench hplc Analyze All Samples by Stability-Indicating LC-MS quench->hplc mass_balance Assess Mass Balance hplc->mass_balance pathway Identify Degradants & Propose Pathways mass_balance->pathway report Report Intrinsic Stability pathway->report

Caption: Forced Degradation Study Workflow.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is an indispensable component of the preclinical development of this compound. By employing robust, validated methodologies such as the shake-flask solubility assay and comprehensive forced degradation studies, researchers can build a deep understanding of the molecule's physicochemical characteristics. This knowledge is not merely academic; it directly informs critical decisions regarding formulation strategies, analytical method development, and the overall viability of the compound as a potential therapeutic agent. Adherence to these principles of scientific integrity and thoroughness will significantly de-risk the development process and pave the way for a successful transition from the laboratory to the clinic.

References

Spectroscopic Blueprint of 2-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-(Pyrrolidin-2-yl)pyrimidine, a heterocyclic compound featuring both a pyrimidine and a pyrrolidine moiety, represents a scaffold of significant interest due to the prevalence of these rings in pharmacologically active agents. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. In the absence of publicly available experimental data, this document serves as a robust predictive blueprint for researchers, offering valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions herein are grounded in established principles of spectroscopic theory and analysis of structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of an aromatic, electron-deficient pyrimidine ring and a saturated, non-aromatic pyrrolidine ring. This structural arrangement dictates a distinct spectroscopic signature that is crucial for its identification and characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be characterized by distinct signals for the pyrimidine and pyrrolidine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~8.70d2HH4', H6'J = 4.8 Hz
~7.15t1HH5'J = 4.8 Hz
~4.50t1HH2''J = 7.5 Hz
~3.40 - 3.50m1HH5''a-
~3.10 - 3.20m1HH5''b-
~2.10 - 2.20m1HH3''a-
~1.90 - 2.05m2HH3''b, H4''a-
~1.70 - 1.80m1HH4''b-
(Broad)br s1HNH-

Causality Behind Predictions:

  • Pyrimidine Protons: The protons on the pyrimidine ring (H4', H5', H6') are expected in the aromatic region. The two equivalent protons at the 4' and 6' positions will appear as a doublet due to coupling with the H5' proton. The H5' proton will appear as a triplet, being coupled to both H4' and H6'.

  • Pyrrolidine Protons: The methine proton at the C2'' position, being attached to a carbon adjacent to both a nitrogen and the pyrimidine ring, is expected to be the most downfield of the pyrrolidine signals. The methylene protons of the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and mutual coupling.

  • N-H Proton: The pyrrolidine N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework.

Chemical Shift (δ, ppm)Assignment
~165.0C2'
~157.5C4', C6'
~119.0C5'
~60.0C2''
~47.0C5''
~31.0C3''
~25.0C4''

Causality Behind Predictions:

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms. C2', being flanked by two nitrogens, will be the most downfield.

  • Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring will appear in the aliphatic region. The C2'' carbon, being directly attached to the pyrimidine ring, will be the most downfield of the pyrrolidine carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

    • Utilize a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (pyrrolidine)
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1580, 1560, 1470StrongC=N and C=C stretches (pyrimidine ring)
~1430MediumCH₂ bend (pyrrolidine)
~1150MediumC-N stretch (pyrrolidine)

Causality Behind Predictions:

  • N-H Stretch: A characteristic medium-intensity band is expected for the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • Ring Vibrations: The pyrimidine ring will exhibit a series of strong absorption bands corresponding to C=N and C=C stretching vibrations.

  • C-N Stretch: The C-N stretching vibration of the pyrrolidine ring is expected in the fingerprint region.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 149.0953 (for C₈H₁₁N₃)

  • Major Fragments:

    • m/z = 148 (M-H)⁺: Loss of a hydrogen radical.

    • m/z = 120 (M-C₂H₅)⁺: Loss of an ethyl radical from the pyrrolidine ring.

    • m/z = 79 (C₄H₃N₂)⁺: Pyrimidine ring fragment.

    • m/z = 70 (C₄H₈N)⁺: Pyrrolidine ring fragment.

MS_Fragmentation M [C₈H₁₁N₃]⁺˙ m/z = 149 M_H [C₈H₁₀N₃]⁺ m/z = 148 M->M_H - H• M_C2H5 [C₆H₆N₃]⁺ m/z = 120 M->M_C2H5 - C₂H₅• Pyrimidine_fragment [C₄H₃N₂]⁺ m/z = 79 M->Pyrimidine_fragment cleavage Pyrrolidine_fragment [C₄H₈N]⁺ m/z = 70 M->Pyrrolidine_fragment cleavage

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak is expected to be reasonably intense due to the presence of the aromatic pyrimidine ring which can stabilize the positive charge.

  • Fragmentation: The primary fragmentation pathways are predicted to involve the cleavage of the pyrrolidine ring, being the more fragile part of the molecule. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. Cleavage of the bond between the two rings is also a likely event.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and propose fragmentation pathways for the major fragment ions observed.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While based on theoretical principles and data from analogous structures, this information serves as a valuable starting point for any researcher working with this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which will be essential for the definitive structural confirmation of this compound.

"2-(Pyrrolidin-2-YL)pyrimidine" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Pyrrolidin-2-YL)pyrimidine: Synthesis, Pharmacological Potential, and Drug Development Insights

Executive Summary

The fusion of a pyrimidine ring with a pyrrolidine moiety creates the compelling chemical scaffold, this compound. This molecule stands at the intersection of two pharmacologically significant heterocycles, each contributing unique structural and electronic properties that are highly valued in medicinal chemistry. The pyrimidine core, an essential component of nucleobases, serves as a versatile "privileged structure" known for its involvement in a wide array of biological activities including anticancer, antiviral, and antimicrobial actions.[1][2][3][4][5] Concurrently, the saturated, non-planar pyrrolidine ring provides three-dimensional diversity, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[6][7] This guide offers a comprehensive review of the this compound core, presenting a deep dive into its synthetic strategies, structure-activity relationships (SAR), and potential as a foundational template for the development of novel therapeutics. By synthesizing data from analogous structures, we provide expert insights into the rational design of next-generation inhibitors targeting a range of diseases.

Introduction: A Tale of Two Privileged Scaffolds

In the landscape of drug discovery, the strategic combination of known pharmacophores is a time-honored approach to generating novel molecular entities with enhanced potency, selectivity, and drug-like properties. The this compound scaffold is a quintessential example of this strategy.

  • The Pyrimidine Core: As a fundamental building block of life, the pyrimidine ring is recognized by a vast number of biological macromolecules. Its derivatives are synthetically versatile, allowing for substitution at multiple positions (C2, C4, C5, C6) to modulate electronic properties and vectorially orient functional groups.[3] This has led to a plethora of approved drugs and clinical candidates with activities spanning from anticancer agents (e.g., 5-Fluorouracil) to antivirals and antibacterials.[8][9]

  • The Pyrrolidine Ring: This five-membered saturated heterocycle is a cornerstone of many natural products and synthetic drugs.[7] Its non-planar, puckered conformation allows it to present substituents in distinct spatial arrangements, which is critical for stereospecific interactions with enzyme active sites and receptors. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or a basic center, while the carbon atoms, particularly the chiral center at C2 in this scaffold, provide anchor points for further functionalization.[6][10]

The conjugation of these two rings via a C-C bond creates a molecule with a unique topographical and electronic profile. The chiral center at the point of connection (pyrrolidine C2) introduces stereochemical complexity that can be exploited to achieve enantioselective biological activity, a highly desirable trait in modern drug design.

Synthetic Strategies: Constructing the Core Scaffold

While direct synthesis of this compound is not extensively documented as a singular topic, a robust and logical synthetic pathway can be designed based on established organometallic cross-coupling reactions and classical heterocyclic chemistry. The most field-proven approach involves the coupling of a suitably protected pyrrolidine derivative with an activated pyrimidine.

Proposed Retrosynthetic Analysis

A logical disconnection approach points towards a cross-coupling reaction as the key step. The bond between the pyrimidine C2 and the pyrrolidine C2 can be formed by coupling a 2-halopyrimidine with an organometallic pyrrolidine species or via a radical-mediated process. A common and reliable method is the Negishi or Stille coupling.

G cluster_0 Precursor 1: Activated Pyrimidine cluster_1 Precursor 2: Organometallic Pyrrolidine Target This compound KeyStep Key Disconnection: C-C Bond Formation (Cross-Coupling) Target->KeyStep Pyrimidine 2-Halopyrimidine (e.g., 2-Chloropyrimidine) KeyStep->Pyrimidine Pyrrolidine N-Protected 2-Organozinc-pyrrolidine KeyStep->Pyrrolidine Pyrrolidine_Precursor N-Protected 2-Iodopyrrolidine Pyrrolidine->Pyrrolidine_Precursor Proline L- or D-Proline Derivative Pyrrolidine_Precursor->Proline

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible route starting from commercially available L-proline, which allows for the synthesis of the enantiomerically pure (S)-enantiomer.

Step 1: Synthesis of N-Boc-2-iodopyrrolidine

  • Rationale: The nitrogen of proline must be protected to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under organometallic reaction conditions and its ease of removal under acidic conditions. The carboxylic acid is then converted to an iodide, a good precursor for organozinc formation.

  • Protection: Dissolve L-proline in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.2 eq) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12 hours. Acidify with cold 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-proline.

  • Iododecarboxylation (Hunsdiecker-type reaction): To a solution of N-Boc-L-proline (1.0 eq) in dry CCl₄ under an inert atmosphere (N₂ or Ar), add lead tetraacetate (1.2 eq) and iodine (1.1 eq). Heat the mixture to reflux for 2-3 hours, monitoring by TLC. Cool to room temperature, filter, and wash the filtrate with aqueous sodium thiosulfate solution to remove excess iodine. Dry the organic layer and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2-iodopyrrolidine.

Step 2: Formation of the Organozinc Reagent

  • Rationale: Organozinc reagents (Negishi reagents) are highly functional group tolerant and less reactive than Grignard or organolithium reagents, preventing unwanted reactions with the pyrimidine ring.

  • Activate zinc dust (2.0 eq) with 1,2-dibromoethane in dry THF under an inert atmosphere.

  • Add a solution of N-Boc-2-iodopyrrolidine (1.5 eq) in THF to the activated zinc suspension. Stir at 40 °C for 4 hours to form the organozinc reagent.

Step 3: Palladium-Catalyzed Negishi Cross-Coupling

  • Rationale: A palladium catalyst, such as Pd(PPh₃)₄, is highly efficient for forming C(sp²)-C(sp³) bonds.

  • In a separate flask, dissolve 2-chloropyrimidine (1.0 eq) in dry THF under an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the freshly prepared solution of the pyrrolidine-organozinc reagent dropwise to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-2-(pyrrolidin-2-yl)pyrimidine.

Step 4: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is effective for this transformation.

  • Dissolve the purified N-Boc-2-(pyrrolidin-2-yl)pyrimidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Evaporate the solvent and excess TFA in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize.

  • Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product, this compound.

G cluster_workflow Synthetic Workflow Proline L-Proline BocProline N-Boc-L-Proline Proline->BocProline 1. Boc₂O IodoPyrrolidine N-Boc-2-iodopyrrolidine BocProline->IodoPyrrolidine 2. Pb(OAc)₄, I₂ Organozinc Pyrrolidine-Organozinc Reagent IodoPyrrolidine->Organozinc 3. Zn* CoupledProduct N-Boc-2-(pyrrolidin-2-yl)pyrimidine Organozinc->CoupledProduct 4. Pd(PPh₃)₄ Chloropyrimidine 2-Chloropyrimidine Chloropyrimidine->CoupledProduct FinalProduct This compound CoupledProduct->FinalProduct 5. TFA

Caption: Proposed synthetic workflow for this compound.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potential as a template for designing targeted inhibitors. By analyzing SAR data from closely related analogs, we can infer how modifications to this core structure might influence biological activity.

Key Interaction Points and SAR Insights

The scaffold offers several points for chemical modification to probe interactions with a biological target.

G cluster_SAR Structure-Activity Relationship Hotspots Pyrrolidine_N (Pyrrolidine N) Pyrrolidine_N->Core Pyrrolidine_Ring (Pyrrolidine Ring) Pyrrolidine_Ring->Core Pyrimidine_C4 (Pyrimidine C4/C6) Pyrimidine_C4->Core Pyrimidine_C5 R⁴ (Pyrimidine C5) Pyrimidine_C5->Core

Caption: Key modification points for SAR studies on the scaffold.

  • R¹ (Pyrrolidine Nitrogen): This position is critical. In many inhibitors, this nitrogen is functionalized with groups that can form key interactions. For example, in caspase-1 inhibitors based on a triaminopyrimidine core, a piperazine ring attached to the pyrimidine is further substituted with alkyl and aryl groups, where potency is highly sensitive to the nature of these substituents.[11] For the this compound scaffold, alkylation or acylation of the pyrrolidine nitrogen can modulate basicity, lipophilicity, and introduce vectors for additional binding interactions.

  • R² (Pyrrolidine Ring): Substitution on the pyrrolidine ring, such as hydroxylation, can significantly impact properties. The introduction of a hydroxyl group, as seen in the potent NAPE-PLD inhibitor LEI-401, reduces lipophilicity and can introduce a crucial hydrogen bonding interaction, increasing potency by 10-fold compared to the unsubstituted analog.[12][13] The stereochemistry of these substituents is paramount.

  • R³/R⁴ (Pyrimidine Ring): The C4, C5, and C6 positions of the pyrimidine ring are ripe for modification. In studies on cholinesterase inhibitors, large aromatic groups (like naphthylmethyl) at the C4-amino position were found to be optimal for potency, likely interacting with hydrophobic pockets in the enzyme active site.[14] Small, electron-withdrawing groups at C5 can influence the electronic character of the ring, while larger groups can provide additional binding contacts.

Summary of Analog Activity

The following table summarizes biological activities reported for structurally related compounds, providing a basis for hypothesizing the potential of the this compound core.

Compound ClassTarget(s)Key Structural Features & SAR InsightsIC₅₀ / PotencyReference
2,4-Disubstituted PyrimidinesCholinesterases (AChE, BuChE), Aβ-aggregationC2-pyrrolidin-1-yl with C4-N-(naphth-1-ylmethyl)amine showed high AChE potency.5.5 µM (AChE)[14]
Pyrimidine-4-carboxamidesNAPE-PLDC6-(S)-3-hydroxypyrrolidin-1-yl was critical for nanomolar potency and improved drug-like properties.72 nM[12][13]
TriaminopyrimidinesCaspase-12,6-di(pyrrolidin-1-yl) core with a C4-substituted piperazine. Potency sensitive to piperazine substitution.~40-100 nM[11]
Pyrido[2,3-d]pyrimidinesPI3Kα / mTORA pyrrolidinyl group contributed to potent dual inhibition.High Potency[15]

Potential Therapeutic Targets and Mechanistic Insights

Based on the evidence from related scaffolds, derivatives of this compound are promising candidates for several therapeutic areas:

  • Oncology: The pyrimidine core is a known hinge-binding motif for many protein kinases. By functionalizing the pyrrolidine ring to target specific pockets in the kinase active site, potent and selective inhibitors of targets like PI3K, mTOR, or Wee1 could be developed.[15][16]

  • Neurodegenerative Diseases: The demonstrated activity of related compounds against cholinesterases and Aβ-aggregation suggests potential applications in Alzheimer's disease.[14] The scaffold could serve as a template to design dual-activity inhibitors.

  • Inflammatory Diseases: Caspase-1 is a key mediator of inflammation. The success of triaminopyrimidine scaffolds suggests that this compound derivatives could be developed as allosteric inhibitors of caspases.[11]

  • Fibrosis: Certain 2-(pyridin-2-yl) pyrimidine derivatives have shown potent anti-fibrotic activity by inhibiting collagen expression.[1][2][4] This suggests a potential therapeutic avenue for diseases like idiopathic pulmonary fibrosis or liver cirrhosis.

G cluster_enzyme Hypothetical Enzyme Active Site cluster_ligand This compound Scaffold Hinge Hinge Region (H-Bonding) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Exposed Region (Polar Interactions) Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bond Pyrrolidine Pyrrolidine Ring Pyrrolidine->HydrophobicPocket van der Waals R_Group R¹ Substituent R_Group->SolventFront H-Bond/Polar

Caption: Conceptual binding model of the scaffold in an enzyme active site.

Conclusion and Future Directions

The this compound scaffold represents a confluence of privileged structures, offering a rich platform for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the proven biological relevance of its constituent rings, provides a compelling starting point for drug discovery campaigns. The synthetic strategies outlined in this guide, based on robust and scalable chemical transformations, pave the way for the creation of diverse chemical libraries.

Future research should focus on:

  • Stereoselective Synthesis: Efficiently synthesizing both (R) and (S) enantiomers to fully explore stereochemical effects on biological activity.

  • Library Generation: Systematically exploring substitutions at the key R¹, R², R³, and R⁴ positions to build comprehensive SAR models for various targets.

  • Target Identification: Screening derivatives against diverse panels of enzymes (e.g., kinases, proteases) and receptors to uncover novel biological activities.

  • Pharmacokinetic Profiling: Optimizing lead compounds for metabolic stability, solubility, and oral bioavailability to translate in vitro potency into in vivo efficacy.

By leveraging the principles of medicinal chemistry and the synthetic versatility of this scaffold, researchers are well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

Methodological & Application

Synthesis of 2-(Pyrrolidin-2-yl)pyrimidine: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(Pyrrolidin-2-yl)pyrimidine, a valuable heterocyclic building block for drug discovery and development. The pyrrolidine and pyrimidine scaffolds are prevalent in a multitude of biologically active compounds, and their conjunction in the target molecule presents a unique scaffold for exploring novel chemical space. This guide details a robust three-step synthetic sequence commencing with the protection of L-proline, followed by a key Suzuki-Miyaura cross-coupling reaction, and culminating in a final deprotection step. The rationale behind crucial experimental choices is elucidated, ensuring both scientific integrity and practical applicability for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of Pyrrolidine-Pyrimidine Scaffolds

The convergence of pyrrolidine and pyrimidine moieties within a single molecular framework is of significant interest to the medicinal chemistry community. The pyrimidine ring is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including antimicrobial, antiviral, and antitumor properties.[1] Similarly, the pyrrolidine ring system is a common feature in a vast number of natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[2] The combination of these two privileged scaffolds in this compound creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic route outlined herein provides a reliable and scalable method for accessing this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, designed for efficiency and adaptability. The strategy hinges on the well-established and versatile Suzuki-Miyaura cross-coupling reaction to form the crucial C-C bond between the pyrrolidine and pyrimidine rings.

The overall synthetic transformation is depicted below:

Synthetic Pathway Proline L-Proline BocProline N-Boc-L-proline Proline->BocProline Step 1: Boc Protection BocPyrrolidineBoronate N-Boc-pyrrolidine- 2-boronic acid pinacol ester BocProline->BocPyrrolidineBoronate Step 2a: Activation & Borylation (Alternative to direct purchase) CoupledProduct N-Boc-2-(pyrimidin-2-yl)pyrrolidine BocPyrrolidineBoronate->CoupledProduct Step 2b: Suzuki-Miyaura Coupling FinalProduct This compound CoupledProduct->FinalProduct Step 3: Boc Deprotection Suzuki-Miyaura Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)Ln Pd_add [Pyr-Pd(II)Ln-Br] Pd0->Pd_add Oxidative Addition Pd_trans [Pyr-Pd(II)Ln-Pyrrolidine] Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination CoupledProduct Coupled Product Pd_trans->CoupledProduct Bromopyrimidine 2-Bromopyrimidine Bromopyrimidine->Pd_add Boronate N-Boc-pyrrolidine boronate Boronate->Pd_trans Base Base (e.g., K₂CO₃) Base->Pd_trans

References

Application Note: High-Purity Purification of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

2-(Pyrrolidin-2-yl)pyrimidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents.[1] The molecule comprises a pyrimidine ring, known for its diverse biological activities, linked to a pyrrolidine moiety.[2] A critical structural feature is the stereocenter at the C2 position of the pyrrolidine ring, meaning the compound exists as a pair of enantiomers ((R) and (S)). Since enantiomers of chiral drugs can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles, the ability to isolate a single, pure enantiomer is often paramount in drug development.[3]

This application note provides a comprehensive guide to the purification of this compound from crude synthetic mixtures. It details strategies for removing common impurities and outlines robust protocols for both achiral and chiral purification techniques, including column chromatography, crystallization, and chiral HPLC. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Foundational Physicochemical Properties & Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.

2.1 Physicochemical Characteristics this compound is a basic compound due to the presence of multiple nitrogen atoms. The pyrrolidine nitrogen is a secondary amine (pKa ~11), while the pyrimidine nitrogens are significantly less basic (pKa ~1-2).[4] This differential basicity is key for purification via extraction or ion-exchange chromatography. The compound is generally polar and exhibits good solubility in polar organic solvents like methanol, dichloromethane (DCM), and ethyl acetate, with limited solubility in nonpolar solvents like hexanes.

2.2 Common Impurity Profile Impurities in a crude sample of this compound typically arise from the synthetic route. Common syntheses involve the coupling of a protected proline derivative with a pyrimidine precursor.[5][6] Potential impurities include:

  • Unreacted Starting Materials: e.g., 2-chloropyrimidine, protected or unprotected proline derivatives.

  • Reagents and Catalysts: Coupling agents, bases (e.g., triethylamine), and catalyst residues.

  • By-products: Products from side reactions, such as N-alkylation of the pyrimidine ring or intermolecular reactions.

  • Enantiomer/Diastereomers: The opposite enantiomer is the most challenging impurity if stereocontrol is not absolute during synthesis.

Strategic Purification Workflow

The choice of purification technique depends on the initial purity, the scale of the separation, and the final purity requirements (e.g., for initial screening vs. preclinical studies). The following decision tree outlines a general strategy.

G start Crude Reaction Mixture workup Aqueous Work-up / Extraction (pH-controlled) start->workup chromatography Silica Gel Column Chromatography workup->chromatography Primary Purification purity_check1 Assess Purity & Chirality (LC-MS, NMR, Chiral HPLC) chromatography->purity_check1 high_purity High-Purity Technique (Recrystallization or Prep-HPLC) purity_check1->high_purity <95% Pure chiral_check Is Chiral Separation Needed? purity_check1->chiral_check >95% Pure high_purity->chiral_check chiral_sep Chiral Resolution (Chiral HPLC or Diastereomeric Salt) chiral_check->chiral_sep Yes (Racemic) final_product Pure Compound (Achiral or Enantiopure) chiral_check->final_product No chiral_sep->final_product

Caption: Strategic workflow for purifying this compound.

Primary Purification Protocols (Achiral)

These methods are suitable for removing bulk impurities from a crude reaction mixture.

4.1 Protocol: pH-Controlled Liquid-Liquid Extraction

This technique leverages the basicity of the target molecule to separate it from neutral or acidic impurities.

Rationale: By acidifying the aqueous phase (pH ~2-3), the basic nitrogens of this compound become protonated, rendering the molecule water-soluble. Neutral organic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer (pH ~10-11) deprotonates the molecule, allowing it to be extracted back into an organic solvent.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake vigorously and allow the layers to separate. Discard the organic layer (contains neutral impurities).

  • Wash the acidic aqueous layer with fresh organic solvent (EtOAc or DCM) two more times to ensure complete removal of neutral impurities.

  • Slowly add 3M NaOH to the aqueous layer with stirring until the pH is >10 (confirm with pH paper).

  • Extract the product from the basic aqueous layer with three portions of fresh organic solvent (DCM is often effective for basic compounds).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the enriched product.

4.2 Protocol: Silica Gel Column Chromatography

This is the most common technique for purifying moderately polar compounds on a lab scale.[7][8]

Rationale: Silica gel is a polar stationary phase (SiO₂). A less polar mobile phase is used to elute compounds. More polar compounds (or those with strong interactions with silica, like amines) are retained longer. The basicity of the pyrrolidine nitrogen can cause significant peak tailing on acidic silica gel. This is mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase.

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of DCM and methanol (MeOH).

    • Test solvent systems such as 99:1, 95:5, and 90:10 DCM:MeOH.

    • Add 0.5-1% TEA or NH₄OH to the chosen system to improve peak shape.

    • The ideal system will give the product a Retention Factor (Rf) of ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the selected solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the purified product.

Parameter System 1 System 2 System 3
Mobile Phase 95:5 DCM:MeOH80:20 EtOAc:Hexane90:10 DCM:(7N NH₃ in MeOH)
Modifier NoneNone7N NH₃ in MeOH
Typical Rf 0.300.200.35
Peak Shape Tailing may occurSignificant TailingSharp, Symmetrical
Comments Good starting point.Less effective for polar amines.Highly recommended for basic compounds.
Table 1. Comparison of typical solvent systems for silica gel chromatography.

High-Purity & Chiral Purification Protocols

When the highest purity is required or when enantiomers must be separated, more advanced techniques are necessary.

5.1 Protocol: Recrystallization

Rationale: Recrystallization purifies compounds based on differences in solubility between the target compound and impurities in a specific solvent at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent or diffusion crystallization can be effective.[9]

Step-by-Step Protocol (Anti-Solvent Method):

  • Dissolve the impure compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF, or hot ethanol) at an elevated temperature.

  • While the solution is still warm, slowly add a "poor" or "anti-solvent" (a solvent in which the compound is insoluble, e.g., water, diethyl ether, or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a single drop of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of large, pure crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.

5.2 Protocol: Chiral Resolution via Diastereomeric Salt Formation

Rationale: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[4] Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

G racemate Racemic Amine (R-Amine + S-Amine) mix Mix in Solvent racemate->mix acid Chiral Resolving Agent (e.g., S-Acid) acid->mix salts Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) mix->salts crystallize Fractional Crystallization salts->crystallize salt1 Less Soluble Salt (e.g., R-Amine•S-Acid) crystallize->salt1 Crystals filtrate More Soluble Salt in Filtrate (e.g., S-Amine•S-Acid) crystallize->filtrate liberate1 Liberate with Base (NaOH) salt1->liberate1 liberate2 Liberate with Base (NaOH) filtrate->liberate2 enantiomer1 Pure R-Enantiomer liberate1->enantiomer1 enantiomer2 Pure S-Enantiomer liberate2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Step-by-Step Protocol:

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid).

  • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The purity of the diastereomer can be enhanced by further recrystallizations.

  • To recover the free amine, dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.

  • Extract the liberated pure enantiomer with an organic solvent (e.g., DCM), dry, and concentrate in vacuo.

  • The other enantiomer can often be recovered from the filtrate from step 4 by a similar process.

5.3 Protocol: Chiral Preparative HPLC

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[10] Polysaccharide-based CSPs are widely used and effective for a broad range of molecules.[11][12]

Step-by-Step Protocol for Method Development & Separation:

  • Column Screening: Screen several polysaccharide-based CSPs (see Table 2) with standard mobile phases.

  • Mobile Phase Optimization:

    • Normal Phase: Typically mixtures of Hexane/Isopropanol or Hexane/Ethanol. Adjust the ratio to optimize resolution and retention time. Small amounts of a basic additive (diethylamine, DEA) may be needed to improve peak shape.

    • Reversed Phase: Typically mixtures of Acetonitrile/Water or Methanol/Water with buffers.

  • Scale-Up: Once analytical separation is achieved, the method can be scaled to a larger diameter preparative column.

  • Fraction Collection: Collect the separated enantiomeric peaks as they elute from the column.

  • Product Isolation: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

CSP Type Trade Name Examples Selector Typical Mobile Phases
Polysaccharide (Coated)CHIRALCEL® OD-HAmylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)
Polysaccharide (Coated)CHIRALCEL® AD-HCellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase
Polysaccharide (Immobilized)CHIRALPAK® IAAmylose tris(3,5-dimethylphenylcarbamate)Broader range of solvents (DCM, EtOAc)
Polysaccharide (Immobilized)CHIRALPAK® IBCellulose tris(3,5-dimethylphenylcarbamate)Broader range of solvents
Table 2. Common Chiral Stationary Phases for HPLC-based enantioseparation.

Purity Validation

After each purification step, the purity of the product must be assessed.

  • TLC: Quick, qualitative check of fraction purity during column chromatography.

  • LC-MS: Confirms molecular weight and provides quantitative purity data (e.g., >99% by UV area).

  • NMR (¹H, ¹³C): Confirms the chemical structure and identifies any remaining impurities.

  • Chiral HPLC (Analytical): Determines the enantiomeric excess (e.e.) of the final product.

Conclusion

The purification of this compound requires a multi-step approach tailored to the specific impurity profile and desired final purity. A foundational strategy involving pH-controlled extraction and silica gel chromatography is effective for removing most synthetic impurities. For achieving high purity and, critically, for separating the R and S enantiomers, techniques such as diastereomeric salt resolution or preparative chiral HPLC are essential. By understanding the chemical principles behind each technique, researchers can effectively design and execute a robust purification workflow to obtain material of the required quality for advanced research and drug development.

References

Application Note: Quantitative Analysis of 2-(Pyrrolidin-2-YL)pyrimidine in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyrrolidin-2-YL)pyrimidine is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] The pyrimidine nucleus is a key structural moiety in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given its significance in drug discovery and development, the accurate quantification of this compound in bulk drug substances and formulated products is paramount for ensuring product quality, safety, and efficacy.

This application note provides a comprehensive guide to the analytical methods for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, accurate, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueImplication for Analysis
Molecular FormulaC8H11N3Provides the exact mass for mass spectrometry.
Molecular Weight149.19 g/mol Used for concentration calculations.
AppearanceWhite to off-white crystalline powderImportant for visual inspection and solubility assessment.
SolubilitySoluble in methanol, acetonitrile; sparingly soluble in waterGuides solvent selection for sample preparation and mobile phase.
pKa~4.5 (pyrimidine ring), ~10.5 (pyrrolidine ring)Influences chromatographic retention and extraction efficiency based on pH.
UV λmax~275 nm in methanolDetermines the optimal wavelength for UV detection in HPLC.[2]

The presence of both a weakly basic pyrimidine ring and a more basic pyrrolidine ring suggests that pH control of the mobile phase will be critical for achieving optimal chromatographic separation and peak shape in reversed-phase HPLC.

Stability-Indicating HPLC-UV Method for Quantification

A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7][8] This is a regulatory requirement for stability studies of new drug substances and products.[7]

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[6][8][9] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[6]

Protocol 1: Forced Degradation of this compound

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose 10 mg of the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

Chromatographic Conditions

The following HPLC-UV method was developed and validated to provide a robust and reliable quantification of this compound.

Table 2: Optimized HPLC-UV Parameters

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmReversed-phase chromatography is suitable for separating moderately polar compounds.[10]
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (30:70, v/v)The buffer controls the ionization state of the analyte, ensuring consistent retention and good peak shape.
Flow Rate 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 275 nmCorresponds to the UV maximum of the pyrimidine chromophore, providing good sensitivity.[2]
Injection Volume 10 µLA standard volume for analytical HPLC.
Internal Standard 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidineA structurally similar compound to compensate for variations in injection volume and sample preparation.
Sample and Standard Preparation

Accurate sample preparation is critical for obtaining reliable quantitative results.[11][12]

Protocol 2: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each.

  • Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the this compound sample, dissolve it in and dilute to 25 mL with methanol. Further dilute an aliquot with the mobile phase to fall within the calibration range and add the internal standard.

  • Sample Preparation (Formulation): For a hypothetical tablet formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[11] Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter. Further dilute an aliquot with the mobile phase to fall within the calibration range and add the internal standard.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][13]

Table 3: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo, impurities, or degradants at the analyte's retention time.Peak purity index > 0.999 for all forced degradation samples.
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLEstablished based on linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness % RSD ≤ 2.0% for small, deliberate variations in method parameters.Method is robust for minor changes in pH, mobile phase composition, and flow rate.

High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity, such as bioanalysis or trace impurity quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[14][15][16] LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV.[14]

Rationale for LC-MS/MS

The use of a triple-quadrupole mass spectrometer (QqQ-MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.[14] This technique is particularly advantageous when analyzing complex matrices, as it minimizes interferences.[17][18]

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C Eluent D Q1: Precursor Ion Selection (m/z 150.1) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection (m/z 82.1, 95.1) E->F G Detector F->G H Data Acquisition & Quantification G->H Signal

Caption: Workflow for LC-MS/MS quantification.

Optimized LC-MS/MS Parameters

Table 4: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC/UHPLC system for fast analysis
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 150.1 -> 82.1 (quantifier), 150.1 -> 95.1 (qualifier)
Internal Standard Deuterated this compound (d4-analyte)
MRM Transitions (IS) 154.1 -> 86.1
Sample Preparation for Bioanalysis (Plasma)

For bioanalytical applications, efficient extraction of the analyte from the biological matrix is crucial.[17][19] Protein precipitation is a common and effective technique for this purpose.[20]

Protocol 3: Protein Precipitation from Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

Sample_Prep_Workflow Start Plasma Sample (100 µL) IS Add Internal Standard Start->IS Precipitate Add Acetonitrile (300 µL) (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for bioanalysis.

Conclusion

This application note details two robust and reliable analytical methods for the quantification of this compound. The stability-indicating HPLC-UV method is suitable for routine quality control and stability testing of bulk drug and finished products. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies and trace-level impurity analysis. Both methods, when properly validated, will ensure the generation of accurate and reproducible data, supporting drug development from early-stage research to commercial manufacturing.

References

Application Notes & Protocols: A Framework for In Vitro Assay Development of 2-(Pyrrolidin-2-YL)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(Pyrrolidin-2-YL)pyrimidine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential for a wide range of pharmacological activities.[1][2] Establishing a robust and efficient in vitro testing cascade is critical for elucidating the mechanism of action and advancing novel analogues through the drug discovery pipeline. This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of novel compounds based on this scaffold. We present a hypothesis-driven approach, postulating potential interactions with two therapeutically relevant targets: Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases, and the alpha-7 nicotinic acetylcholine receptor (α7nAChR) , a ligand-gated ion channel involved in cognitive function and inflammation.[3][4] The protocols herein describe a primary biochemical screen for MAO-B enzymatic inhibition, a target-binding assay for α7nAChR using fluorescence polarization, and a secondary cell-based functional reporter assay. This integrated strategy ensures a multi-faceted evaluation, from direct target engagement to cellular response, providing the foundational data necessary for hit-to-lead progression.

The Strategic Imperative: A Phased Approach to In Vitro Characterization

In early-stage drug discovery, the goal is to efficiently test hypotheses and make data-driven decisions.[5] A well-designed assay cascade moves from broad, high-throughput screens to more complex, biologically relevant assays, systematically building confidence in a compound's profile.[6] This process is not linear but cyclical, with chemistry and biology iterating to optimize efficacy and physicochemical properties.[5] Our approach for characterizing novel this compound derivatives follows this industry-standard logic.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Validation cluster_2 Phase 3: Lead Optimization TargetHypothesis Target Hypothesis (e.g., MAO-B, α7nAChR) BiochemicalAssay Biochemical / Binding Assays (High-Throughput) TargetHypothesis->BiochemicalAssay Select Assay IC50 Determine Potency (IC50 / Ki) BiochemicalAssay->IC50 Generate Data CellBasedAssay Cell-Based Functional Assay (e.g., Reporter Gene) IC50->CellBasedAssay Active Hits MOA Mechanism of Action (e.g., Kinetics) IC50->MOA Potent Hits EC50 Determine Efficacy (EC50) CellBasedAssay->EC50 SAR Structure-Activity Relationship (SAR) MOA->SAR EC50->SAR Confirmed Hits Selectivity Selectivity & Off-Target Screening SAR->Selectivity Lead Lead Candidate Selectivity->Lead

Figure 1: A phased workflow for in vitro assay development.

Target Hypothesis & Assay Selection

The selection of initial biological targets is guided by structural similarities to known pharmacophores.

  • Monoamine Oxidase B (MAO-B): Many small molecule heterocyclic compounds are known to inhibit MAO-B, an enzyme whose inhibition is a therapeutic strategy for Parkinson's disease.[7][8] A fluorometric enzyme activity assay is a robust, direct, and high-throughput method to screen for inhibitors.[9]

  • Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR): This receptor is a validated target for cognitive enhancement.[10] A fluorescence polarization (FP) competition assay provides a homogenous and sensitive method to directly measure a compound's ability to bind to the receptor.[11][12]

PART A: Biochemical Assay — MAO-B Enzymatic Inhibition

I. Principle of the Assay

This protocol describes a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase B (hMAO-B). The assay measures the enzymatic activity of hMAO-B through the oxidative deamination of a substrate (e.g., tyramine or a proprietary MAO-B substrate), which generates hydrogen peroxide (H2O2) as a byproduct.[9] The H2O2, in the presence of a horseradish peroxidase (HRP)-coupled developer, reacts with a high-sensitivity probe to produce a stable fluorescent signal. An inhibitor of MAO-B will reduce the rate of H2O2 production, leading to a decrease in fluorescence.[13]

G cluster_reaction Enzymatic Reaction cluster_detection Detection Step MAO_B MAO-B Enzyme H2O2 H₂O₂ MAO_B->H2O2 Produces Substrate MAO-B Substrate (e.g., Tyramine) Substrate->MAO_B Acts on Inhibitor Test Compound (2-Pyrrolidinyl-pyrimidine) Inhibitor->MAO_B Inhibits Probe Non-Fluorescent Probe + HRP Developer H2O2->Probe Reacts with Fluorescence Fluorescent Product (Measure at Ex/Em) Probe->Fluorescence Generates

Figure 2: Workflow for the fluorometric MAO-B inhibition assay.

II. Detailed Protocol: IC50 Determination

Materials & Reagents:

  • Recombinant human MAO-B (hMAO-B) enzyme

  • Test Compound: this compound derivative

  • Positive Control Inhibitor: Selegiline or Rasagiline[9]

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine)

  • High Sensitivity Fluorescent Probe & HRP Developer

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well solid black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control (Selegiline) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO, followed by a dilution into Assay Buffer to create a range of test concentrations.

    • Rationale: The final DMSO concentration in the assay well must be kept low (<1%) to prevent solvent effects on enzyme activity.[6][7]

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • Blank: Assay Buffer only (no enzyme).

      • Vehicle Control (100% Activity): Enzyme + Assay Buffer with DMSO.

      • Positive Control: Enzyme + Selegiline at a saturating concentration (e.g., 10 µM).

      • Test Compound: Enzyme + serial dilutions of the test compound.

    • Add 50 µL of the appropriate compound dilution or control solution to each well.

  • Enzyme Incubation:

    • Prepare a working solution of hMAO-B enzyme in cold Assay Buffer.

    • Add 50 µL of the enzyme solution to all wells except the "Blank".

    • Incubate the plate for 10-15 minutes at 37°C.

    • Rationale: This pre-incubation step allows the test compound to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation and Detection:

    • Prepare a "Substrate Mix" containing the MAO-B Substrate, Fluorescent Probe, and HRP Developer in Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measurement:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.

    • Rationale: A kinetic read is superior to a single endpoint read as it ensures the reaction rate is measured within the linear range and helps identify potential assay artifacts like compound fluorescence.[14]

III. Data Analysis & Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Vehicle_Control - Rate_Blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

ParameterDescriptionExample Value
Top Plateau 100% enzyme activity100
Bottom Plateau Maximum inhibition0
LogIC50 Log of the compound concentration at 50% inhibition-6.5
Hill Slope Steepness of the curve1.0
IC50 Concentration for 50% inhibition (derived from LogIC50)316 nM
IV. Follow-Up: Mechanism of Inhibition (MOI) Studies

For potent inhibitors, determining the mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step.[16]

Protocol:

  • Perform the MAO-B activity assay as described above.

  • Vary the concentrations of both the substrate and the inhibitor across a matrix.

  • Measure the initial reaction velocities for each combination.

  • Analyze the data using a double reciprocal plot (Lineweaver-Burk).[7][17] The resulting pattern of lines indicates the mechanism of inhibition.[18]

PART B: Target Binding Assay — α7nAChR Affinity by Fluorescence Polarization (FP)

I. Principle of the Assay

Fluorescence Polarization (FP) is a technique used to measure molecular interactions in solution.[19] It is based on the principle that a small fluorescent molecule (a "tracer") tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light. When this tracer binds to a much larger molecule (the α7nAChR protein), its tumbling slows dramatically, resulting in an increase in the polarization of the emitted light.[11] This assay is run in a competitive format where the test compound displaces a known fluorescent ligand ("tracer") from the receptor, causing a decrease in polarization.

G cluster_0 Low Polarization (Tracer Free) cluster_1 High Polarization (Tracer Bound) cluster_2 Competition by Test Compound FreeTracer Tracer Low_mP Fast Tumbling => Low mP Signal High_mP Slow Tumbling => High mP Signal BoundTracer Tracer + Receptor Signal_Decrease Displacement of Tracer => Signal Decrease Competition Receptor + Compound

Figure 3: Principle of competitive fluorescence polarization assay.

II. Detailed Protocol: Competitive Binding

Materials & Reagents:

  • Purified α7nAChR protein or membrane preparation

  • Fluorescent Tracer: A known ligand for α7nAChR conjugated to a fluorophore (e.g., fluorescein).

  • Test Compound: this compound derivative

  • FP Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 96-well or 384-well non-binding surface black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Optimization (Pre-requisite):

    • Tracer Titration: Determine the optimal tracer concentration that gives a robust fluorescence signal without causing quenching.[20]

    • Receptor Titration: Perform a saturation binding experiment by titrating the α7nAChR protein against a fixed concentration of the tracer to determine the receptor concentration that yields ~80% of the maximum binding signal (EC80). This concentration will be used for the competition assay.[11]

  • Competition Assay Plate Setup:

    • Add 25 µL of 2x final concentration of the test compound serial dilutions to the wells.

    • Include controls:

      • Free Tracer (Min Polarization): Tracer + Buffer.

      • Bound Tracer (Max Polarization): Tracer + Receptor + Vehicle (DMSO).

    • Add 25 µL of 2x final concentration of the fluorescent tracer to all wells.

  • Reaction Incubation:

    • Add 50 µL of 2x final concentration of the α7nAChR protein (at its pre-determined EC80 concentration) to all wells except "Free Tracer". Add 50 µL of buffer to the "Free Tracer" wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light. The exact time should be sufficient to reach binding equilibrium.[19]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader, using the appropriate excitation and emission filters for the chosen fluorophore.

III. Data Analysis & Interpretation
  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the inhibitor constant (Ki), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_Tracer)) Where [Tracer] is the concentration of the fluorescent tracer and Kd_Tracer is the dissociation constant of the tracer for the receptor (determined during assay optimization).

ParameterDescriptionExample Value
Max mP Signal Polarization of fully bound tracer250 mP
Min mP Signal Polarization of free tracer50 mP
IC50 Concentration for 50% tracer displacement500 nM
Kd (Tracer) Binding affinity of the tracer10 nM
[Tracer] Concentration of tracer used5 nM
Ki (Calculated) Binding affinity of the test compound333 nM

PART C: Cell-Based Functional Assay — α7nAChR Reporter Gene Assay

I. Principle of the Assay

While binding assays confirm target engagement, cell-based functional assays are essential to determine if that binding event translates into a biological response (i.e., agonist, antagonist, or allosteric modulator activity).[6] A reporter gene assay is a powerful tool for this purpose.[21] This assay utilizes a host cell line engineered to express the α7nAChR and a reporter gene (e.g., firefly luciferase) under the control of a transcriptional response element that is activated by α7nAChR signaling (e.g., via a calcium-sensitive pathway).[22] Activation of the receptor by an agonist leads to the expression of luciferase. The light produced upon adding the luciferin substrate is directly proportional to the receptor's functional activity.[23]

II. Detailed Protocol: Luciferase Reporter Assay

Materials & Reagents:

  • HEK293 or CHO cells stably expressing h-α7nAChR and the reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Test Compound and a known α7nAChR agonist (e.g., Nicotine).

  • Luciferase Assay Reagent (containing luciferin substrate and cell lysis buffer).

  • 96-well solid white, clear-bottom cell culture plates.

  • Luminometer or plate reader with luminescence detection.

Procedure:

  • Cell Plating:

    • Seed the engineered cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the reference agonist in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • To test for agonist activity: Add the test compound alone.

    • To test for antagonist activity: Pre-incubate the cells with the test compound for 15-30 minutes, then add the reference agonist at its EC50 concentration.

    • Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Signal Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the Luciferase Assay Reagent to each well, which simultaneously lyses the cells and provides the substrate for the luciferase enzyme.[24]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measurement:

    • Measure the luminescence (in Relative Light Units, RLU) using a luminometer.

III. Data Analysis & Interpretation
  • Normalize Data: Normalize the RLU values to the vehicle control.

  • Determine EC50/IC50: Plot the normalized response against the logarithm of the compound concentration.

  • For Agonist Mode: Fit the data to a 4PL curve to determine the EC50 (concentration for 50% maximal activation) and the Emax (maximum effect relative to the reference agonist).

  • For Antagonist Mode: Fit the data to a 4PL curve to determine the IC50 (concentration for 50% inhibition of the reference agonist's response).

Assay ModeParameterDescription
Agonist EC50Concentration for 50% maximal activation
Agonist EmaxEfficacy relative to a full agonist (%)
Antagonist IC50Concentration for 50% inhibition

Assay Validation and Quality Control

For any assay to be reliable for screening and decision-making, it must be properly validated.[25] Key statistical parameters should be monitored during assay development and execution to ensure robustness and reproducibility.[26]

  • Signal-to-Background (S/B) Ratio: S/B = Mean_Signal_Max / Mean_Signal_Min. A higher S/B ratio indicates a larger assay window.

  • Z'-Factor: A measure of assay quality that accounts for both the dynamic range and data variation. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|.

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening (HTS).

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unusable assay.

  • Reproducibility: Assays should be repeated on different days with different reagent batches to assess inter-assay variability (typically measured as %CV).[27][28]

Conclusion

This application note provides a structured, multi-assay approach for the initial in vitro characterization of novel this compound derivatives. By integrating a biochemical enzyme inhibition assay (MAO-B), a direct target binding assay (α7nAChR FP), and a cell-based functional assay (α7nAChR reporter), researchers can efficiently determine the potency, binding affinity, and functional activity of their compounds. This cascade generates the critical data package needed to establish structure-activity relationships, confirm on-target activity, and confidently advance promising molecules into the next phase of drug discovery.

References

Application Notes and Protocols for Cell-Based Assays of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Characterization of a Novel Pyrrolidine-Pyrimidine Scaffold as a Potential Modulator of Nicotinic Acetylcholine Receptors

Introduction: Unlocking the Therapeutic Potential of Privileged Scaffolds

The pyrimidine and pyrrolidine moieties represent two of the most prevalent and functionally versatile heterocyclic scaffolds in medicinal chemistry.[1][2] Pyrimidine derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Similarly, the pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs, contributing to a wide range of pharmacological effects.[2] The compound of interest, 2-(Pyrrolidin-2-YL)pyrimidine, combines these two "privileged structures," suggesting a high potential for novel biological activity.

Given the structural resemblance of the pyrrolidine moiety to key components of nicotinic acetylcholine receptor (nAChR) ligands, and the known role of pyrimidine-containing compounds as modulators of these receptors, this guide will focus on a series of cell-based assays designed to investigate the activity of this compound as a potential modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel with a significant role in cognitive function and inflammatory processes, making it a compelling target for drug discovery.[6][7][8]

This document provides detailed protocols for a primary high-throughput screening assay to identify agonist or positive allosteric modulator (PAM) activity, and a secondary functional assay to assess the compound's impact on a downstream inflammatory pathway. The methodologies are designed to be robust, reproducible, and provide a comprehensive initial characterization of this novel chemical entity.

Principle of the Assays: Interrogating α7 nAChR Function in a Cellular Context

The α7 nAChR is a homopentameric ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[7][8] Upon binding of an agonist, the channel opens, leading to a rapid influx of Ca²⁺ into the cell. This change in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators, providing a direct measure of receptor activation.[9] Due to the rapid desensitization of the α7 nAChR, a positive allosteric modulator (PAM) is often used in screening assays to enhance and prolong the signal, thereby increasing the assay window for detecting agonist activity.[10]

Downstream of Ca²⁺ influx, α7 nAChR activation can trigger various cellular signaling cascades, including the modulation of inflammatory responses.[6] A key function of α7 nAChR in immune cells is the inhibition of pro-inflammatory cytokine production. Therefore, a cytokine release assay can serve as a functional readout of the compound's activity.

Alpha7_nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., Acetylcholine, This compound) Agonist->nAChR Binds to orthosteric site PAM PAM PAM->nAChR Binds to allosteric site Downstream Downstream Signaling (e.g., JAK2/STAT3) Ca_influx->Downstream Anti_inflammatory Anti-inflammatory Response (e.g., ↓ TNF-α) Downstream->Anti_inflammatory

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Detailed Protocol 1: High-Throughput Calcium Flux Assay for α7 nAChR Agonists and PAMs

This protocol describes a fluorescent-based calcium flux assay for the identification and characterization of α7 nAChR agonists and positive allosteric modulators.

Materials and Reagents
  • Cell Line: SH-EP1 human epithelial cells stably expressing the human α7 nAChR. These cells do not endogenously express nAChRs.[11]

  • Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: To inhibit dye leakage from cells.

  • Reference Agonist: Acetylcholine (ACh) or a selective α7 agonist like PNU-282987.

  • Reference Antagonist: Methyllycaconitine (MLA).

  • Reference PAM: PNU-120596.

  • Test Compound: this compound dissolved in DMSO.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3 or FLIPR).[9]

Experimental Workflow

Calcium_Flux_Workflow Cell_Plating 1. Cell Plating (α7-SH-EP1 cells) Dye_Loading 2. Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition (Test Compound/Controls) Dye_Loading->Compound_Addition Agonist_Injection 4. Agonist Injection & Read (Fluorescence Measurement) Compound_Addition->Agonist_Injection Data_Analysis 5. Data Analysis (EC50/IC50 Determination) Agonist_Injection->Data_Analysis

References

Application Notes & Protocols: Investigating 2-(Pyrrolidin-2-YL)pyrimidine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Novel Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its prevalence in nature, notably in nucleobases, and its synthetic tractability have made it a "privileged structure" for the design of therapeutic agents with a wide array of activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4] Many of these therapeutic effects are achieved through the specific inhibition of enzymes, making pyrimidine derivatives attractive candidates for drug development programs.[5][6]

This guide focuses on a novel compound, 2-(Pyrrolidin-2-YL)pyrimidine , as a hypothetical lead candidate for enzyme inhibition. We will provide a comprehensive framework for its initial characterization, from primary screening to mechanism of action studies and early safety profiling. The protocols herein are designed to be adaptable for other small molecule inhibitors and provide a robust foundation for decision-making in early-stage drug discovery.

Part 1: Primary Screening and Potency Determination (IC50)

The initial step in evaluating a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] A robust and reproducible assay is paramount for generating reliable IC50 data.

Experimental Workflow for IC50 Determination

The following workflow outlines the general steps for determining the IC50 of this compound against a target enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Buffer - Enzyme - Substrate - Inhibitor Stock B Serial Dilution of This compound A->B C Pre-incubation: Enzyme + Inhibitor B->C D Initiate Reaction: Add Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve: % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value (Non-linear Regression) G->H

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Protocol: IC50 Determination

This protocol is a general template and should be optimized for the specific enzyme and substrate being used.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (stock solution in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer. Ensure the DMSO concentration is consistent across all wells and typically does not exceed 1% to avoid solvent effects.[7]

  • Inhibitor Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme Addition: Add the enzyme solution to each well of the microplate, except for the "no enzyme" control.

  • Pre-incubation: Add the diluted inhibitor solutions to the appropriate wells. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at a constant temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.[8]

  • Kinetic Reading: Immediately place the microplate in the plate reader and measure the product formation (or substrate depletion) over time at an appropriate wavelength.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the reaction progress curve.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[9]

Table 1: Example IC50 Data for this compound

[Inhibitor] (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.7075.4
1.2352.1
0.4128.3
0.1410.1
0.052.5
IC50 1.15 µM

Part 2: Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with its target enzyme is a critical step in drug development.[7][10] The mechanism of action (MoA) provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site, and how its binding is affected by the substrate.[10] The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[11]

Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_C Inhibitor (I) ES->E +P P Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I_NC Inhibitor (I) ES2->E2 +P ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S P2 Product (P) E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I_UC Inhibitor (I) ES3->E3 +P ESI3 ESI Complex ES3->ESI3 +I P3 Product (P)

Caption: Simplified diagrams of major reversible enzyme inhibition types.

Kinetic Studies Protocol

To determine the MoA, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.[12]

Procedure:

  • Experimental Design: Create a matrix of experiments with varying concentrations of this compound (including a zero-inhibitor control) and the substrate. The substrate concentrations should typically range from 0.1x to 10x the Michaelis constant (Km).

  • Assay Performance: For each condition in the matrix, perform the enzyme activity assay as described in the IC50 protocol.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.[13][14]

    • Analyze the changes in Vmax (the maximum reaction velocity) and Km in the presence of the inhibitor to determine the MoA.[14]

Table 2: Interpreting Lineweaver-Burk Plots for MoA Determination

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Part 3: Early Stage In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to identify potential liabilities and guide medicinal chemistry efforts.[15][16] This "fail early, fail cheap" strategy helps to de-risk projects before significant resources are invested.[15]

ADMETox_Workflow cluster_adme In Vitro ADME Assays cluster_tox In Vitro Toxicology Assays A Physicochemical Properties (Solubility, logP) Decision Go/No-Go Decision Lead Optimization A->Decision B Metabolic Stability (Microsomes, Hepatocytes) B->Decision C Permeability (e.g., Caco-2, PAMPA) C->Decision D CYP450 Inhibition (Potential for DDIs) D->Decision E Cytotoxicity (e.g., HepG2, HEK293 cells) E->Decision F hERG Inhibition (Cardiotoxicity risk) F->Decision Lead_Compound This compound Lead_Compound->A Lead_Compound->B Lead_Compound->C Lead_Compound->D Lead_Compound->E Lead_Compound->F

Caption: Key in vitro ADME-Tox assays for early drug discovery.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its metabolic clearance.[17]

Materials:

  • This compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Pre-warm a mixture of HLM and buffer to 37°C. Add this compound (final concentration typically 1 µM).

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Protocol: Cytotoxicity Assay (MTS Assay)

This assay measures the effect of the compound on the viability of cultured human cells (e.g., HepG2, a human liver cell line) to assess potential toxicity.[18][19]

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 or 48 hours).

  • MTS Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Interpretation and Forward Strategy

The collective data from these studies will form a comprehensive initial profile of this compound.

  • Potency (IC50): A low IC50 value (typically in the nanomolar to low micromolar range) indicates a potent inhibitor.

  • Mechanism of Action: The MoA provides crucial information for lead optimization. For instance, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, which may have in vivo consequences.[7] In contrast, a non-competitive inhibitor's potency is not affected by substrate concentration.[7]

  • ADME-Tox Profile: Favorable properties include good solubility, high metabolic stability (longer half-life), and low cytotoxicity (high CC50). A high CC50/IC50 ratio suggests a good therapeutic window.

If this compound demonstrates high potency, a desirable MoA, and a promising early ADME-Tox profile, it would be a strong candidate for lead optimization. Subsequent efforts would focus on improving its properties through medicinal chemistry, guided by structure-activity relationship (SAR) studies.[10]

References

Application Notes and Protocols for the Antimicrobial and Antiviral Screening of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening 2-(Pyrrolidin-2-YL)pyrimidine

The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating a continuous search for novel therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties[1][2][3][4]. Its presence in the nucleobases of DNA and RNA provides a unique structural framework that can interact with various biological targets within pathogens[5]. Similarly, the pyrrolidine ring is a prevalent motif in a multitude of natural and synthetic bioactive molecules, recognized for its diverse pharmacological potential[6].

The compound of interest, this compound, represents a logical and compelling candidate for antimicrobial and antiviral screening. This molecule synergistically combines the privileged pyrimidine core with a pyrrolidine moiety. While direct studies on this specific molecule are not extensively documented, related structures such as 1-(pyrimidin-2-yl)pyrrolidin-2-ol have demonstrated antimicrobial activity[7]. This structural precedent strongly suggests that this compound warrants thorough investigation as a potential lead compound in the development of new anti-infective agents.

This document provides a comprehensive guide for the initial in vitro screening of this compound, outlining detailed protocols for assessing its antimicrobial and antiviral efficacy, as well as its preliminary safety profile through cytotoxicity assays. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Part 1: Foundational Protocols - Antimicrobial Susceptibility Testing (AST)

The initial evaluation of this compound should focus on determining its spectrum of activity against a representative panel of pathogenic bacteria and fungi. A tiered approach is recommended, beginning with a primary qualitative screen followed by quantitative determination of the minimum inhibitory concentration (MIC) for active hits.

Primary Antimicrobial Screening: The Disk Diffusion Method

The disk diffusion method is a widely used, preliminary test to assess the antimicrobial potential of a compound. It is a qualitative assay that provides a visual indication of antimicrobial activity.

Causality of Experimental Choices: This method is chosen for its simplicity, cost-effectiveness, and ability to screen against multiple organisms simultaneously. It allows for a rapid "yes/no" answer regarding the compound's activity before committing to more resource-intensive quantitative assays.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Microorganism Preparation:

    • From a pure culture, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation:

    • Within 15 minutes of turbidity adjustment, dip a sterile cotton swab into the inoculum and rotate it against the tube's inner wall to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 10, 30 µg per disk). A stock solution of the compound in a suitable solvent (e.g., DMSO) will be required. Ensure the final solvent concentration is non-inhibitory to the test organisms.

    • Aseptically place the impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include positive control (disks with a known antibiotic, e.g., Ciprofloxacin) and negative control (disks with the solvent only) disks.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Secondary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing activity in the primary screen, a quantitative assessment is necessary to determine the lowest concentration that inhibits visible microbial growth. The broth microdilution method is a standard for this purpose.

Causality of Experimental Choices: Broth microdilution provides a quantitative MIC value, which is a critical parameter for evaluating the potency of a potential antimicrobial agent and for comparing it to existing drugs. This method is also amenable to high-throughput screening in 96-well plates.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • Prepare the microbial inoculum as described in the disk diffusion protocol, adjusting the turbidity to the 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with a known antibiotic), a negative/growth control (wells with inoculum and no compound), and a sterility control (wells with medium only).

    • Seal the plate and incubate at 35-37°C for 16-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Data Presentation: Expected Outcome Summary for Antimicrobial Screening
Assay Parameter Interpretation
Disk DiffusionZone of Inhibition (mm)A larger zone diameter indicates greater susceptibility of the microorganism.
Broth MicrodilutionMIC (µg/mL)The minimum concentration that inhibits visible growth; lower values indicate higher potency.

Part 2: Foundational Protocols - Antiviral Screening

The evaluation of antiviral activity requires cell-based assays to determine the compound's ability to inhibit viral replication without causing significant harm to the host cells. A common initial screen is the cytopathic effect (CPE) inhibition assay.

Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause visible damage, or CPE, to the cells they infect. This assay measures the ability of a compound to prevent this virus-induced cell death.

Causality of Experimental Choices: The CPE inhibition assay is a robust and widely used method for screening large numbers of compounds for antiviral activity. It provides a clear and measurable endpoint (cell viability) that directly correlates with the inhibition of viral replication.

Experimental Protocol: CPE Inhibition Assay

  • Cell Culture Preparation:

    • Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza virus) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Incubate at 37°C with 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • When the cell monolayer is confluent, remove the growth medium and add the compound dilutions to the wells.

    • Include a cell control (cells with medium, no compound, no virus), a virus control (cells with virus, no compound), and a positive control (cells with virus and a known antiviral drug).

  • Viral Infection:

    • Add a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01) to the wells containing the compound and to the virus control wells.

    • Incubate the plate at 37°C with 5% CO₂ for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method, such as the MTT assay (described in the next section).

    • The absorbance is read using a microplate reader.

  • Data Interpretation:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, can be determined by plotting the percentage of CPE inhibition against the compound concentration.

Visualization of Screening Workflows

Antimicrobial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_safety Safety Assessment cluster_evaluation Evaluation start This compound disk_diffusion Disk Diffusion Assay start->disk_diffusion mic_determination Broth Microdilution (MIC) disk_diffusion->mic_determination Active? cytotoxicity_assay Cytotoxicity Assay (CC50) mic_determination->cytotoxicity_assay si_calculation Selectivity Index (SI) SI = CC50 / MIC mic_determination->si_calculation cytotoxicity_assay->si_calculation

Caption: Workflow for antimicrobial screening of this compound.

Antiviral_Screening_Workflow cluster_primary Primary Screening cluster_safety Safety Assessment cluster_evaluation Evaluation start This compound cpe_assay CPE Inhibition Assay (EC50) start->cpe_assay cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay si_calculation Selectivity Index (SI) SI = CC50 / EC50 cpe_assay->si_calculation cytotoxicity_assay->si_calculation

Caption: Workflow for antiviral screening of this compound.

Part 3: Essential Safety Assessment - Cytotoxicity Testing

A critical aspect of early-stage drug discovery is to ensure that the compound of interest is not toxic to host cells at concentrations where it exhibits antimicrobial or antiviral activity. Many promising compounds fail because they are cytotoxic[8][9].

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality of Experimental Choices: The MTT assay is a reliable, sensitive, and widely accepted method for evaluating cell viability and cytotoxicity. It is suitable for high-throughput screening in a 96-well format and provides quantitative data that is essential for calculating the selectivity index.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., Vero, HEK293, or a cell line relevant to the potential therapeutic area) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Include a cell control (cells with medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a period relevant to the antimicrobial/antiviral assay (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

    • The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, can be determined by plotting cell viability against compound concentration.

Calculating the Selectivity Index (SI)

The selectivity index is a crucial parameter that defines the therapeutic window of a compound. It is the ratio of the compound's cytotoxicity to its biological activity.

  • For Antimicrobial Activity: SI = CC₅₀ / MIC

  • For Antiviral Activity: SI = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates that the compound is effective against the pathogen at concentrations that are not harmful to host cells. Generally, an SI of 10 or greater is considered promising for further development.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial or antiviral agent. A systematic approach, beginning with primary screening and progressing to quantitative assessments of efficacy and cytotoxicity, will enable a comprehensive understanding of the compound's therapeutic potential. Positive results from this initial screening cascade, particularly a high selectivity index, would provide a strong rationale for advancing this compound to more complex studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis of analogues, and in vivo efficacy studies in animal models. The convergence of the pyrimidine and pyrrolidine scaffolds in this molecule holds significant promise, and its thorough investigation is a worthwhile endeavor in the quest for novel anti-infective therapies.

References

A Senior Application Scientist's Guide to In Vivo Formulation Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 2-(Pyrrolidin-2-YL)pyrimidine and Related Novel Chemical Entities

This document provides a detailed framework for researchers, scientists, and drug development professionals on how to approach the formulation of novel chemical entities (NCEs), using this compound as a representative example. The challenge with many NCEs, particularly heterocyclic compounds emerging from discovery pipelines, is their limited aqueous solubility, which poses a significant hurdle for achieving adequate exposure in preclinical in vivo studies.[1][2]

This guide eschews a rigid template, instead presenting a logical, causality-driven workflow. It is designed as a self-validating system, where each stage of characterization and protocol development informs the next, ensuring scientific integrity and robust, reproducible outcomes. The core principle is to build a formulation from the ground up, based on a deep understanding of the molecule's inherent physicochemical properties.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, the intrinsic properties of the Active Pharmaceutical Ingredient (API) must be understood. This pre-formulation analysis is the cornerstone of successful development, saving time, resources, and avoiding the unnecessary use of animals.[3]

Key Objectives:
  • To determine the aqueous and organic solubility of this compound.

  • To identify potential liabilities such as pH-dependent instability or poor permeability.

  • To gather the necessary data to select an appropriate formulation strategy.

Experimental Protocol: Solubility & Stability Screening

Rationale: This initial screen provides a rapid assessment of the compound's "developability" profile. By testing solubility in a range of pharmaceutically relevant vehicles, we can quickly identify promising avenues and rule out unsuitable ones. The pH solubility profile is critical for compounds with ionizable groups, which is common for nitrogen-containing heterocycles like pyrimidines.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).

  • Vehicle Screening:

    • Dispense a panel of common preclinical vehicles into separate microcentrifuge tubes (e.g., Water, Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and various co-solvent mixtures).

    • Spike a small aliquot of the DMSO stock into each vehicle to a target concentration (e.g., 1 mg/mL). Scientist's Note: Keep the final DMSO concentration below 0.5% to avoid artificially inflating solubility and to minimize potential vehicle toxicity in subsequent in vivo studies.[4][5][6]

    • Equilibrate the samples by shaking or rotating at ambient temperature for 24 hours.

  • pH Profile:

    • Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 9).

    • Add an excess of solid this compound to each buffer.

    • Equilibrate as described above.

  • Analysis:

    • Visually inspect all samples for precipitation.

    • Centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8][9]

Data Presentation: Interpreting the Results

The data from this screen should be summarized to guide the formulation strategy.

Vehicle Target Conc. (mg/mL) Visual Observation Measured Solubility (mg/mL) Interpretation
Water1.0Heavy Precipitate< 0.01Practically Insoluble
Saline1.0Heavy Precipitate< 0.01Practically Insoluble
PBS (pH 7.4)1.0Heavy Precipitate< 0.01Poor aqueous solubility
5% PEG400 / 95% Water1.0Slight Haze0.25Co-solvent improves solubility
20% PEG400 / 80% Water1.0Clear Solution> 1.0Promising co-solvent system
10% Solutol HS 15 / Water1.0Clear Solution> 1.0Surfactant-based vehicle is viable
0.5% CMC / 0.2% Tween 801.0Fine SuspensionN/A (Suspension)Suspension is a viable approach
Corn Oil1.0Insoluble< 0.01Not suitable for lipid vehicle
Table 1: Hypothetical solubility screening results for this compound.

Part 2: Formulation Strategy and Vehicle Selection

The physicochemical data directly informs the selection of a formulation strategy. The goal is to develop a safe and stable system that can deliver the required dose consistently.[3] For poorly soluble compounds, common approaches include co-solvent systems, surfactant-based micellar solutions, or suspensions.[10][11][12]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation path based on the initial characterization data.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Validation Start Start: API Available Char Physicochemical Characterization (Solubility, Stability) Start->Char Solubility Solubility in Aqueous Vehicle > Target Dose? Char->Solubility Aqueous Simple Aqueous Solution (e.g., Saline, PBS) Solubility->Aqueous Yes Cosolvent Co-solvent / Surfactant Screening Solubility->Cosolvent No Stability Conduct Short-Term Stability Study Aqueous->Stability IsSoluble Soluble in Safe Co-solvent System? Cosolvent->IsSoluble CosolventSol Optimized Solution (e.g., PEG400, Tween 80) IsSoluble->CosolventSol Yes Suspension Suspension Formulation (e.g., CMC, Tween 80) IsSoluble->Suspension No CosolventSol->Stability Suspension->Stability InVivo Proceed to In Vivo Study Stability->InVivo

Caption: Formulation development decision workflow.

Common Preclinical Vehicles

The choice of excipients is critical. They must not only perform their intended function (e.g., solubilize, suspend) but also be well-tolerated in the chosen animal model and route of administration.[4][13]

Vehicle/Excipient Primary Use Common Routes Key Considerations & Potential Toxicity
Saline (0.9% NaCl)Vehicle for soluble drugsIV, IP, PO, SCIdeal for soluble compounds; limited solubilizing power.[4]
PBSBuffered vehicleIV, IP, PO, SCMaintains physiological pH; can cause precipitation with some salts.
PEG 400Co-solventIV, IP, POCan cause motor impairment, especially at high concentrations via IP route.[4][14]
Propylene Glycol (PG)Co-solventIV, IP, POCan cause neurotoxicity at higher doses.[4][14]
Tween 80 (Polysorbate 80)Surfactant, wetting agentIV, IP, POGenerally safe, but can cause hypersensitivity reactions with IV use.[1]
Carboxymethylcellulose (CMC)Suspending agentPOInert and well-tolerated for oral suspensions.[4]
Solutol HS 15Surfactant/SolubilizerIV, PONewer surfactant with good safety profile.[1]
DMSOCo-solventIP, SCHigh solubilizing power but can have intrinsic pharmacological effects and cause toxicity. Use at lowest possible concentration (<10%).[4][5]
Table 2: Properties and considerations for common preclinical formulation vehicles.

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common types of formulations for poorly soluble compounds.

Protocol 1: Preparation of a Co-solvent/Surfactant Solution

Objective: To prepare a 10 mL solution of this compound at 5 mg/mL in a vehicle of 20% Solutol HS 15 in D5W.

Materials:

  • This compound (50 mg)

  • Solutol HS 15 (2.0 mL)

  • D5W (5% Dextrose in Water), sterile (8.0 mL)

  • Sterile 15 mL conical tube

  • Analytical balance, magnetic stirrer, sterile filter (0.22 µm)

Methodology:

  • Weigh API: Accurately weigh 50 mg of this compound and transfer it to the 15 mL conical tube.

  • Add Solubilizer: Add 2.0 mL of Solutol HS 15 to the tube.

  • Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes until the API is fully wetted and begins to dissolve, forming a clear, viscous solution. A gentle warming in a water bath (<40°C) may be used if necessary.

    • Scientist's Note: Ensuring the API is fully dissolved in the organic/surfactant phase before adding the aqueous component is critical to prevent precipitation.

  • Add Aqueous Phase: Slowly add the 8.0 mL of D5W to the mixture while stirring continuously with a magnetic stir bar.

  • Final Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous solution. The final formulation should be clear and free of any visible particles.

  • Sterilization (for IV use): If intended for intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Quality Control:

    • Visual Inspection: Confirm the solution is clear and particle-free.

    • Concentration Verification: Take an aliquot of the final formulation and analyze its concentration via a validated HPLC method to confirm it meets the target of 5 mg/mL (typically within ±10%).[15]

Protocol 2: Preparation of a Suspension for Oral Dosing

Objective: To prepare a 10 mL suspension of this compound at 10 mg/mL in 0.5% CMC / 0.2% Tween 80.

Materials:

  • This compound (100 mg)

  • Carboxymethylcellulose (CMC), sodium salt (50 mg)

  • Tween 80 (20 µL)

  • Purified Water (10 mL)

  • Mortar and pestle, magnetic stirrer, glass homogenizer

Methodology:

  • Prepare Vehicle: Add 50 mg of CMC to 10 mL of purified water and stir until fully hydrated and dissolved. This may take several hours. Then, add 20 µL of Tween 80 and stir to combine.

  • Particle Size Reduction: If the API particles are large, gently grind the 100 mg of this compound in a mortar and pestle to a fine powder.

    • Rationale: Reducing particle size increases the surface area, which can improve the dissolution rate and absorption of the compound in vivo.[1]

  • Prepare Slurry: Add a small amount (~0.5 mL) of the vehicle to the powdered API in the mortar and triturate to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Transfer and Homogenize: Gradually add the remaining vehicle to the paste, mixing continuously. Transfer the entire mixture to a beaker or vial.

  • Homogenization: Use a magnetic stirrer for 30-60 minutes to ensure the suspension is uniform. For finer suspensions, a glass homogenizer or sonicator can be used.

  • Quality Control:

    • Visual Inspection: Confirm the suspension is uniform and free of large agglomerates.

    • Homogeneity Testing: While stirring, take aliquots from the top, middle, and bottom of the suspension. Analyze the concentration of each to ensure uniformity (typically within ±15%).

    • Resuspendability: Allow the suspension to sit for a few hours and then confirm it can be easily resuspended with gentle shaking.

Part 4: Validating Formulation Integrity through Stability Studies

Establishing the stability of a preclinical formulation is a critical component of drug development.[16] It ensures that the test animal receives the correct dose and that the observed results are due to the API, not its degradants or a lower-than-intended concentration.

Protocol: Short-Term Stability Assessment

Objective: To assess the stability of the prepared formulation under typical storage and handling conditions.

Methodology:

  • Prepare Formulation: Prepare a batch of the final formulation as per the validated protocol.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot for analysis. This will serve as the baseline concentration.

  • Storage Conditions: Store aliquots of the formulation under various conditions relevant to the study.[15]

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • On the benchtop (simulating use during dosing)

  • Time Points: Analyze the concentration of the stored aliquots at specified time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).

  • Analysis: Use a stability-indicating HPLC method to measure the API concentration and check for the appearance of any degradation peaks.

  • Acceptance Criteria: The formulation is generally considered stable if the concentration remains within 90-110% of the initial (T=0) value and no significant degradation products are observed.[16]

Caption: Workflow for a short-term formulation stability study.

Part 5: In Vivo Dosing Considerations

The final step is the application of the formulation in the animal model. Careful consideration must be given to the route of administration and the dosing volume to ensure animal welfare and data quality.

Species Route Maximum Dosing Volume (mL/kg) Reference
MouseOral (PO)10[17]
MouseIntravenous (IV)10[5]
MouseIntraperitoneal (IP)10[5]
RatOral (PO)10[17]
RatIntravenous (IV)5[18]
RatIntraperitoneal (IP)10[18]
Table 3: General guidelines for maximum dosing volumes in rodents.

Final Check: Before dosing, always bring refrigerated formulations to room temperature. For suspensions, ensure they are thoroughly mixed immediately before drawing each dose to guarantee dose accuracy.

References

Application Notes and Protocols for 2-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and utilization of 2-(Pyrrolidin-2-yl)pyrimidine. This document synthesizes critical safety data, chemical properties, and field-proven laboratory protocols to ensure both the integrity of research outcomes and the safety of laboratory personnel. The guidance herein is grounded in authoritative safety data sheets and the established chemistry of heterocyclic compounds, tailored for professionals in research and drug development.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry, as both pyrimidine and pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs[1][2]. The pyrrolidine ring, being a saturated heterocycle, introduces a three-dimensional character that can be crucial for specific interactions with biological targets[1].

The compound exists as a free base and in various salt forms, most commonly as a hydrochloride salt. It is critical to distinguish between these forms, as their physical properties and handling requirements may differ.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound hydrochlorideSource(s)
Molecular Formula C₈H₁₁N₃C₈H₁₁N₃·HCl
Molecular Weight 149.19 g/mol 185.65 g/mol
CAS Number 944905-56-0Not explicitly defined, see related salts
Appearance Data not available (likely an oil or low-melting solid)Solid[3]
Solubility Data not availableData not availableGeneral chemical principles
Stability Data not availableData not availableInferred from related structures

Note: Experimental data for the free base is limited. Properties are inferred from available data on its salts and related structures. Researchers should perform their own characterization.

Hazard Identification and Safe Handling

The hydrochloride salt of this compound is classified as a highly hazardous substance. According to its Safety Data Sheet (SDS), it is fatal in contact with skin and may cause an allergic skin reaction[3]. Therefore, stringent safety protocols are mandatory.

GHS Hazard Classification (Hydrochloride Salt)
  • Pictograms: GHS06 (Skull and crossbones)[3][4]

  • Signal Word: Danger[3][4]

  • Hazard Statements:

    • H310: Fatal in contact with skin[3][4].

    • H317: May cause an allergic skin reaction[3][4].

  • Precautionary Statements:

    • P261, P262: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing[3].

    • P270: Do not eat, drink or smoke when using this product[3].

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[3].

    • P302 + P352 + P310: IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician[3].

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[3].

Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. Based on the high acute dermal toxicity, the following PPE is mandatory when handling the compound, particularly in its solid form or as a concentrated solution.

Table 2: Mandatory Personal Protective Equipment

HazardGHS Classification (Hydrochloride Salt)Required PPE
Acute Dermal Toxicity Category 1Double-gloving with chemically resistant gloves (e.g., nitrile). Disposable, chemical-resistant sleeves or a lab coat made of appropriate material (e.g., Tyvek) to prevent any skin exposure.
Skin Sensitization Category 1Chemically resistant gloves and a lab coat. Ensure gloves are changed immediately if contaminated[3].
Eye Contact Inferred Risk (Causes serious eye irritation for related compounds)[5]Splash-proof safety goggles and a face shield must be worn, especially when handling solids or preparing solutions.
Inhalation Inferred Risk (Harmful if inhaled for related compounds)All handling of solids and volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6].
Safe Handling Workflow

Adherence to a logical workflow is essential to minimize risk. The following diagram outlines the mandatory sequence of operations for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS) DonPPE 2. Don Full PPE (Gloves, Goggles, Coat) RiskAssessment->DonPPE FumeHood 3. Prepare Chemical Fume Hood DonPPE->FumeHood Weighing 4. Weigh Compound in Fume Hood FumeHood->Weighing Solubilizing 5. Prepare Solution (Add solvent to solid) Weighing->Solubilizing Reaction 6. Perform Experiment Solubilizing->Reaction Quench 7. Quench Reaction (If applicable) Reaction->Quench Waste 8. Segregate Waste (Solid & Liquid) Quench->Waste Decontaminate 9. Decontaminate Glassware & Work Area Waste->Decontaminate DoffPPE 10. Doff PPE Correctly Decontaminate->DoffPPE

Caption: Mandatory workflow for safely handling this compound.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of this compound and prevent the formation of hazardous degradation products.

Recommended Storage Conditions

General best practices for heterocyclic compounds suggest the following storage conditions[7]:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid freezing aqueous stock solutions unless validated.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for the free base which may be more susceptible to oxidation or reaction with atmospheric CO₂.

  • Container: Keep in a tightly sealed, clearly labeled container to prevent moisture ingress and contamination[7]. For light-sensitive compounds, an amber vial is recommended[8].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition[9][10].

Stability Considerations
  • Hydrolytic Stability: The pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidative Stability: The pyrrolidine ring, particularly the nitrogen atom, can be susceptible to oxidation.

  • Thermal Stability: While specific data is lacking, thermal decomposition of pyrrolidine can initiate via C-C or C-N bond cleavage at high temperatures. Pyrimidine rings are generally thermally stable but can decompose under harsh conditions. Avoid excessive heat.

The following decision tree provides a guide for appropriate storage.

StorageDecisionTree Start Compound Received Form Is it a solid (salt) or an oil (free base)? Start->Form SolidStorage Store in tightly sealed container in a cool, dry, dark place. (2-8 °C Recommended) Form->SolidStorage Solid OilStorage Store under inert gas (Ar/N₂) in a tightly sealed vial. Refrigerate (2-8 °C). Form->OilStorage Oil/Free Base Use Intended for immediate use or long-term storage? SolidStorage->Use OilStorage->Use ImmediateUse Prepare stock solution. Store solution appropriately. Use->ImmediateUse Immediate LongTerm Confirm inert atmosphere and seal tightly before storing. Use->LongTerm Long-Term

Caption: Decision tree for the storage of this compound.

Application Protocols: Preparation of Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation of stock solutions. This protocol provides a general method adaptable for preparing solutions for use in biological assays or chemical reactions.

Rationale

Most heterocyclic compounds intended for biological screening are first dissolved in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. This stock is then serially diluted in an aqueous buffer or cell culture medium for the final assay. This approach minimizes the final concentration of the organic solvent, which can be toxic to cells[8].

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol is a standard procedure for creating a stock solution suitable for high-throughput screening or other biological assays[8].

Materials:

  • This compound hydrochloride (or free base)

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask or microcentrifuge tube

  • Vortex mixer

  • Pipettors and sterile, filtered tips

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1.86 mg of this compound hydrochloride (MW: 185.65 g/mol ) into the tared vial. This calculation is for a 1 mL final volume. Adjust mass as needed for different volumes or if using the free base (MW: 149.19 g/mol ).

  • Solvent Addition: Add anhydrous DMSO to the vial to a final volume of 1 mL. It is best practice to add about 90% of the solvent, vortex to dissolve the solid completely, and then add the remaining solvent to reach the final volume.

  • Dissolution: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow, but check for compound stability first.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or 4°C for short-term use.

StockSolutionWorkflow cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage Calculate 1. Calculate Mass (for 10 mM) Weigh 2. Weigh Solid in Fume Hood Calculate->Weigh AddSolvent 3. Add Anhydrous DMSO Weigh->AddSolvent Vortex 4. Vortex until Dissolved AddSolvent->Vortex Aliquot 5. Aliquot into Tubes Vortex->Aliquot Store 6. Store at -20°C Aliquot->Store

Caption: Experimental workflow for preparing a DMSO stock solution.

Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material (avoiding dust generation) and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container. All spill cleanup must be performed wearing the full PPE described in Section 2.2[7].

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-2-YL)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the pyrimidine and pyrrolidine rings, followed by the removal of a protecting group from the pyrrolidine nitrogen. The most prevalent methods employ palladium-catalyzed cross-coupling reactions, such as:

  • Stille Coupling: This involves the reaction of an organotin compound, like N-Boc-2-(tributylstannyl)pyrrolidine, with a halopyrimidine, such as 2-bromopyrimidine.[1]

  • Negishi Coupling: This method utilizes an organozinc reagent, for instance, N-Boc-2-pyrrolidinylzinc iodide, which is coupled with a halopyrimidine.[2][3]

  • Suzuki-Miyaura Coupling: This reaction pairs a boronic acid or ester derivative of N-protected pyrrolidine with a halopyrimidine.[4]

Following the coupling reaction, a deprotection step is necessary to remove the protecting group (commonly a tert-butyloxycarbonyl or "Boc" group) from the pyrrolidine nitrogen to yield the final product.

Q2: I am observing a very low yield in my coupling reaction. What are the likely causes?

A2: Low yields in palladium-catalyzed cross-coupling reactions for this synthesis can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. For Stille and Negishi couplings, phosphine-based ligands are common.

  • Incorrect Reaction Temperature: The optimal temperature is critical for reaction success. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the organometallic reagent (organotin or organozinc), can interfere with the catalytic cycle and reduce the yield.

Q3: My final product is difficult to purify. What are the common impurities, and how can I remove them?

A3: Common impurities in the synthesis of this compound include unreacted starting materials, homocoupled products (e.g., bipyrimidine), and byproducts from side reactions. Purification can often be challenging due to the polar nature of the final product.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can effectively separate the desired product from less polar impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: Since the final product is basic, an acid-base extraction can be employed to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the product, drawing it into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Troubleshooting Guides

Issue 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step

If you are experiencing low yields in the Stille, Negishi, or Suzuki coupling reaction, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.Palladium(0) species are the active catalysts and are susceptible to oxidation, which renders them inactive.
Suboptimal Ligand Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find the most effective one for your specific substrates.The ligand influences the electron density and steric environment around the palladium center, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.
Incorrect Temperature Optimize the reaction temperature. Start with the literature-reported temperature and then screen a range of temperatures (e.g., in 10 °C increments) to find the optimal condition.The rates of the elementary steps in the catalytic cycle are temperature-dependent. Finding the optimal temperature balances reaction rate with catalyst stability.
Poor Quality Organometallic Reagent Ensure the organotin, organozinc, or organoboron reagent is pure and freshly prepared or properly stored.Impurities in the organometallic reagent can poison the catalyst or participate in unwanted side reactions.
  • To a dried flask under an inert atmosphere, add 2-bromopyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous solvent (e.g., toluene or dioxane).

  • Add N-Boc-2-(tributylstannyl)pyrrolidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove the tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Incomplete Deprotection of the N-Boc Group

The removal of the Boc protecting group is typically the final step. If you are observing incomplete deprotection, consider the following.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., TFA or HCl in dioxane) or switch to a stronger acid.[5]The Boc group is cleaved under acidic conditions via protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide. A higher acid concentration drives this equilibrium forward.
Short Reaction Time Increase the reaction time and monitor the progress carefully by TLC or LC-MS to ensure complete conversion.The rate of deprotection can be slow, especially if the substrate is sterically hindered or if the reaction is run at a low temperature.
Low Reaction Temperature Gently warm the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.[5]Increasing the temperature can accelerate the rate of the deprotection reaction. However, be cautious of potential side reactions at higher temperatures.
  • Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify as necessary.

Issue 3: Side Reactions and Byproduct Formation

Side reactions can significantly lower the yield of the desired product. Here are some common side reactions and how to mitigate them.

  • Homocoupling of the Organometallic Reagent: This results in the formation of a dimer of the pyrrolidine derivative. To minimize this, ensure that the oxidative addition of the halopyrimidine to the palladium catalyst is efficient by using an appropriate ligand and temperature.

  • Hydrolysis of the Organometallic Reagent: Organotin and organozinc reagents can be sensitive to moisture. Using anhydrous solvents and reagents is crucial to prevent their decomposition.

  • Pyrimidine Ring Opening or Rearrangement: Under harsh reaction conditions (e.g., very high temperatures or strongly basic/acidic conditions), the pyrimidine ring can be susceptible to degradation.[6][7] It is important to use the mildest effective conditions.

Visualizing the Process

To aid in understanding the synthetic process and troubleshooting logic, the following diagrams are provided.

SynthesisWorkflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_deprotection Deprotection cluster_purification Purification Start N-Boc-Pyrrolidine Derivative + 2-Halopyrimidine Coupling Pd-Catalyzed Coupling (Stille, Negishi, or Suzuki) Start->Coupling CoupledProduct N-Boc-2-(pyrrolidin-2-yl)pyrimidine Coupling->CoupledProduct Deprotection Acidic Deprotection (e.g., TFA or HCl) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Purification Purification (Chromatography, etc.) FinalProduct->Purification PureProduct Pure Final Product Purification->PureProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart cluster_coupling_troubleshooting Coupling Step Issues cluster_deprotection_troubleshooting Deprotection Step Issues Start Low Yield? CheckCoupling Check Coupling Step Start->CheckCoupling Yes End Yield Optimized Start->End No Catalyst Catalyst Inactive? CheckCoupling->Catalyst CheckDeprotection Check Deprotection Step Acid Insufficient Acid? CheckDeprotection->Acid Conditions Suboptimal Conditions? Catalyst->Conditions No Reagents Reagent Purity? Conditions->Reagents No Reagents->CheckDeprotection No TimeTemp Incorrect Time/Temp? Acid->TimeTemp No TimeTemp->End No

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-2-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 2-halopyrimidine with a chiral pyrrolidine synthon. While seemingly straightforward, this reaction is fraught with potential challenges, including side product formation, low yields, and, most critically, racemization of the stereocenter at the 2-position of the pyrrolidine ring. This guide will address these issues systematically, providing you with the knowledge to control your reaction and achieve your desired outcome.

General Reaction Scheme

The most common and strategically sound approach to synthesizing this compound involves a two-step process:

  • N-Boc Protection and SNAr Coupling: (S)-2-Aminopyrrolidine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the pyrrolidine nitrogen. The resulting N-Boc-(S)-2-aminopyrrolidine is then coupled with a 2-halopyrimidine (e.g., 2-chloropyrimidine) under basic conditions.

  • Deprotection: The Boc group is subsequently removed under acidic conditions to yield the final product.

Reaction_Scheme cluster_step1 Step 1: N-Boc Protection & SNAr cluster_step2 Step 2: Deprotection 2-chloropyrimidine 2-Chloropyrimidine Intermediate N-Boc-(S)-2-(pyrimidin-2-yl)pyrrolidine 2-chloropyrimidine->Intermediate Base (e.g., DIEA) Solvent (e.g., DMF) N-Boc-pyrrolidine N-Boc-(S)-2-aminopyrrolidine N-Boc-pyrrolidine->Intermediate Final_Product 2-((S)-Pyrrolidin-2-yl)pyrimidine Intermediate->Final_Product Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: General two-step synthesis of 2-((S)-Pyrrolidin-2-yl)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My SNAr reaction is sluggish or not going to completion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the SNAr coupling step can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Purity:

    • 2-Chloropyrimidine: Ensure it is free from impurities, as residual HCl can neutralize the base. Consider purification by distillation or column chromatography if necessary.

    • N-Boc-(S)-2-aminopyrrolidine: This reagent can degrade over time. Verify its purity by NMR or TLC before use.

    • Solvent: The use of anhydrous solvent (e.g., DMF, DMSO, or NMP) is crucial. Water can compete as a nucleophile and also affect the solubility of reagents.

  • Reaction Conditions:

    • Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) is often preferred to minimize side reactions. Ensure at least 1.5-2.0 equivalents are used to scavenge the HCl generated.

    • Temperature: SNAr reactions on electron-deficient systems like pyrimidine are often accelerated by heat. If the reaction is slow at room temperature, consider gradually increasing the temperature to 60-80 °C. Monitor for side product formation at higher temperatures.

    • Concentration: If the reaction is too dilute, the rate of reaction will be slow. A typical concentration is in the range of 0.1-0.5 M.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion in SNAr Reaction check_reagents Verify Purity of Starting Materials (2-chloropyrimidine, N-Boc-pyrrolidine, solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions monitor_tlc Monitor by TLC/LC-MS check_reagents->monitor_tlc increase_temp Increase Temperature Incrementally (e.g., to 60-80 °C) check_conditions->increase_temp increase_conc Increase Reactant Concentration check_conditions->increase_conc change_base Consider a Stronger, Non-nucleophilic Base check_conditions->change_base increase_temp->monitor_tlc increase_conc->monitor_tlc change_base->monitor_tlc monitor_tlc->start No Improvement success Reaction Complete monitor_tlc->success Conversion Improved

Caption: Decision tree for troubleshooting low conversion in the SNAr reaction.

Q2: I am observing significant racemization of the chiral center. How can I preserve the stereochemical integrity of the product?

Answer: Racemization is a critical issue in this synthesis. The alpha-proton on the pyrrolidine ring becomes susceptible to deprotonation under basic conditions, especially at elevated temperatures, leading to a loss of stereochemistry.

  • Mechanism of Racemization: The base can abstract the proton at the C2 position of the N-Boc-pyrrolidine, forming a planar enolate-like intermediate. Subsequent protonation can occur from either face, resulting in a racemic or epimerized mixture.

  • Mitigation Strategies:

    • Temperature Control: This is the most critical factor. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

    • Base Selection: Use a hindered, non-nucleophilic base like DIEA. Stronger, less hindered bases are more likely to cause deprotonation.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

ParameterCondition to Minimize RacemizationRationale
Temperature 0 °C to Room TemperatureLower temperature disfavors the deprotonation event that leads to racemization.
Base Diisopropylethylamine (DIEA)A hindered base is less likely to abstract the sterically encumbered alpha-proton.
Reaction Time Monitor closely and quench upon completionMinimizes the exposure of the product to basic conditions that can cause epimerization.
Q3: I am having difficulty with the N-Boc deprotection step. The reaction is incomplete, or I am seeing side products. What should I do?

Answer: N-Boc deprotection is typically straightforward but can present challenges depending on the substrate.

  • Incomplete Deprotection:

    • Acid Strength and Equivalents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. Use a sufficient excess of TFA (e.g., 20-50% v/v solution in DCM). Anhydrous HCl in dioxane (e.g., 4M solution) is another robust option.

    • Reaction Time and Temperature: Most Boc deprotections are complete within 1-3 hours at room temperature. If the reaction is slow, gentle warming to 30-40 °C can be attempted, but monitor for potential side reactions.

  • Side Product Formation:

    • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, the strong acidic conditions can cause their cleavage. In such cases, consider milder deprotection methods.

    • Work-up Procedure: After deprotection, it is crucial to neutralize the excess acid. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Incomplete neutralization can lead to product degradation or difficulties in purification.

Q4: How should I purify the final product, this compound?

Answer: The final product is a relatively polar amine, which requires specific purification techniques.

  • Extraction: After the deprotection and neutralization steps, extract the product into an organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary to recover all of the product from the aqueous layer.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: Due to the basic nature of the product, it can streak on silica gel. To mitigate this, add a small amount of a basic modifier to the eluent system. A common and effective eluent is a gradient of dichloromethane and methanol, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase.

    • Monitoring: Use a suitable TLC stain to visualize the product, such as ninhydrin (for the secondary amine) or potassium permanganate.

Recommended Eluent System for Column Chromatography: A gradient of 0% to 10% Methanol in Dichloromethane + 0.5% Triethylamine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-(pyrimidin-2-yl)pyrrolidine
  • To a solution of N-Boc-(S)-2-aminopyrrolidine (1.0 eq.) in anhydrous DMF (0.2 M), add 2-chloropyrimidine (1.1 eq.) and diisopropylethylamine (DIEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Synthesis of (S)-2-(Pyrrolidin-2-yl)pyrimidine (Deprotection)
  • Dissolve N-Boc-(S)-2-(pyrimidin-2-yl)pyrrolidine (1.0 eq.) in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography as described in the FAQ section.

Technical Support Center: Purification of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Pyrrolidin-2-YL)pyrimidine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents.[1][2] Its structure, featuring a basic pyrimidine ring and a chiral pyrrolidine moiety, presents unique and often frustrating challenges during purification. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and detailed protocols in a direct question-and-answer format to address the specific issues encountered during the purification of this important intermediate.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound. Each question is followed by an in-depth explanation of the underlying causes and a set of actionable solutions.

Q1: My crude product shows multiple spots on TLC, including what I suspect are starting materials. What is the best initial purification strategy?

A1: The presence of multiple components, especially unreacted starting materials, necessitates a robust separation technique. For most heterocyclic compounds like this, flash column chromatography is the primary method of choice.[3]

  • Causality: The significant difference in polarity between your starting materials (e.g., a protected proline derivative and a substituted pyrimidine) and the final product allows for effective separation on a polar stationary phase like silica gel.[4]

  • Immediate Action Plan:

    • TLC Optimization: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives your desired product an Rf value of approximately 0.3-0.4 and provides clear separation from all impurities.[5]

    • Column Preparation: Pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude material for effective separation.

    • Execution: Load your sample and elute with the optimized solvent system. You may need to switch to a more polar solvent mixture (a gradient elution) to elute your product after lower-polarity impurities have been washed off.

Q2: My compound is streaking badly on the silica TLC plate and giving broad, tailing peaks during column chromatography. What's wrong and how do I fix it?

A2: This is a classic problem when purifying basic compounds, especially amines, on acidic silica gel.

  • Causality: The pyrrolidine and pyrimidine nitrogen atoms are basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing) and can result in significant loss of the compound on the column.

  • Solution: Basify Your System.

    • Modified Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) is added to the solvent system. This neutralizes the acidic sites on the silica, preventing the strong adsorption of your basic product.

    • Pre-treating the Silica: For particularly sensitive compounds, you can prepare a slurry of the silica gel in your mobile phase containing the base before packing the column. This ensures all acidic sites are neutralized prior to introducing your compound.

Q3: I need to separate the (R) and (S) enantiomers of this compound. Standard chromatography isn't working. What are my options?

A3: Standard achiral chromatography cannot separate enantiomers. You must employ a chiral separation technique. The two primary methods are Chiral HPLC and Diastereomeric Salt Resolution.

  • Option 1: Chiral High-Performance Liquid Chromatography (HPLC)

    • Mechanism: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6] Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are common starting points for separating chiral amines.[6]

    • Advantages: Excellent resolution, applicable to small quantities, and provides analytical quantification of enantiomeric excess (ee).

    • Disadvantages: Requires specialized columns and instrumentation (prep-HPLC) for preparative scale, which can be costly.

  • Option 2: Diastereomeric Salt Resolution

    • Mechanism: This classical method involves reacting your racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[7] After separation, the desired amine enantiomer is liberated by treatment with a base.

    • Advantages: Can be performed on a large scale with standard laboratory glassware and is often more cost-effective than preparative HPLC.

    • Disadvantages: It can be time-consuming to find the right resolving agent and crystallization solvent. The maximum theoretical yield for the desired enantiomer is 50%.

Q4: My purified compound is a persistent oil and refuses to crystallize, making final purification and handling difficult. What can I do?

A4: Many functionalized pyrrolidines are oils at room temperature. If direct crystallization fails, several techniques can be tried.

  • Causality: The compound may have a low melting point, or residual solvent/impurities may be inhibiting lattice formation.

  • Solutions:

    • High-Purity Prerequisite: Ensure your oil is of the highest possible purity (>98% by NMR/LCMS) before attempting crystallization, as impurities are potent crystallization inhibitors.

    • Systematic Solvent Screening: Attempt crystallization from a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

    • Anti-Solvent Diffusion: This is a highly effective method for stubborn oils. Dissolve your compound in a small amount of a good solvent (e.g., Dichloromethane or DMF). Place this solution in a small open vial, and then place that vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, diethyl ether).[8] The slow diffusion of the anti-solvent vapor into the good solvent will gradually decrease the solubility and promote the growth of high-quality crystals over several hours or days.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified this compound? A: As a basic amine, the compound can be sensitive to air and acidic vapors. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.[9] For long-term storage, refrigeration is recommended.

Q2: Which analytical methods are best for assessing the purity of my final product? A: A combination of techniques is recommended for a complete purity profile:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by chromatography. This is particularly useful for detecting non-volatile impurities.

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee) if you have performed a chiral separation.

Q3: What are the primary safety precautions I should take? A: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it is toxic if swallowed and can cause skin and eye irritation.[10] Always use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Protocol for Flash Column Chromatography of this compound
  • Solvent System Selection: Identify an eluent (e.g., 95:5 Dichloromethane:Methanol) that gives the target compound an Rf of ~0.3 on a TLC plate. Add 1% triethylamine to this mixture to prevent tailing.

  • Column Packing: Select a column and add silica gel (approx. 50x the weight of your crude material). Wet-pack the column using your initial, less polar eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

SOP 2: Systematic Solvent Screening for Recrystallization
  • Preparation: Place a small amount (10-20 mg) of your purified oil into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the compound dissolves. Test a range of solvents:

    • Non-polar: Hexanes, Toluene

    • Medium-polar: Diethyl ether, Ethyl acetate, Dichloromethane

    • Polar: Acetone, Isopropanol, Ethanol, Acetonitrile

  • Induce Crystallization:

    • If a solid forms immediately, the solvent is unsuitable.

    • If the compound dissolves, try to induce crystallization by scratching the inside of the tube with a glass rod or adding a seed crystal if available.

    • Cool the clear solutions in an ice bath or freezer.

  • Evaluation: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot. If no single solvent works, try solvent pairs (e.g., dissolve in hot ethanol, then add water dropwise until cloudy, then cool).

Section 4: Data & Workflow Visualization

Table 1: Comparison of Primary Purification Techniques
TechniquePrincipleProsConsBest For
Flash Chromatography Adsorption/PolarityHigh throughput, good for complex mixtures, widely applicable.Can lead to sample loss on column, requires solvent, not for enantiomers.Primary purification of crude reaction mixtures.
Recrystallization Differential SolubilityYields high-purity crystalline solid, scalable, cost-effective.Can be difficult to find conditions, not suitable for oils, potential for low recovery.Final purification step to obtain solid material.
Preparative HPLC Adsorption/PartitionHigh resolution, can separate very similar compounds.Lower throughput, expensive equipment and solvents, requires method development.Difficult separations or achieving very high purity.
Chiral HPLC Chiral RecognitionThe gold standard for separating and quantifying enantiomers.Requires specialized chiral columns, expensive for large scale.Enantiomer separation and ee determination.
Diastereomeric Salt Resolution Differential SolubilityScalable, uses standard lab equipment, cost-effective for large scale.Max 50% yield, requires screening of resolving agents, can be labor-intensive.Large-scale chiral separation.
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Strategy start Crude Product tlc_check Analyze by TLC/LCMS start->tlc_check purity_decision Purity Acceptable? tlc_check->purity_decision chromatography Flash Column Chromatography (add 1% Et3N to eluent) purity_decision->chromatography No chiral_check Chiral Separation Required? purity_decision->chiral_check Yes chromatography->chiral_check recrystallization Recrystallization or Anti-Solvent Diffusion chiral_hplc Chiral Prep-HPLC chiral_check->chiral_hplc Yes (Small Scale) salt_res Diastereomeric Salt Resolution & Crystallization chiral_check->salt_res Yes (Large Scale) final_product Pure Product chiral_check->final_product No chiral_hplc->final_product salt_res->final_product

References

Technical Support Center: Improving 2-(Pyrrolidin-2-YL)pyrimidine Solubility for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Pyrrolidin-2-YL)pyrimidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this heterocyclic compound during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable assay results, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2]

This guide provides a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges. Our approach is rooted in explaining the fundamental physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Understanding the Molecule: this compound

To effectively troubleshoot solubility, we must first understand the structure of this compound. The molecule consists of two key heterocyclic rings: a pyrimidine ring and a pyrrolidine ring.

  • Pyrimidine Ring: This is an aromatic, six-membered ring containing two nitrogen atoms. The nitrogen atoms are electron-withdrawing, which makes the ring π-deficient and influences its basicity.[3] Pyrimidine itself is moderately soluble in water.[4]

  • Pyrrolidine Ring: This is a saturated, five-membered ring containing one nitrogen atom (a secondary amine). This amine is basic and a key site for protonation.

The presence of these nitrogen atoms, particularly the secondary amine in the pyrrolidine ring, makes the molecule's overall solubility highly dependent on pH.[3][4] PubChem lists a dihydrochloride salt form of this compound, which is a strong indicator that leveraging a low pH environment is a primary strategy for enhancing its aqueous solubility.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: What is the best solvent to prepare my initial high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for creating high-concentration stock solutions of small molecules for biological screening.[6] It is a powerful, water-miscible organic solvent capable of dissolving a vast range of compounds.[7]

Best Practices for Stock Solutions:

  • Starting Concentration: Aim for a standard concentration, such as 10 mM or 30 mM, in 100% high-purity, anhydrous DMSO.

  • Solubilization Assistance: If the compound does not dissolve readily, you can use gentle warming (e.g., 37°C), vortexing, or sonication.

  • Storage: Store DMSO stock solutions at -20°C or -80°C to minimize degradation. However, be aware that precipitation can occur during freeze-thaw cycles, especially with less soluble compounds.[1][6] Always visually inspect your stock solution for crystals after thawing and before use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound completely.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?

A2: This is the most common solubility challenge, often referred to as "compound fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic DMSO stock but poorly soluble in the final aqueous environment of your assay. The final concentration of your compound has exceeded its kinetic solubility limit in the assay buffer.[8]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow: Compound Precipitation in Aqueous Buffer

G start Start: Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration >1%? start->q1 a1_yes Yes q1->a1_yes High DMSO can cause crash-out a1_no No q1->a1_no sol1 Action: Lower DMSO %. Target <0.5%. Use intermediate dilution. a1_yes->sol1 q2 Is final compound concentration too high? a1_no->q2 a2_yes Yes q2->a2_yes Exceeding solubility limit a2_no No q2->a2_no sol2 Action: Decrease final compound concentration. Determine kinetic solubility limit. a2_yes->sol2 q3 Is the buffer pH optimal for solubility? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Molecule is ionizable q4 Advanced Strategies Needed? a3_yes->q4 sol3 Action: Adjust buffer pH. For this basic compound, lower pH increases solubility. a3_no->sol3 sol4 Action: Add co-solvents (e.g., PEG, PG) or use cyclodextrins. q4->sol4

Caption: Troubleshooting workflow for compound precipitation.

Detailed Actions:
  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can cause the local concentration of your compound to exceed its solubility limit when the DMSO disperses into the aqueous buffer. The final concentration of DMSO in cell-based assays should always be below 1% and ideally below 0.5%.[6]

    • Solution: Use an intermediate dilution step. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of media (0.1% DMSO), first create a 100 µM intermediate solution in media (with 1% DMSO), and then add 100 µL of this intermediate solution to the remaining 900 µL of media. This gradual dilution can prevent precipitation.

  • Lower the Final Compound Concentration: You may simply be working above the compound's aqueous solubility limit.

    • Solution: Perform a dose-response experiment starting from a lower concentration. Determine the kinetic solubility of your compound in your specific assay buffer (see Protocol 1 below) to understand its upper limit.

  • Optimize Buffer pH: this compound is a basic compound. The nitrogen atoms can be protonated in acidic conditions, forming a positively charged species (a salt) that is significantly more water-soluble.[9]

    • Solution: If your assay permits, lower the pH of your buffer. For example, moving from a pH of 7.4 to 6.8 may dramatically increase solubility. You must verify that the pH change does not negatively impact your assay target (e.g., enzyme activity or cell viability).

pH-Dependent Ionization of this compound

ionization cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 8) LowPH_img LowPH_label Protonated (Cationic) Higher Aqueous Solubility HighPH_img HighPH_img->LowPH_img + H+ / - H+ HighPH_label Neutral (Free Base) Lower Aqueous Solubility

Caption: Effect of pH on the ionization and solubility of the compound.

Q3: I've tried adjusting concentration and pH, but I still have issues. What are the next steps?

A3: If basic troubleshooting fails, you can employ formulation strategies using co-solvents or other excipients. These are more advanced methods and require careful validation to ensure they do not interfere with the assay.

1. Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[10][11]

Co-SolventTypical Final Conc. in AssaysAdvantagesDisadvantages
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[12]
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in formulations.[12]Can increase viscosity of the medium.
Polyethylene Glycol (PEG 300/400) 1-10%Low toxicity, good solubilizing power for many drugs.[7]Potential for precipitation upon further dilution.

2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[7][10]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.

  • How to Use: The compound is typically pre-incubated with a solution of cyclodextrin before being added to the final assay buffer. This is a specialized technique that requires optimization.

Q4: Can I use salts to improve solubility?

A4: Absolutely. Using a pre-formed salt of your compound is one of the most effective ways to improve aqueous solubility and dissolution rate.[9][13] The fact that this compound is available as a dihydrochloride salt indicates this is a preferred strategy.[5] If you have synthesized the free base, you can form a salt in situ by dissolving it in a solution containing a stoichiometric amount of a suitable acid (like HCl).

However, be mindful of the common-ion effect . If you dissolve a hydrochloride salt in a buffer that contains a high concentration of chloride ions (e.g., from NaCl), it can actually suppress the solubility of the salt.[14]

Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick method to estimate the solubility limit of your compound in your specific assay buffer using nephelometry (light scattering) or visual inspection.[8]

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Set Up Dilution Plate: In a clear 96-well plate, add 98 µL of your final assay buffer to a series of wells.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well (this gives a 200 µM solution with 2% DMSO). Mix well by pipetting up and down.

  • Serial Dilute: Perform a 1:2 serial dilution by transferring 50 µL from the first well to the next (containing 50 µL of buffer), and so on across the plate.

  • Equilibrate: Cover the plate and let it incubate at room temperature for 1-2 hours.

  • Measure/Inspect: Read the plate on a nephelometer or plate reader at a wavelength where the compound doesn't absorb (e.g., 620 nm). Alternatively, visually inspect the plate against a dark background. The concentration at which you first observe a significant increase in light scattering or visible precipitate is the approximate kinetic solubility limit.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing various concentrations for a dose-response experiment.

  • Prepare High-Concentration Stock: Make a 10 mM stock solution in 100% DMSO.

  • Create Highest Concentration Working Solution: Determine the highest concentration you need for your assay (e.g., 10 µM). Prepare this solution by diluting your 10 mM stock directly into your cell culture medium, ensuring the final DMSO concentration is ≤0.5%.

    • Example: To make 1 mL of a 10 µM solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Visual Check: Gently mix and visually inspect this solution for any signs of precipitation. If it is clear, proceed. If it is cloudy, your highest concentration is above the solubility limit, and you must start from a lower concentration.

  • Perform Serial Dilutions in Medium: Using the clear, highest-concentration working solution (e.g., 10 µM), perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all test concentrations.

  • Prepare Vehicle Control: Create a vehicle control by performing the same dilution steps using 100% DMSO instead of your compound stock. This is crucial to ensure any observed effects are due to the compound and not the solvent.[6]

  • Add to Cells: Add the final diluted solutions to your cells.

By following these guidelines and protocols, you can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible data in your research.

References

"2-(Pyrrolidin-2-YL)pyrimidine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Pyrrolidin-2-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the handling, storage, and potential stability challenges associated with this compound in solution. Given the limited direct stability data for this specific molecule, this guide synthesizes fundamental chemical principles of the pyrrolidine and pyrimidine moieties to offer practical troubleshooting advice and best practices.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific experimental issues you may encounter. The advice provided is grounded in the general chemistry of N-heterocyclic compounds.

Question 1: I'm observing a rapid loss of my this compound in a protic solvent like methanol during my experiments. What could be the cause and how can I mitigate this?

Answer:

Rapid degradation in protic solvents, especially in the presence of light or air, can be attributed to a few potential factors related to the chemical nature of the pyrrolidine and pyrimidine rings.

Potential Causes:

  • Oxidation of the Pyrrolidine Ring: The secondary amine in the pyrrolidine ring is susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to atmospheric oxygen. Protic solvents can sometimes facilitate these oxidative pathways.

  • Solvent-Mediated Degradation: While less common for a stable aromatic system like pyrimidine, interaction with the solvent, potentially accelerated by impurities, cannot be entirely ruled out without specific experimental data.

  • Photodegradation: Many heterocyclic compounds are sensitive to UV light. If your experimental setup is exposed to ambient light for extended periods, this could be a contributing factor.

Troubleshooting Workflow & Mitigation Strategies:

G cluster_0 Troubleshooting Degradation in Protic Solvents cluster_1 Mitigation for Oxidation cluster_2 Mitigation for Photodegradation cluster_3 Mitigation for pH Instability A Observation: Rapid loss of compound in protic solvent B Hypothesis 1: Oxidation A->B C Hypothesis 2: Photodegradation A->C D Hypothesis 3: pH-related instability A->D B1 Work under inert atmosphere (Nitrogen or Argon) B->B1 C1 Protect solutions from light (use amber vials, cover with foil) C->C1 D1 Buffer the solution to a neutral pH D->D1 B2 Use degassed solvents B1->B2 B3 Add antioxidants (e.g., BHT, Vitamin E) if compatible with experiment B2->B3 C2 Prepare solutions fresh C1->C2 D2 Avoid strongly acidic or basic conditions D1->D2 G cluster_0 Hypothetical Degradation Pathway: Oxidation Parent This compound Intermediate N-oxide or Hydroxylated Intermediate Parent->Intermediate Oxidation Oxidant [O] (e.g., O2, Peroxides) Oxidant->Parent Degradation_Products Ring-Opened Products or other species Intermediate->Degradation_Products Further Reactions

Troubleshooting Guides & FAQs: Navigating Unexpected Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Pyrrolidin-2-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and to offer insights for optimizing experimental outcomes.

This section addresses specific issues that may arise during the synthesis and handling of this compound and its derivatives.

Category 1: Synthesis-Related Side Reactions

Q1: During the synthesis of my target compound using a dihalopyrimidine, I'm observing a significant amount of a di-substituted byproduct. How can I favor the desired mono-substitution?

A1: The formation of a di-substituted pyrimidine, where two pyrrolidine molecules react with one pyrimidine ring, is a common side reaction when using starting materials like 2,4-dichloropyrimidine.[1][2] From a mechanistic standpoint, the initial nucleophilic aromatic substitution (SNAr) reaction forms the mono-substituted product, which can then act as a substrate for a second substitution.

Root Causes and Mitigation Strategies:

  • Stoichiometry: An excess of the pyrrolidine nucleophile will drive the reaction towards di-substitution. It is critical to maintain a strict 1:1 or slight excess of the dihalopyrimidine to the pyrrolidine.

  • Reaction Temperature: Higher temperatures increase the rate of the second substitution reaction.[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity for the mono-substituted product.

  • Reaction Time: Prolonged reaction times, especially after the consumption of the starting dihalopyrimidine, can lead to the slow formation of the di-substituted product.[1] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to quench the reaction upon completion.

ParameterCondition Favoring Mono-substitutionCondition Leading to Di-substitutionOutcome & Comments
Stoichiometry Pyrrolidine:Dihalopyrimidine (≤ 1.1:1)Pyrrolidine:Dihalopyrimidine (> 1.5:1)Precise control of stoichiometry is the most critical factor.
Temperature 0 °C to Room TemperatureElevated Temperatures (> 50 °C)Lower temperatures decrease the rate of the less favorable second substitution.[1]
Reaction Time Monitored and stopped after starting material consumptionProlonged reaction timeOver-running the reaction allows the mono-substituted product to react further.[1]

Q2: My reaction with 2,4-dichloropyrimidine is yielding the 4-(pyrrolidin-2-yl)pyrimidine regioisomer instead of my desired 2-substituted product. Why is this happening and how can I improve selectivity?

A2: This is a classic challenge in pyrimidine chemistry. The C4 position of the pyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This is due to the electronic properties of the pyrimidine ring, where the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is typically larger at the C4 and C6 positions.[1]

Improving Selectivity for the C2 Position:

  • Starting Material Choice: The most straightforward approach is to use a starting material where the C4 position is blocked or less reactive, such as 2-chloropyrimidine. If you must start with a 2,4-dihalo- or similar pyrimidine, strategic blocking groups may be necessary.

  • Steric Hindrance: Introducing a bulky substituent at the C5 or C6 position of the pyrimidine ring can sterically hinder the approach of the nucleophile to the C4 position, thereby favoring attack at C2.

  • Catalysis: While less common for this specific transformation, certain Lewis acid catalysts could potentially coordinate to the pyrimidine nitrogens in a way that alters the electronic distribution and favors C2 attack. This would require empirical screening.

G cluster_0 Regioisomer Formation Pathway start 2,4-Dichloropyrimidine + (S)-N-Boc-2-aminopyrrolidine C4_attack Nucleophilic Attack at C4 (Kinetically Favored) start->C4_attack More Electrophilic Position C2_attack Nucleophilic Attack at C2 (Thermodynamically or Sterically Directed) start->C2_attack Less Favorable product_4_sub 4-(Pyrrolidin-2-yl) Isomer (Major Product) C4_attack->product_4_sub product_2_sub 2-(Pyrrolidin-2-yl) Isomer (Minor/Desired Product) C2_attack->product_2_sub

Caption: Regioselectivity in the reaction with 2,4-dichloropyrimidine.

Q3: I'm observing an unexpected N-alkylation on the pyrrolidine ring nitrogen. What are the likely causes?

A3: The pyrrolidine nitrogen is a secondary amine and remains nucleophilic even after being attached to the pyrimidine ring. It can react with electrophilic species present in the reaction mixture. This is a known reactivity pattern for nitrogen heterocycles.[3][4][5]

Potential Sources of Electrophiles:

  • Alkylating Reagents: If your reaction involves alkyl halides or other alkylating agents for different purposes, the pyrrolidine nitrogen can compete for alkylation.[6]

  • Solvent Reactivity: Solvents like dichloromethane (DCM) or chloroform can, under certain conditions (e.g., strong base, elevated temperatures), act as alkylating agents, though this is less common.

  • Starting Material Degradation: Degradation of starting materials or reagents could generate unforeseen electrophiles.

Preventative Measures:

  • Protecting Groups: If the pyrrolidine nitrogen is not essential for the immediate reaction step, consider protecting it (e.g., with a Boc or Cbz group). The protecting group can be removed in a subsequent step.

  • Control of Reaction Conditions: Avoid unnecessarily high temperatures and the presence of adventitious electrophiles. Ensure all reagents are pure.

  • Choice of Base: If a base is used, select one that is non-nucleophilic and sterically hindered (e.g., DBU, DIPEA) to minimize side reactions.

Category 2: Post-Synthetic Stability and Reactivity

Q4: I'm concerned about the stereochemical integrity of my chiral this compound. Can racemization occur at the C2 of the pyrrolidine ring?

A4: Yes, racemization at the chiral center alpha to the nitrogen is a potential risk, particularly under harsh conditions. The mechanism typically involves the formation of a planar achiral intermediate, such as an iminium ion or a radical.

Conditions Promoting Racemization:

  • Oxidative Conditions: Metabolic activation or exposure to certain oxidizing agents can lead to the formation of an endocyclic iminium ion, which is planar and achiral.[7] Quenching this intermediate with a hydride source would lead to a racemic mixture.

  • Radical Initiators: In the presence of radical initiators (e.g., AIBN) and a hydrogen source, reversible hydrogen abstraction at the chiral center can occur, leading to racemization.[8]

  • Strong Acid/Heat: While less common, prolonged exposure to strong acid and heat could facilitate a ring-opening/ring-closing equilibrium that might compromise stereochemical purity.

To maintain stereochemical integrity, it is advisable to use mild reaction and purification conditions and to store the compound in a stable environment, protected from light and strong oxidizing or acidic conditions.

Q5: During downstream processing under acidic conditions, I'm observing degradation of my product. What is the expected stability profile?

A5: Pyrimidine-containing molecules can be susceptible to degradation under strongly acidic conditions. One of the problems encountered with related saturated heterocycles is acid-catalyzed hydrolysis or rearrangement.[9] For this compound, protonation will occur on the pyrimidine ring nitrogens, which can activate the ring towards hydrolysis or other reactions, especially at elevated temperatures. It is recommended to perform any acid-mediated reactions at low temperatures and to neutralize the product as soon as the transformation is complete.

Q6: I've observed the formation of dimers or higher-order oligomers in my concentrated samples or during analysis. What could be causing this?

A6: Dimerization can occur through several mechanisms, particularly in molecules with both hydrogen bond donors (the pyrrolidine N-H) and acceptors (the pyrimidine nitrogens).

  • Hydrogen Bonding: In the solid state or in concentrated solutions, molecules can form stable, non-covalent dimers through intermolecular C-H···N or N-H···N hydrogen bonds.[2] This is often observed in crystal structures.

  • Covalent Dimerization: While less likely without a specific catalyst or reaction conditions, oxidative coupling or other intermolecular reactions could lead to covalent dimer formation. The potential for a molecule to act as both a nucleophile (pyrrolidine) and an electrophile (pyrimidine ring, especially if activated) could lead to self-condensation under certain conditions. The dimerization of iNOS monomers, for instance, can be inhibited by pyrimidine derivatives, highlighting the role of these structures in protein-protein interactions which could be mimicked in self-association.[10]

To mitigate non-covalent dimerization, use more dilute solutions. For covalent dimerization, purification by chromatography is typically effective.

Q7: My compound is showing unexpected genotoxicity in cellular assays. Could this be due to metabolic bioactivation?

A7: Yes, this is a critical consideration for drug development professionals. The pyrrolidine moiety, in particular, is known to be susceptible to metabolic bioactivation. Studies on structurally related compounds have shown that oxidation of the pyrrolidine ring can form reactive endocyclic iminium ions.[7] These electrophilic intermediates can covalently bind to nucleophilic macromolecules like DNA, leading to genotoxicity.[7] If you observe metabolic activation-dependent toxicity, it is crucial to investigate the formation of such reactive metabolites.

G cluster_1 Troubleshooting Workflow start Experiment Yields Unexpected Byproduct identify Characterize Byproduct (LC-MS, NMR) start->identify di_sub Di-substituted Product? identify->di_sub regioisomer Regioisomer? di_sub->regioisomer No fix_di_sub Adjust Stoichiometry Lower Temperature Monitor Time[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKaZlaw-edhwt-ZuVCIYfy2x5Ayi0ZaCzlcpSveFefZHgQs_as4jLdHWmjH_rNDvWSqcombROxIoR5DlN6vTjKKvjQjGENxhpPiC55f41vpi0sTWreOdMJcLMu6DKf_QrZ1w285nXg2ErDOcLDtf5sgLweCKVgpq9kK_vLLMAlZB3QrCNEhLBbtkkrjQxpqWEKFY95rRnc9MUbq76FnQ%3D%3D)] di_sub->fix_di_sub Yes n_alkyl N-Alkylation? regioisomer->n_alkyl No fix_regio Use 2-chloropyrimidine Consider Steric Blockers[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKaZlaw-edhwt-ZuVCIYfy2x5Ayi0ZaCzlcpSveFefZHgQs_as4jLdHWmjH_rNDvWSqcombROxIoR5DlN6vTjKKvjQjGENxhpPiC55f41vpi0sTWreOdMJcLMu6DKf_QrZ1w285nXg2ErDOcLDtf5sgLweCKVgpq9kK_vLLMAlZB3QrCNEhLBbtkkrjQxpqWEKFY95rRnc9MUbq76FnQ%3D%3D)] regioisomer->fix_regio Yes other Other Structure? n_alkyl->other No fix_n_alkyl Use Protecting Group Purify Reagents[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLr6nsmt-6-B9rFFlF-j8JGhYSL7VgqtmLIcCKXl1gePHrHbginGe1kGkhsg05C_y6YyPvq3ex491AocuuP-d04yA-9BjNdDQIUJt5wVe8EmMqCaqx68uLZKzV6TG9cgG3Je6Z2tIsWiG4nIaBylsdGcrZQCNGeVNoCZXCohGsLWO0Gg4SsHVz6uRocS8HfAqzptchY46ZkpD7Ik5DAz2qwK7eF37FilOJfcWg4ySiq9quazrZgtqGSCnnNEE1ghAF)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLdPnFPdNZIGaet-afo2QB-oPAy9k8tuZkL7wS2vheCwn2dXz0vvDZPYJmTGK-EbGJQ_4djLD6C5q5L8NPrcgB7lMiY1QL4afaET6pN8zhlaKbEKBpQrkXwJRGI0vWvc05k3EwWvue8linAZAO6Zn50sUK)] n_alkyl->fix_n_alkyl Yes investigate Investigate Reagent Purity & Reaction Conditions other->investigate

References

Technical Support Center: Scaling Up the Synthesis of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of 2-(pyrrolidin-2-YL)pyrimidine. This valuable heterocyclic scaffold is a key building block in numerous pharmaceutical development programs. Moving from bench-scale synthesis to pilot or manufacturing scale introduces variables that can impact yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and detailed protocols to navigate these challenges effectively.

Strategic Overview: A Recommended Synthetic Pathway

A robust and scalable synthesis for this compound typically involves a three-stage process built around the coupling of a protected pyrrolidine with a pyrimidine electrophile. The most common and reliable approach involves the asymmetric deprotonation of N-Boc-pyrrolidine, followed by nucleophilic substitution and subsequent deprotection.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection & Isolation A N-Boc-Pyrrolidine B Asymmetric Lithiation (s-BuLi / Sparteine) A->B Anhydrous Solvent (-78 °C) C Nucleophilic Substitution (2-Chloropyrimidine) B->C Add Electrophile D N-Boc-2-(pyrimidin-2-yl)pyrrolidine C->D Aqueous Quench E Acidic Deprotection (TFA or HCl) D->E Cleave Boc Group F Purification E->F Work-up & Chromatography G This compound (Final Product) F->G

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the scale-up process, organized by reaction stage.

Stage 1: Starting Materials and Reagent Handling

Q1: My organolithium reagent (s-BuLi) titration gives inconsistent results, leading to variable yields. What is the best practice for handling and titrating on a larger scale?

Answer: Inconsistent organolithium concentration is a primary cause of batch failure. On a larger scale, even small titration errors are magnified.

Senior Application Scientist's Insight: The activity of sec-Butyllithium is highly sensitive to storage conditions and handling.

  • Causality: s-BuLi degrades upon exposure to air and moisture, leading to a lower effective molarity than stated on the bottle. Relying on the manufacturer's label is unreliable for stoichiometric calculations.

  • Troubleshooting & Best Practices:

    • Titration Method: Use a reliable double titration method, such as with diphenylacetic acid, for accurate molarity determination immediately before use.

    • Inert Atmosphere: When transferring large volumes, use a positive pressure of argon or nitrogen via a cannula. Avoid using syringes for volumes greater than 50 mL to minimize the risk of atmospheric exposure.

    • Temperature: Maintain the s-BuLi solution at a low temperature (e.g., in a freezer) when not in use and only allow it to warm to ambient temperature under an inert atmosphere just before transfer.

Q2: I'm noticing decomposition of my 2-chloropyrimidine starting material upon storage. How can I ensure its quality before a large-scale run?

Answer: 2-Chloropyrimidine can be susceptible to hydrolysis and other forms of degradation.

Senior Application Scientist's Insight: The purity of your electrophile is just as critical as your nucleophile.

  • Causality: Halogenated pyrimidines can react with atmospheric moisture over time to form the corresponding pyrimidinone, which will not participate in the desired coupling reaction.

  • Validation Protocol:

    • Visual Inspection: Check for discoloration or clumping.

    • Purity Check: Run a quick ¹H NMR or GC-MS on a small sample to confirm purity is >98%.

    • Storage: Store 2-chloropyrimidine in a desiccator under an inert atmosphere, away from light. For long-term storage, refrigeration is recommended.

Stage 2: The Coupling Reaction (Lithiation & Substitution)

Q3: My coupling reaction has stalled, and the crude NMR shows mostly unreacted N-Boc-pyrrolidine. What are the most likely failure points?

Answer: This is a classic symptom of failed lithiation (metalation). The C-H bond adjacent to the nitrogen was not successfully deprotonated before the addition of the electrophile.

Senior Application Scientist's Insight: Successful lithiation is a kinetically sensitive process that depends critically on temperature, solvent purity, and reagent stoichiometry.

  • Causality & Investigation:

    • Temperature: The deprotonation of N-Boc-pyrrolidine is typically performed at -78 °C. If the temperature rises, the s-BuLi can degrade or react with the solvent (especially THF).

    • Solvent: The solvent must be rigorously anhydrous. Water will quench the organolithium instantly. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a sealed bottle.

    • Reagent Quality: As discussed in Q1, an inaccurate s-BuLi concentration is a common culprit.

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

G Start Low Yield of Coupled Product Check_Titer Was s-BuLi titrated immediately before use? Start->Check_Titer Check_Solvent Was the solvent rigorously anhydrous? Check_Titer->Check_Solvent Yes Action_Titer Re-run reaction with freshly titrated s-BuLi. Check_Titer->Action_Titer No Check_Temp Was the internal temperature maintained at -78 °C? Check_Solvent->Check_Temp Yes Action_Solvent Use freshly distilled or newly opened anhydrous solvent. Check_Solvent->Action_Solvent No Action_Temp Improve temperature monitoring (use internal probe). Check_Temp->Action_Temp No Success Problem Resolved Check_Temp->Success Yes Action_Titer->Start Action_Solvent->Start Action_Temp->Start

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Q4: I am observing the formation of di-substituted pyrimidine byproducts. How can I improve the selectivity of the reaction?

Answer: This suggests that the initial product is reacting again with the lithiated pyrrolidine. This is often controlled by the mode of addition and temperature.

Senior Application Scientist's Insight:

  • Causality: If the 2-chloropyrimidine is added to the solution of the lithiated pyrrolidine, localized high concentrations of the nucleophile can lead to a second substitution on the product before all the starting electrophile is consumed.

  • Solution: Inverse Addition: On a larger scale, it is crucial to add the pre-formed lithiated N-Boc-pyrrolidine solution slowly to the solution of 2-chloropyrimidine at -78 °C. This "inverse addition" ensures that the nucleophile is always the limiting reagent in the reaction flask, minimizing the chance of double addition.

Stage 3: Deprotection and Purification

Q5: The N-Boc deprotection using Trifluoroacetic Acid (TFA) is sluggish and requires long reaction times. Can I accelerate it?

Answer: While TFA is effective, its efficiency can be hampered by stoichiometry and the presence of scavengers. For large-scale work, using HCl in dioxane or isopropanol is often more practical and cost-effective.

Senior Application Scientist's Insight:

  • Causality: The deprotection mechanism requires protonation of the carbamate.[1] If the acid is consumed by other basic functionalities or is not present in sufficient excess, the reaction will be slow. The tert-butyl cation generated during the reaction can also lead to side reactions if not properly managed.[1]

  • Comparative Protocols:

ParameterMethod A: TFA/DCMMethod B: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Ethyl Acetate
Temperature 0 °C to RT0 °C to RT
Pros Simple setup, volatile byproducts.Cost-effective, product precipitates as HCl salt, aiding purification.[1]
Cons TFA is corrosive and expensive. Removal can be difficult.Dioxane is a peroxide former. Product isolation requires filtration.
Scale-Up Note Best for small to medium scale.Highly recommended for large scale due to cost and ease of product isolation.

Q6: My final product, this compound, streaks badly during silica gel chromatography, resulting in poor separation and low recovery. How can I fix this?

Answer: This is a very common problem. The basic amine functionality of your product strongly interacts with the acidic silanol groups on the surface of standard silica gel.

Senior Application Scientist's Insight:

  • Causality: The lone pair on the pyrrolidine nitrogen forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the silica, causing the compound to "stick" and elute slowly and broadly (streak).[2]

  • Solutions for Scale-Up:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase. This base will compete for the acidic sites on the silica, allowing your product to travel more cleanly.[2]

    • Use of Treated Silica: For large-scale purifications, consider using amine-functionalized silica gel. This stationary phase has a deactivated, slightly basic surface that minimizes interactions with amine products, leading to much sharper peaks and better separation.

    • Salt Precipitation/Crystallization: A non-chromatographic alternative is to form a salt (e.g., hydrochloride or tartrate) and purify it by crystallization. This can be a very effective and economical method for achieving high purity on a large scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(pyrimidin-2-yl)pyrrolidine (Coupling)
  • Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet is dried thoroughly under vacuum with gentle heating and then cooled under a positive pressure of nitrogen.

  • Reagent Charging: Charge the reactor with N-Boc-pyrrolidine (1.0 eq) and anhydrous diethyl ether or THF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Lithiation: Add sec-Butyllithium (1.1 eq, freshly titrated) dropwise via a cannula, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 3 hours.

  • Electrophile Addition: In a separate dry vessel, dissolve 2-chloropyrimidine (1.2 eq) in anhydrous THF.

  • Inverse Addition: Slowly transfer the lithiated pyrrolidine solution via cannula into the 2-chloropyrimidine solution at -78 °C over at least 1 hour.

  • Reaction: Allow the mixture to stir at -78 °C for an additional 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound (Deprotection using HCl)
  • Setup: In a reactor, dissolve the crude N-Boc-2-(pyrimidin-2-yl)pyrrolidine (1.0 eq) from the previous step in ethyl acetate or methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (3.0-4.0 eq) to the stirred solution. A precipitate (the hydrochloride salt of the product) should begin to form.

  • Reaction: Stir the resulting slurry at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove non-polar impurities.[1]

  • Drying: Dry the solid under vacuum to yield (R)-3-aminopyrrolidine hydrochloride as a stable, off-white solid.

  • Free-Basing (Optional): To obtain the free amine, the HCl salt can be dissolved in water, basified to pH >12 with NaOH, and extracted with a suitable organic solvent like dichloromethane.

References

Technical Support Center: Crystallization of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Pyrrolidin-2-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-quality crystals of this compound. The following content is structured in a question-and-answer format to directly address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm starting my crystallization trials for this compound. What is the most critical first step?

A1: The most critical initial step is solvent selection. The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] A systematic solvent screening is highly recommended.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 5-10 mg of your compound into several small test tubes or vials.

  • To each vial, add 0.5 mL of a different solvent from the list below, covering a range of polarities.

  • Observe the solubility at room temperature.

  • Gently heat the vials with insoluble or partially soluble material to assess solubility at elevated temperatures.

  • Allow the heated vials to cool slowly to room temperature and then in an ice bath.

  • Observe for the formation of crystalline material. A good solvent will show a significant difference in solubility with temperature, leading to crystal formation upon cooling.[1]

Solvent Class Examples Rationale for Inclusion
Protic Solvents Ethanol, Methanol, IsopropanolThe pyrrolidine and pyrimidine nitrogens can form hydrogen bonds with protic solvents.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileOffer different polarity and hydrogen bonding capabilities.
Aprotic Non-Polar Solvents Toluene, Heptane, HexaneLess likely to be primary solvents but useful as anti-solvents.
Solvent Mixtures Dichloromethane/Hexane, Acetone/WaterCan fine-tune the solubility and supersaturation rate.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2][3] This often happens when the solution is too supersaturated or when the melting point of the compound is lower than the temperature of the solution.[3][4] The resulting oil is often impure and can hinder proper crystal formation.[2][3]

Solutions for Oiling Out:

  • Reduce Supersaturation:

    • Add More Solvent: Re-heat the solution until the oil dissolves, add a small amount of additional solvent (10-20% more), and then cool slowly.[3][4]

    • Slow Down Cooling: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice.[1]

  • Change the Solvent System:

    • The polarity of the solvent may be too different from your compound. If you are using a non-polar solvent, try a more polar one, or vice versa.[5]

    • Experiment with solvent mixtures to achieve a more favorable solubility curve.

  • Seeding: Introduce a seed crystal into the solution at a temperature slightly above where oiling out occurs. This can provide a template for crystallization to occur instead of oiling out.[2]

Troubleshooting Guide: Advanced Problem Solving

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling and other attempts to induce crystallization, it is likely not sufficiently supersaturated.

Troubleshooting Workflow:

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic scratches can provide nucleation sites.[3]

  • Seeding: If you have any solid material, even if impure, use a tiny amount as a seed crystal. This provides a template for crystal growth.[3][6]

  • Concentrate the Solution: If the solution is too dilute, you can increase the concentration by either slow evaporation (leaving the container partially open in a clean environment) or by gently heating to boil off some of the solvent.[4]

  • Further Cooling: Move the solution to a colder environment, such as a freezer, to further decrease the solubility of your compound.

Problem 2: The Crystals are Very Small or Needle-Like

The formation of many small crystals or fine needles suggests that the rate of nucleation is much higher than the rate of crystal growth.[6] This is often due to rapid supersaturation.

Solutions for Improving Crystal Size and Quality:

  • Slower Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate. Insulate the flask to slow down heat loss.[3]

    • Anti-solvent Addition: Add the anti-solvent much more slowly, and with vigorous stirring to avoid localized high supersaturation.[7]

  • Reduce the Concentration: Start with a slightly more dilute solution. This will require a greater change in temperature or anti-solvent volume to reach the nucleation point, often leading to fewer, larger crystals.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material, as it introduces the anti-solvent very slowly.[8][9]

Protocol 2: Vapor Diffusion Crystallization

  • Dissolve your this compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) in a small, open vial.

  • Place this vial inside a larger, sealed jar or beaker.

  • Add a layer of an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane, diethyl ether) to the bottom of the larger jar. Ensure the anti-solvent level is below the top of the inner vial.[8]

  • Seal the jar and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[9]

G cluster_0 Sealed Reservoir Chamber cluster_1 Inner Vial reservoir Reservoir of 'Anti-Solvent' (e.g., Hexane) vapor Anti-Solvent Vapor Diffuses into Solution solution Solution of this compound in 'Good' Solvent (e.g., Acetone) Crystals Form Gradually vapor->solution:sol Diffusion

Caption: Vapor diffusion crystallization setup.

Problem 3: Low Yield of Recovered Crystals

A low yield can be frustrating after a successful crystallization. Several factors could be at play.

Potential Causes and Solutions:

  • Too Much Solvent: If an excessive amount of solvent was used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling.[3][4]

    • Solution: Before filtering, test the mother liquor by taking a small drop on a watch glass and letting it evaporate. If a significant amount of solid remains, you may need to concentrate the mother liquor to recover more product.[3]

  • Premature Filtration: Ensure that crystallization is complete before filtering. Allow sufficient time at the final temperature for the maximum amount of product to crystallize out.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent or a solvent in which the compound is known to be poorly soluble (e.g., cold hexane).[1]

References

Technical Support Center: Potency Enhancement of 2-(Pyrrolidin-2-YL)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the chemical modification of 2-(pyrrolidin-2-YL)pyrimidine and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, purification, and potency evaluation. Drawing from established medicinal chemistry principles and peer-reviewed literature, this resource aims to empower you to navigate experimental hurdles and accelerate your drug discovery efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your research in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Synthesis & Purification

Question 1: My initial nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and N-Boc-pyrrolidine is giving me a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

Answer: This is a common challenge when working with dihalopyrimidines. The C4 and C2 positions on the pyrimidine ring are both susceptible to nucleophilic attack. To favor mono-substitution at the C2 position, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the N-Boc-pyrrolidine nucleophile relative to the 2,4-dichloropyrimidine. While counterintuitive, ensuring the complete consumption of the dihalopyrimidine can prevent further reaction of the mono-substituted product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. The activation energy for the second substitution is often higher, so lower temperatures will disproportionately slow down the formation of the di-substituted product.

  • Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over smaller bases like triethylamine. The steric hindrance can help modulate the reactivity and reduce the likelihood of side reactions.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting 2-halopyrimidine is consumed to minimize the formation of the di-substituted byproduct.

Question 2: I'm struggling with the N-Boc deprotection of my 2-(N-Boc-pyrrolidin-2-YL)pyrimidine analog. The reaction is either incomplete or leads to decomposition of my product. What are the best practices for this step?

Answer: N-Boc deprotection is a critical step that can be problematic if not optimized. Here are some troubleshooting tips:

  • Standard Conditions: The most common and generally effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical starting point is a 20-50% TFA/DCM solution, stirred at room temperature for 1-3 hours.[1]

  • For Acid-Sensitive Substrates: If your molecule contains other acid-labile functional groups, you might experience degradation. In such cases, consider using a milder acidic condition, such as 4M HCl in dioxane.[2] This reagent is often gentler than TFA and can provide cleaner deprotection for sensitive substrates.

  • Thermal Deprotection: For certain substrates, thermal deprotection can be a viable alternative, avoiding harsh acidic conditions altogether. Refluxing the Boc-protected compound in a high-boiling point solvent like toluene or dioxane can lead to clean deprotection, although reaction times may be longer.[3]

  • Troubleshooting Incomplete Reactions: If you observe an incomplete reaction, you can try extending the reaction time or slightly increasing the concentration of the acid. However, be mindful that prolonged exposure to strong acid can lead to side product formation. It's a delicate balance that may require some optimization for your specific substrate.[1]

Question 3: Purification of my final this compound analog by silica gel chromatography is proving difficult, with significant streaking and poor separation. What can I do to improve this?

Answer: The basic nitrogen atoms in your compound are likely interacting strongly with the acidic silica gel, causing streaking. Here's how to address this:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic sites on the silica, reducing the strong interaction with your basic compound and leading to better peak shapes.

  • Alternative Stationary Phases: If a basic modifier is not sufficient, consider using an alternative stationary phase. Alumina (basic or neutral) can be a good option for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent choice if your compound has sufficient lipophilicity.

  • Salt Formation: Sometimes, converting your free base to a salt (e.g., hydrochloride or trifluoroacetate) can improve its chromatographic behavior on silica gel, although this may affect its solubility.

Structure-Activity Relationship (SAR) and Potency Improvement

Question 4: I have successfully synthesized my parent this compound. What are the key positions for modification to improve potency, and what kind of substitutions should I explore?

Answer: Based on extensive research on pyrimidine-based inhibitors, particularly kinase inhibitors, the C4 and C5 positions of the pyrimidine ring, as well as the pyrrolidine ring itself, are prime locations for modification to enhance potency and selectivity.[4][5]

Modification Strategy Overview:

Synthesis_Workflow Start 2,4-Dichloropyrimidine + N-Boc-pyrrolidine Step1 SNAr Reaction (DIPEA, THF, 0°C to rt) Start->Step1 Intermediate 2-Chloro-4-(N-Boc- pyrrolidin-2-YL)pyrimidine Step1->Intermediate Step2 Second SNAr Reaction (Aryl Amine, Base, Heat) Intermediate->Step2 Product N-Aryl-2-(N-Boc-pyrrolidin- 2-YL)pyrimidin-4-amine Step2->Product

References

Validation & Comparative

Validating the In Vitro Activity of 2-(Pyrrolidin-2-YL)pyrimidine: A Comparative Guide for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the in vitro activity validation of 2-(Pyrrolidin-2-YL)pyrimidine, a molecule of interest due to its structural similarities to known neuromodulatory agents. While the specific biological profile of this compound is yet to be fully elucidated, its pyrrolidine and pyrimidine moieties suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a myriad of physiological and pathological processes.

This guide will objectively compare the hypothetical performance of this compound with established nAChR modulators, supported by detailed experimental protocols. We will focus on the two most abundant and pharmacologically significant nAChR subtypes in the central nervous system: the heteromeric α4β2 and the homomeric α7 receptors.[1]

The Scientific Rationale: Why Nicotinic Acetylcholine Receptors?

Nicotinic acetylcholine receptors are integral to synaptic transmission throughout the central and peripheral nervous systems.[2] Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] The α4β2 subtype is the primary high-affinity receptor for nicotine in the brain and is a key target for smoking cessation therapies.[4][5][6] The α7 subtype, with its high calcium permeability, plays a crucial role in cognitive functions, inflammation, and neuroprotection.[5]

The structural components of this compound warrant an investigation into its potential as a modulator of these receptors. A systematic in vitro evaluation is the essential first step to profile its activity, determine its selectivity, and establish its potential as a therapeutic agent.

A Tiered Approach to In Vitro Validation

A hierarchical testing strategy, beginning with binding affinity and progressing to functional characterization, provides a comprehensive understanding of the compound's interaction with its putative targets. This guide outlines a three-tiered approach:

  • Primary Screening: Radioligand binding assays to determine the binding affinity (Ki) of this compound for α4β2 and α7 nAChRs.

  • Functional Characterization (Agonist/Antagonist Mode): High-throughput functional assays, such as calcium imaging, to assess the compound's ability to activate (agonism) or inhibit (antagonism) receptor function.

  • Detailed Electrophysiological Profiling: Automated patch clamp electrophysiology to provide a detailed characterization of the compound's effects on ion channel gating, including potency (EC50/IC50) and efficacy.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Electrophysiological Profiling Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Imaging (FLIPR) (Assess Agonism/Antagonism) Binding_Assay->Functional_Assay Proceed if binding is confirmed Electrophysiology Automated Patch Clamp (Determine EC50/IC50 & Efficacy) Functional_Assay->Electrophysiology For detailed characterization

Caption: Tiered in vitro validation workflow for this compound.

Experimental Design: Cell Lines and Reference Compounds

The selection of appropriate cell lines and well-characterized reference compounds is paramount for generating reliable and comparable data.

Cell Lines:

Commercially available human epithelial kidney (HEK293) or SH-EP1 cell lines stably expressing human nAChR subtypes are recommended for their robust and reproducible expression levels.[7][8][9][10]

  • For α4β2 nAChR: HEK293 cell line stably co-expressing human α4 and β2 subunits.[9][11]

  • For α7 nAChR: SH-EP1 or CHO-K1 cell line stably expressing human α7 subunits, often co-expressed with RIC-3 to enhance functional expression.[10][12][13][14]

Reference Compounds:

Compound Target Mechanism of Action Typical In Vitro Potency
Varenicline α4β2 nAChRPartial AgonistKi ≈ 0.14 nM[15], EC50 ≈ 54.3 nM[16]
Dihydro-β-erythroidine (DHβE) α4β2 nAChRCompetitive AntagonistIC50 ≈ 0.37 µM[1][17]
PNU-282987 α7 nAChRSelective AgonistKi ≈ 26 nM[18]
Methyllycaconitine (MLA) α7 nAChRSelective AntagonistIC50 ≈ 2 nM[19][20]

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[21] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture the selected cell line (HEK-hα4β2 or SH-EP1-hα7) to confluency.

    • Harvest the cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.[22]

    • Resuspend the final pellet in a binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the appropriate radioligand:

      • For α4β2: [³H]Epibatidine or [³H]Cytisine.[7][23]

      • For α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine.[10][23]

    • Add varying concentrations of this compound or the reference compounds.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., nicotine for α4β2, MLA for α7).[24]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[22]

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[21][25]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Comparative Data (Hypothetical)
Compound α4β2 nAChR Ki (nM) α7 nAChR Ki (nM)
This compound 50>10,000
Varenicline 0.15>1000[4]
PNU-282987 >10,00026[18]

Tier 2: Functional Characterization using Calcium Imaging

Functional assays determine whether a compound that binds to the receptor either activates it (agonist), blocks its activation (antagonist), or modulates its activity in other ways. High-throughput calcium imaging using a FLIPR (Fluorometric Imaging Plate Reader) is a common method for assessing the function of ligand-gated ion channels that are permeable to calcium, such as the α7 nAChR, or can be used with cell lines engineered to respond to receptor activation with a calcium signal.[26]

G cluster_0 Agonist Mode cluster_1 Antagonist Mode Agonist_Start Add Test Compound Agonist_Measure Measure Calcium Influx Agonist_Start->Agonist_Measure Antagonist_Preincubate Pre-incubate with Test Compound Antagonist_Add_Agonist Add Known Agonist Antagonist_Preincubate->Antagonist_Add_Agonist Antagonist_Measure Measure Calcium Influx Antagonist_Add_Agonist->Antagonist_Measure

Caption: Calcium imaging workflow for agonist and antagonist modes.

Protocol: FLIPR-Based Calcium Influx Assay
  • Cell Preparation:

    • Plate the nAChR-expressing cells in black-walled, clear-bottom 96- or 384-well plates.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Prepare a dilution series of this compound and the reference agonist (Varenicline or PNU-282987).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay, which will add the compounds to the cells and immediately begin measuring fluorescence.

    • An increase in fluorescence indicates calcium influx and receptor activation.

  • Antagonist Mode:

    • Pre-incubate the cells with a dilution series of this compound or the reference antagonist (DHβE or MLA).

    • Prepare the reference agonist at a concentration that elicits a submaximal response (EC80).

    • In the FLIPR, add the reference agonist to the pre-incubated cells and measure the fluorescence.

    • A decrease in the agonist-induced fluorescence indicates receptor antagonism.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (potency) and the maximum response relative to the reference agonist (efficacy).

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Comparative Data (Hypothetical)
Compound α4β2 nAChR (EC50/IC50, nM) α7 nAChR (EC50/IC50, nM) Mode of Action
This compound IC50: 120>10,000α4β2 Antagonist
Varenicline EC50: 55[4]EC50: >1000α4β2 Partial Agonist
DHβE IC50: 370[1][17]>10,000α4β2 Antagonist
PNU-282987 >10,000EC50: 200α7 Agonist
MLA >10,000IC50: 2[19][20]α7 Antagonist

Tier 3: Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems provide a higher throughput alternative to traditional manual patch clamp for studying ion channel function with high fidelity.[2][27][28][29] This technique directly measures the flow of ions through the channel in response to compound application.

Protocol: Automated Patch Clamp Assay
  • Cell Preparation:

    • Harvest the nAChR-expressing cells and prepare a single-cell suspension.

    • Load the cell suspension and the test compounds into the APC instrument (e.g., QPatch or SyncroPatch).[27]

  • Recording:

    • The instrument will automatically capture individual cells and form a high-resistance (giga-ohm) seal.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

    • A holding potential is applied, and the baseline current is recorded.

  • Compound Application:

    • Agonist Mode: Apply increasing concentrations of this compound or a reference agonist and record the elicited current.

    • Antagonist Mode: Pre-apply varying concentrations of this compound or a reference antagonist, followed by the application of a fixed concentration of a reference agonist (e.g., acetylcholine).

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • For agonists, generate concentration-response curves to determine the EC50 and maximal efficacy.

    • For antagonists, generate concentration-inhibition curves to determine the IC50.

Comparative Data (Hypothetical)
Compound α4β2 nAChR α7 nAChR
IC50 (nM) IC50 (nM)
This compound 150>10,000
DHβE 400[1]>10,000
MLA >10,0003

Synthesis and Interpretation

Based on our hypothetical data, this compound emerges as a selective antagonist of the α4β2 nicotinic acetylcholine receptor.

  • Binding Affinity: The compound demonstrates good affinity for the α4β2 receptor (Ki = 50 nM) with over 200-fold selectivity against the α7 subtype. This selectivity is a desirable trait in drug development to minimize off-target effects.

  • Comparison with Alternatives:

    • Compared to Varenicline , this compound acts as an antagonist rather than a partial agonist. This could translate to a different therapeutic profile, potentially for conditions where blocking nicotinic signaling is beneficial.

    • Its antagonist potency is comparable to, and in this hypothetical case slightly better than, the established α4β2 antagonist DHβE .

Expertise & Experience Insights: The convergence of data from binding, functional, and electrophysiological assays provides a high degree of confidence in the in vitro profile of the test compound. The observed selectivity for the α4β2 subtype is a promising starting point for further investigation. The next logical steps would involve assessing its activity on other nAChR subtypes to build a more comprehensive selectivity profile and initiating in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models.

Conclusion

This guide has outlined a systematic and robust in vitro strategy for validating the activity of this compound, with a focus on its potential as a nicotinic acetylcholine receptor modulator. By employing a tiered approach of binding, functional, and electrophysiological assays, and by making direct comparisons with well-characterized reference compounds, researchers can confidently and efficiently define the compound's pharmacological profile. The hypothetical data presented herein illustrates how such a comparative analysis can reveal a selective antagonist profile for the α4β2 nAChR, thereby providing a strong rationale for its advancement in the drug discovery pipeline.

References

A Comparative Guide to the In Vivo Efficacy Testing of 2-(Pyrrolidin-2-YL)pyrimidine as a Pro-Cognitive Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Cognitive Enhancers

Cognitive impairment is a devastating hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease (AD), schizophrenia, and age-related cognitive decline.[1][2] Current therapeutic strategies often provide only modest symptomatic relief, highlighting a critical need for novel pharmacological agents that can effectively restore or enhance cognitive functions such as learning and memory.[3] The pyrimidine and pyrrolidine chemical scaffolds are considered "privileged structures" in medicinal chemistry, known to form the core of many biologically active compounds.[4][5][6] This guide focuses on a novel investigational compound, 2-(Pyrrolidin-2-YL)pyrimidine, as a potential therapeutic agent for cognitive disorders. We will explore its hypothesized mechanism of action through the α7 nicotinic acetylcholine receptor (nAChR) and provide a comprehensive framework for its in vivo efficacy evaluation in direct comparison to established reference compounds.

Mechanistic Hypothesis: Targeting the α7 Nicotinic Acetylcholine Receptor

Accumulating evidence implicates the α7 nicotinic acetylcholine receptor (α7 nAChR) as a key modulator of cognitive processes.[7] These receptors are ligand-gated ion channels abundantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[8] Activation of α7 nAChRs leads to an influx of calcium, which in turn modulates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, and activates downstream signaling pathways crucial for synaptic plasticity, such as the ERK1/2 and CREB pathways.[9][10]

Dysfunction in this system is linked to the pathophysiology of both Alzheimer's disease and schizophrenia.[9][11] Therefore, selective agonists of the α7 nAChR are a promising therapeutic class for ameliorating the cognitive deficits associated with these conditions.[10][11] We hypothesize that this compound acts as a selective α7 nAChR agonist, enhancing cholinergic signaling and downstream pathways to improve cognitive function.

alpha7_signaling_pathway cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening compound This compound (Agonist) compound->receptor Binds & Activates erk ERK1/2 Activation ca_influx->erk neurotransmitter Neurotransmitter Release (ACh, Glu, DA) ca_influx->neurotransmitter creb CREB Phosphorylation erk->creb plasticity Synaptic Plasticity creb->plasticity neurotransmitter->plasticity cognition Cognitive Enhancement plasticity->cognition experimental_workflow acclimation Animal Acclimation (7 days) groups Randomization into Groups (Vehicle, GTS-21, Investigational) acclimation->groups dosing Compound Administration (e.g., 30 min pre-scopolamine) groups->dosing induction Cognitive Deficit Induction (Scopolamine Injection) dosing->induction behavior Behavioral Testing (e.g., 30 min post-scopolamine) induction->behavior nor Novel Object Recognition (Short-term Memory) behavior->nor mwm Morris Water Maze (Spatial Learning & Memory) behavior->mwm analysis Data Analysis & Comparison nor->analysis mwm->analysis

References

A Comparative Guide to 2-(Pyrrolidin-2-YL)pyrimidine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrimidine and pyrrolidine moieties are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs.[1][2] The novel compound, 2-(Pyrrolidin-2-YL)pyrimidine, which combines these two key heterocycles, represents a promising, yet underexplored, area for therapeutic development. Due to the limited publicly available experimental data on this specific molecule, this guide provides a comparative analysis of its structural analogs with known biological activities. By examining the performance of similar compounds, we can infer the potential therapeutic applications and guide future research into this promising chemical space.

The Pyrrolidinyl-Pyrimidine Scaffold: A Privileged Combination

The pyrimidine ring is a fundamental component of nucleobases and is integral to a wide array of biological processes.[3] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[2] The combination of these two scaffolds in this compound offers a unique three-dimensional structure with the potential for diverse biological interactions.

This guide will focus on a comparative analysis of structurally related compounds where the pyrrolidine ring is substituted at the 2-position of the pyrimidine ring. We will delve into the biological activities of analogs where the pyrrolidine is replaced by a pyridine ring, and where the pyrimidine or pyrrolidine cores are further substituted.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following table summarizes the biological activities of selected compounds structurally related to this compound. The data is compiled from peer-reviewed literature and highlights the potential therapeutic areas for this class of compounds.

Compound/AnalogTarget/ActivityAssayKey Findings (IC₅₀/MIC)Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAnti-fibrosisHSC-T6 cell proliferationIC₅₀ = 45.69 μM[7][8]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateAnti-fibrosisHSC-T6 cell proliferationIC₅₀ = 45.81 μM[7][8]
2-(4-methyl-5-nitro-6-(pyrrolidin-1-yl)-pyrimidin-2-ylamino)-3-phenylpropanoic acidAntiviralNot specifiedIC₅₀ = 73 µg/mL[9]
Boronic acid derivative of pyrrolidine (Compound 21)Autotaxin (ATX) inhibitorIn vitro enzyme inhibitionIC₅₀ = 35 nM[10]
Boronic acid derivative of pyrrolidine (Compound 3k)Autotaxin (ATX) inhibitorIn vitro enzyme inhibitionIC₅₀ = 50 nM[10]
Imidazole–pyrimidine–sulfonamide hybrid (Compound 88)EGFR-L858R mutantCancer cell line inhibitionIC₅₀ = 59 ± 30 ng/mL[11]
Imidazole–pyrimidine–sulfonamide hybrid (Compound 88)EGFR-T790M mutantCancer cell line inhibitionIC₅₀ = 49 ± 20 ng/mL[11]
Imidazole–pyrimidine–sulfonamide hybrid (Compound 88)HER2Cancer cell line inhibitionIC₅₀ = 81 ± 40 ng/mL[11]
2-phenyl-N-(pyridin-2-yl)acetamide (Compound 12)AntimycobacterialMtb H37Ra inhibitionMIC = 15.625 μg/mL[12]

Analysis of Structure-Activity Relationships (SAR):

The data presented above suggests that the pyrrolidinyl-pyrimidine scaffold and its analogs are versatile, demonstrating a range of biological activities.

  • Anti-Fibrotic Activity: The 2-(pyridin-2-yl)pyrimidine derivatives show moderate anti-fibrotic activity. The substitutions on the pyrimidine ring appear to be crucial for this activity, with carbamoyl groups contributing to the observed effects. This suggests that similar substitutions on a this compound core could yield compounds with anti-fibrotic potential.

  • Antiviral and Anticancer Potential: The presence of a pyrrolidin-1-yl group in a pyrimidine derivative has been associated with antiviral activity.[9] Furthermore, more complex pyrimidine-based hybrids have demonstrated potent inhibition of cancer-related kinases like EGFR and HER2, with IC₅₀ values in the nanomolar range.[11] The stereochemistry and substitution on the pyrrolidine ring of this compound could be critical in achieving high-affinity binding to such targets.

  • Enzyme Inhibition: Pyrrolidine derivatives have been successfully designed as potent enzyme inhibitors, for instance, against autotaxin.[10] This highlights the potential of the pyrrolidine moiety to interact with active sites of enzymes, suggesting that this compound could be a starting point for developing novel enzyme inhibitors.

  • Antimycobacterial Activity: The 2-phenyl-N-(pyridin-2-yl)acetamide analog demonstrates antimycobacterial activity, indicating that the core scaffold could be explored for developing new anti-infective agents.[12]

Experimental Protocols

To facilitate further research and validation of the potential activities of this compound and its analogs, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Objective: To determine the IC₅₀ of a test compound against a target enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compound (dissolved in a suitable solvent)

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, enzyme, and varying concentrations of the test compound in the wells of a 96-well plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percentage of inhibition relative to the positive control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated.

G cluster_scaffold Core Scaffold cluster_activities Potential Biological Activities Pyrimidine Pyrimidine This compound This compound Pyrimidine->this compound Combination Pyrrolidine Pyrrolidine Pyrrolidine->this compound Combination Anticancer Anticancer This compound->Anticancer Antiviral Antiviral This compound->Antiviral Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition

Figure 1: Conceptual relationship of the core scaffolds and potential biological activities.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells End End Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serially diluted test compound Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data Analyze_Data->End

Figure 2: Workflow for the in vitro anticancer MTT assay.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as a versatile scaffold in drug discovery. The demonstrated anti-fibrotic, antiviral, anticancer, and enzyme inhibitory activities of closely related compounds provide a solid foundation for initiating research programs centered on this novel molecule.

Future research should focus on the synthesis of this compound and a library of its derivatives with diverse substitutions on both the pyrimidine and pyrrolidine rings. Subsequent screening of these compounds in a panel of biological assays, guided by the insights from this comparative guide, will be crucial in unlocking the therapeutic potential of this promising chemical scaffold. The detailed protocols provided herein offer a starting point for these essential experimental investigations.

References

Navigating the Cholinergic Labyrinth: A Comparative Guide to Validating the Mechanism of Action of 2-(Pyrrolidin-2-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both exhilarating and fraught with challenges. The novel compound, 2-(Pyrrolidin-2-YL)pyrimidine, with its intriguing pyrrolidine and pyrimidine moieties, presents a compelling case for investigation. The pyrrolidine ring is a cornerstone of nicotine's structure, while the pyrimidine core is a privileged scaffold in medicinal chemistry, known for a vast array of biological activities.[1][2] This guide provides an in-depth, comparative framework for validating the hypothesized mechanism of action of this compound as a modulator of nicotinic acetylcholine receptors (nAChRs).

We will navigate the essential experimental workflows, from initial binding characterization to in vivo validation, comparing our hypothetical data for this compound with established nAChR modulators: Varenicline , a partial agonist of the α4β2 nAChR[3][4][5][6][7]; PNU-120596 , a positive allosteric modulator (PAM) of the α7 nAChR[1][8][9]; and A-867744 , another α7 nAChR PAM with distinct kinetic properties.[2][10][11][12][13]

The Cholinergic Synapse: A Potential Playground for this compound

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[14][15] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[1][12] The structural resemblance of this compound to known nAChR ligands strongly suggests its potential to modulate cholinergic signaling.

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Potential Modulation by this compound Acetylcholine (ACh) Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine (ACh)->nAChR Binds to orthosteric site Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Conformational change opens channel Cellular_Response Cellular Response (e.g., Depolarization, Neurotransmitter Release) Ion_Channel->Cellular_Response Ion influx leads to Test_Compound This compound Test_Compound->nAChR Agonist/Antagonist (orthosteric site) or PAM/NAM (allosteric site)

Figure 1: Simplified nAChR signaling and potential modulation.

A Roadmap for Mechanism of Action Validation: An Experimental Workflow

A systematic and logical progression of experiments is crucial for a robust validation of the mechanism of action. The following workflow ensures a comprehensive evaluation, from initial target engagement to physiological relevance.

MoA_Workflow Start Start: Hypothesized nAChR Modulator (this compound) Binding_Assay Part 1: Receptor Binding Affinity (Competitive Radioligand Binding Assay) Start->Binding_Assay Does it bind to nAChRs? Functional_Assay Part 2: In Vitro Functional Characterization (Calcium Influx & Patch-Clamp) Binding_Assay->Functional_Assay What is the nature of the interaction? (Agonist, Antagonist, PAM) In_Vivo_Study Part 3: In Vivo Target Engagement (Animal Behavioral Models) Functional_Assay->In_Vivo_Study Does it have a physiological effect? Conclusion Conclusion: Validated Mechanism of Action In_Vivo_Study->Conclusion

Figure 2: Experimental workflow for MoA validation.

Part 1: Establishing Target Engagement: Receptor Binding Affinity

The foundational step in validating our hypothesis is to determine if this compound directly interacts with nAChRs. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity of an unlabeled compound.[16][17]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes and compare it with known ligands.

Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., HEK293 cells for α4β2 and α3β4, SH-SY5Y cells for α7).[17]

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]Epibatidine, for the respective nAChR subtype.[18]

  • Test Compounds: this compound, Varenicline, PNU-120596, A-867744.

  • Binding Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[16]

  • Filtration System: A cell harvester with glass fiber filters.[16]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[18]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[16]

Comparative Binding Affinity Data (Hypothetical)

CompoundnAChR SubtypeKi (nM)
This compound α4β2 15
α7 >1000
α3β4 85
Vareniclineα4β20.8[3]
α7>3500[3]
α3β4>500[3]
PNU-120596α7Binds to an allosteric site
A-867744α7Binds to an allosteric site[2][10]

This hypothetical data suggests that this compound is a selective ligand for the α4β2 nAChR subtype.

Part 2: Unraveling the Functional Consequences: In Vitro Characterization

Having established binding, the next critical step is to determine the functional effect of this interaction. Is this compound an agonist that activates the receptor, an antagonist that blocks it, or a modulator that alters the receptor's response to an agonist?

Protocol 2: Calcium Influx Assay

This cell-based functional assay is a high-throughput method to assess the activity of compounds on ligand-gated ion channels that are permeable to calcium, such as many nAChR subtypes.[19][20][21][22][23][24]

Objective: To characterize the functional activity of this compound as an agonist, antagonist, or PAM.

Materials and Reagents:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293-α4β2) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: A known agonist for the receptor (e.g., Acetylcholine or Nicotine).

  • Test Compounds: this compound and comparators.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: To measure changes in intracellular calcium.

Procedure:

  • Cell Preparation: Plate the cells in a multi-well plate and load them with the calcium-sensitive dye.

  • Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the fluorescence change to determine if it acts as an agonist.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration of a known agonist (e.g., EC₅₀ concentration) and measure the fluorescence change.

  • PAM Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a low concentration of a known agonist (e.g., EC₂₀ concentration) and measure the fluorescence change. A potentiation of the agonist response indicates PAM activity.

  • Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration to determine EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists).

Comparative Functional Activity Data (Hypothetical)

CompoundAssay ModenAChR SubtypeEC₅₀ / IC₅₀ (nM)Emax (%)
This compound Agonist α4β2 50 45
Antagonist α4β2 - -
VareniclineAgonistα4β22040-60[4]
PNU-120596PAMα7216[9]Potentiates agonist response
A-867744PAMα71120[11]Potentiates agonist response

This hypothetical data suggests that this compound is a partial agonist at the α4β2 nAChR, similar to Varenicline.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the definitive method for studying ion channel function, providing detailed information about the effects of a compound on channel kinetics, conductance, and gating.[25][26][27][28][29]

Objective: To provide a detailed characterization of the modulatory effects of this compound on nAChR ion channel function.

Materials and Reagents:

  • Cell Line: Cells expressing the nAChR subtype of interest.

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass Micropipettes: Pulled to a specific resistance.

  • Intracellular and Extracellular Solutions: Formulated to mimic physiological conditions.

  • Test Compounds and Agonists.

Procedure:

  • Cell Patching: A glass micropipette is used to form a high-resistance "gigaohm" seal with the cell membrane.[27]

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.[26][29]

  • Voltage Clamp: The cell's membrane potential is held constant, and the currents flowing through the ion channels are measured.

  • Compound Application: The test compound and/or agonist are applied to the cell via a perfusion system, and the resulting changes in current are recorded.

  • Data Analysis: The amplitude, activation, deactivation, and desensitization kinetics of the currents are analyzed to characterize the compound's effect.

Comparative Electrophysiological Profile (Hypothetical)

CompoundEffect on α4β2 nAChR
This compound Elicits an inward current with slower activation and desensitization kinetics compared to acetylcholine. Maximum current is ~45% of the acetylcholine maximum.
VareniclineElicits an inward current that is a fraction of the maximum current elicited by acetylcholine.[3]

This hypothetical data further supports the classification of this compound as a partial agonist.

Part 3: Assessing Physiological Relevance: In Vivo Studies

The final step in the validation process is to determine if the in vitro activity of this compound translates to a physiological effect in a living organism.

Protocol 4: Animal Behavioral Models

A variety of animal behavioral models can be used to assess the in vivo effects of nAChR modulators.[30][31][32] The choice of model depends on the specific nAChR subtype targeted and the potential therapeutic indication.

Objective: To evaluate the in vivo efficacy of this compound in a relevant behavioral paradigm.

Examples of Relevant Models:

  • Nicotine Self-Administration: To assess the potential for treating nicotine addiction. A partial agonist like Varenicline reduces nicotine self-administration.[33]

  • Formalin Test: A model of tonic pain in which α7 nAChR PAMs have shown antinociceptive effects.[31]

  • Auditory Gating (Prepulse Inhibition): A model of sensory gating deficits observed in schizophrenia, which can be improved by α7 nAChR PAMs.[1]

  • Novel Object Recognition: To assess cognitive enhancement.[30]

Procedure:

  • Animal Dosing: Administer the test compound to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • Behavioral Testing: Conduct the chosen behavioral test at a time point corresponding to the peak plasma concentration of the compound.

  • Data Collection and Analysis: Quantify the relevant behavioral parameters and compare the results between the treated and control groups.

Comparative In Vivo Effects (Hypothetical)

CompoundBehavioral ModelObserved Effect
This compound Nicotine Self-Administration Reduces the number of nicotine infusions earned.
VareniclineNicotine Self-AdministrationReduces nicotine self-administration.[33]
PNU-120596Auditory GatingImproves amphetamine-induced auditory gating deficits.[1]
A-867744Auditory GatingNormalizes gating deficits.[2]

This hypothetical in vivo data would provide strong evidence that this compound has a similar pharmacological profile to Varenicline and could be a potential therapeutic for smoking cessation.

Conclusion: A Validated Path Forward

This comprehensive guide outlines a rigorous and comparative approach to validating the mechanism of action of this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral studies, and by constantly comparing the data with well-characterized nAChR modulators, researchers can build a robust and compelling case for the compound's mechanism of action. This self-validating system of experiments, grounded in established scientific principles, is essential for advancing novel chemical entities from the laboratory to the clinic.

References

Navigating the Kinome: A Comparative Guide to the Selectivity and Off-Target Effects of Pyrrolidinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of derivatives, the pyrrolidinyl-pyrimidine core has emerged as a privileged structure, demonstrating significant potential in modulating key signaling pathways implicated in cancer and other diseases. This guide focuses on providing a comparative analysis of the selectivity and off-target effects of compounds based on this scaffold, with a particular focus on the structural class of 2-(Pyrrolidin-2-YL)pyrimidine.

It is important to note that publicly available, comprehensive selectivity and off-target data for the specific molecule, this compound, is limited. Therefore, to provide a thorough and insightful analysis, this guide will draw upon data from closely related and well-characterized analogs, such as 4-(pyrrolidin-2-yl)pyrimidine and other pyrimidine-based kinase inhibitors. By examining these surrogates, we can elucidate the key principles of achieving kinase selectivity and mitigating off-target liabilities within this important chemical space.

The Pyrrolidinyl-Pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrimidine ring is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome.[1] The addition of a pyrrolidine ring provides a three-dimensional structural element that can be further functionalized to enhance potency and selectivity. The stereochemistry of the pyrrolidin-2-yl group is a critical determinant of biological activity, as it dictates the spatial orientation of substituents and their interactions with the target protein.[2]

Modifications to both the pyrimidine core and the pyrrolidine moiety are crucial for tuning the pharmacological profile of these inhibitors. Substitutions at the 2- and 4-positions of the pyrimidine ring can significantly impact inhibitory activity by establishing interactions within the ATP-binding pocket of kinases.[2]

Comparative Selectivity Profiles of Pyrrolidinyl-Pyrimidine Analogs

Achieving selectivity is a paramount challenge in kinase inhibitor development. The high degree of conservation in the ATP-binding site across the kinome often leads to off-target activities, which can result in undesirable side effects. Kinome-wide profiling is an essential tool to characterize the selectivity of a compound.

Compound ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
Pyrido[2,3-d]pyrimidineEGFRL858R/T790M1.16-chloropyrido[2,3-d]pyrimidine core[3]
Pyrido[2,3-d]pyrimidineEGFRWT1106-chloropyrido[2,3-d]pyrimidine core[3]
Pyrido[2,3-d]pyrimidinec-Src<10Pyrido[2,3-d]pyrimidine core[3]
Pyrazolo[3,4-d]pyrimidineBTK-Irreversible inhibitor[4]
AminopyrimidineTBK1Potent (qualitative)Varied substitutions at 2, 4, and 5-positions[5]
AminopyrimidineAURKBPotent (qualitative)Varied substitutions at 2, 4, and 5-positions[1]

Note: The table above is illustrative and compiles data from different studies on various pyrimidine-based scaffolds to highlight the concept of kinase selectivity. Direct comparison of IC50 values should be made with caution.

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Pyrimidine-based inhibitors have been shown to target a multitude of signaling pathways critical to cell growth, proliferation, and survival. A common theme is the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Signal_Transduction_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrrolidinyl-Pyrimidine Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 1: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.

Methodologies for Assessing Selectivity and Off-Target Effects

A comprehensive evaluation of a compound's selectivity and potential off-target liabilities requires a multi-faceted approach, combining in vitro biochemical and cell-based assays with in vivo studies.

In Vitro Kinase Selectivity Profiling

The most direct way to assess kinase selectivity is to screen the compound against a large panel of purified kinases. Radiometric assays are a classic and robust method for this purpose.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction: - Kinase - Substrate - Buffer - Test Compound Start->Prepare_Reaction Initiate_Reaction Initiate Reaction with [γ-32P]ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., spotting on phosphocellulose paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated [γ-32P]ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Wash->Quantify Analyze Data Analysis: Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a radiometric kinase inhibition assay.

Experimental Protocol: Radiometric Kinase Assay [6][7]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, assay buffer, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing [γ-32P]ATP and MgCl2.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-32P]ATP.

  • Quantification: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Off-Target Liability Assessment

Beyond the kinome, it is critical to assess a compound's potential for interaction with other classes of proteins that are commonly associated with adverse drug reactions.

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. The patch-clamp electrophysiology assay is the gold standard for assessing hERG liability.[8]

Experimental Protocol: Manual Patch-Clamp hERG Assay [9]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[10]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration until a steady-state block is achieved.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude and calculate the percentage of inhibition. Determine the IC50 value from the concentration-response curve.

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs. In vitro assays using human liver microsomes are commonly used to evaluate CYP inhibition potential.[11][12]

Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes [13]

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Analysis: Centrifuge the plate and analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The pyrrolidinyl-pyrimidine scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. While a comprehensive understanding of the selectivity and off-target profile of the specific molecule this compound requires further investigation, the analysis of its close analogs provides valuable insights into the structure-activity relationships that govern kinase binding and selectivity.

Achieving a desirable safety profile necessitates a rigorous and multi-pronged approach to assessing off-target liabilities. Early and comprehensive profiling against a broad kinase panel, coupled with key safety assays for targets such as hERG and CYPs, is essential for guiding medicinal chemistry efforts and selecting drug candidates with the highest potential for clinical success. As our understanding of the kinome and the structural determinants of selectivity continues to grow, so too will our ability to design safer and more effective targeted therapies based on the pyrrolidinyl-pyrimidine and other privileged scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Pyrrolidin-2-YL)pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyrrolidin-2-yl)pyrimidine scaffold represents a promising heterocyclic core in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its unique three-dimensional structure, arising from the chiral center at the C2 position of the pyrrolidine ring, offers a distinct advantage for achieving selectivity and potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing insights from closely related and well-studied chemical series to inform the rational design of next-generation therapeutics.

While comprehensive SAR studies on the exact this compound scaffold are not extensively documented in publicly available literature, a wealth of information from analogous pyrimidine-based inhibitors allows for a robust, comparative analysis. This guide will synthesize these findings to provide actionable insights for researchers in the field.

The this compound Core: A Privileged Scaffold

The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved drugs.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding pocket of kinases. The attachment of a pyrrolidine ring at the C2 position introduces a non-planar, saturated heterocyclic system that can probe deeper into the binding site and establish additional interactions, often leading to enhanced potency and selectivity.[3]

The linkage at the C2 position of the pyrrolidine ring is a key structural feature that distinguishes this scaffold from the more commonly studied N-linked 2-(pyrrolidin-1-yl)pyrimidines. This C-linkage provides a different vector for the pyrrolidine ring to orient itself within the kinase active site, potentially accessing unique sub-pockets.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine-based kinase inhibitors is profoundly influenced by the nature and position of substituents on both the pyrimidine and the pyrrolidine rings. The following sections dissect the SAR of the this compound scaffold by analogy with closely related kinase inhibitor series.

Substitutions on the Pyrimidine Core: Tuning Potency and Selectivity

Modifications to the pyrimidine ring are pivotal for modulating the inhibitory activity and kinase selectivity profile of the compounds.

  • Substitution at the 4- and 6-positions: These positions are critical for establishing key interactions within the ATP-binding pocket. The introduction of various amine-containing side chains can significantly impact inhibitory activity. For instance, in related pyrrolo[2,3-d]pyrimidine series, the nature of the substituent at the 4-position is crucial for potent inhibition of kinases like Aurora A.[4]

  • Halogenation: The incorporation of halogen atoms, such as chlorine or fluorine, at the 5-position of the pyrimidine ring can enhance potency. This is often attributed to favorable interactions with the hinge region of the kinase.[5]

  • Fusion of Heterocyclic Rings: Fused pyrimidine systems, such as the well-established pyrrolo[2,3-d]pyrimidines, are a prominent class of kinase inhibitors.[6] The pyrrolo moiety can provide additional hydrogen bond donors and acceptors, as well as extend the molecule to reach further into the ATP binding site, thereby increasing potency and modulating selectivity.[7]

The Pyrrolidine Moiety: A Key Determinant of Pharmacological Profile

The pyrrolidine ring and its substituents play a crucial role in defining the pharmacological properties of these inhibitors.

  • Stereochemistry: The stereochemistry of the pyrrolidin-2-yl group is a critical determinant of biological activity. The absolute configuration at the C2 position dictates the spatial orientation of the pyrimidine ring and any substituents on the pyrrolidine, influencing how the molecule fits into the chiral environment of the kinase active site. In a series of LRRK2 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, the (2R)-2-methylpyrrolidin-1-yl derivative was significantly more potent than its (S)-enantiomer, highlighting the profound impact of stereochemistry.[2]

  • Substituents on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can lead to additional interactions with the target kinase. For example, hydroxyl or amino groups can form new hydrogen bonds, while small alkyl groups can engage in hydrophobic interactions. The position and nature of these substituents must be carefully optimized to maximize potency and selectivity.

Comparative Inhibitory Activities of this compound Analogs and Related Scaffolds

The following tables summarize the inhibitory activities of various pyrimidine-based compounds against different kinases, providing a comparative landscape for the this compound scaffold. It is important to note that these compounds belong to closely related but distinct chemical series, and direct comparison of absolute IC50 values should be made with caution due to variations in assay conditions.

Table 1: Comparative Inhibitory Activity against Aurora Kinases

Compound/ScaffoldR1 (Pyrimidine C4)R2 (Pyrrolidine/Pyrrolo)Aurora A IC50 (µM)Reference
2-Amino-pyrrolo[2,3-d]pyrimidine analogPhenylaminoH0.008[4]
Pyrimidine-based analog4-Ethylpiperazin-1-yl(S)-3-aminopyrrolidin-1-yl< 0.2[5]

Table 2: Comparative Inhibitory Activity against Janus Kinases (JAKs)

Compound/ScaffoldR1 (Pyrimidine C4)R2 (Pyrrolidine/Pyrrolo)JAK1 IC50 (nM)JAK2 IC50 (nM)Reference
4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogPiperidinylH12.6>135[8]
4-(1,5-Triazole)-pyrrolopyrimidine analogIodo-phenylH72>864[9]

Table 3: Comparative Inhibitory Activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound/ScaffoldR1 (Pyrimidine C4)R2 (Pyrrolidine/Pyrrolo)VEGFR-2 IC50 (nM)Reference
Thieno[2,3-d]pyrimidine analogEther-linked ureaH21[10]
Pyrrolo[2,3-d]pyrimidine analogSulfamoylphenylaminoH-[11]

Experimental Protocols

General Synthesis of a this compound Analog

The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the coupling of a pre-functionalized pyrimidine with a suitable pyrrolidine derivative.

Step 1: Synthesis of a 2-Chloropyrimidine Intermediate A substituted uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the corresponding 2,4-dichloropyrimidine.

Step 2: Selective Substitution at the C4 Position The more reactive chlorine atom at the C4 position is selectively displaced by an amine through nucleophilic aromatic substitution.

Step 3: Coupling with the Pyrrolidine Moiety The remaining chlorine atom at the C2 position is then substituted with the desired 2-lithiated or 2-Grignard reagent of a protected pyrrolidine.

Step 4: Deprotection The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions to yield the final this compound analog.

G cluster_0 Synthesis of this compound Analog Substituted_Uracil Substituted Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Substituted_Uracil->Dichloropyrimidine POCl3 C4_Substituted_Pyrimidine 4-Amino-2-chloropyrimidine Dichloropyrimidine->C4_Substituted_Pyrimidine Amine (R1NH2) Protected_Pyrrolidinyl_Pyrimidine Protected this compound C4_Substituted_Pyrimidine->Protected_Pyrrolidinyl_Pyrimidine Coupling Final_Product This compound Analog Protected_Pyrrolidinyl_Pyrimidine->Final_Product Deprotection Protected_Pyrrolidine N-Protected 2-Lithiopyrrolidine Protected_Pyrrolidine->Protected_Pyrrolidinyl_Pyrimidine

Caption: General synthetic route to this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often done by quantifying the amount of ATP consumed or ADP produced during the reaction.

Methodology (Example: ADP-Glo™ Kinase Assay):

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

  • Luminescence Detection: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

G cluster_1 In Vitro Kinase Inhibition Assay Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate at RT Start->Incubate Stop Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate->Stop Convert Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Convert Detect Measure Luminescence Convert->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context

The this compound scaffold and its analogs often target kinases that are key components of critical signaling pathways implicated in cancer and inflammatory diseases. For example, Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12] Similarly, Janus kinases (JAKs) are central to cytokine signaling, and their inhibition can dampen the inflammatory response.[13]

G cluster_2 Simplified Kinase Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor_Tyrosine_Kinase RTK (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Cellular_Response Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor This compound Analog Inhibitor->Receptor_Tyrosine_Kinase

References

The Vanguard of Inhibition: A Comparative Analysis of 2-(Pyrrolidin-2-YL)pyrimidine Against Established Kinase and Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically impactful therapeutic agents.[1][2] Its versatility allows for the development of compounds targeting a wide array of biological targets, from protein kinases to metabolic enzymes.[3][4] This guide introduces a novel investigational compound, 2-(Pyrrolidin-2-YL)pyrimidine , and provides a comprehensive framework for its head-to-head comparison with established inhibitors in two critical areas of therapeutic intervention: PIM-1 kinase and dihydroorotate dehydrogenase (DHODH).

For the purpose of this illustrative guide, we will treat this compound as a hypothetical, yet promising, lead compound. We will outline the essential experimental workflows and data interpretation required to benchmark its performance against well-characterized inhibitors, providing researchers with a robust template for evaluating their own novel chemical entities.

The Chemical Architecture of Promise: Pyrrolidinyl-Pyrimidines

The fusion of a pyrimidine core with a pyrrolidine moiety presents a compelling chemical architecture. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions within protein active sites, while the pyrrolidinyl group can introduce three-dimensional complexity and additional interaction points, potentially enhancing both potency and selectivity.[2] The specific nature and placement of substituents on both rings are critical determinants of biological activity.[2]

Comparative Cohort: The Established Inhibitors

To rigorously assess the potential of this compound, we have selected two well-validated inhibitors from distinct target classes:

  • AZD1208 : A potent and orally bioavailable inhibitor of all three PIM kinase isoforms (PIM-1, -2, and -3).[5][6] PIM kinases are serine/threonine kinases implicated in cell cycle progression, apoptosis, and the development of various cancers.[6][7]

  • Brequinar : A potent, competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9][10] Inhibition of DHODH is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[9][11]

Head-to-Head Evaluation: A Multi-pronged Approach

A thorough comparison necessitates a suite of biochemical and cell-based assays to elucidate the potency, selectivity, and cellular efficacy of our investigational compound.

Biochemical Potency: Direct Target Engagement

The initial step is to ascertain whether this compound directly engages with the intended targets and to quantify its inhibitory potency.

This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by PIM-1 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1]

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™) [1][12]

  • Reagent Preparation :

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

    • Dilute recombinant human PIM-1 kinase to the desired concentration in Kinase Assay Buffer.

    • Prepare a substrate/ATP mix containing a suitable PIM-1 substrate (e.g., a peptide substrate) and ATP at a concentration close to the Km for PIM-1.

    • Prepare serial dilutions of this compound, AZD1208, and a vehicle control (e.g., DMSO) in Kinase Assay Buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µl of the inhibitor dilutions.

    • Add 2 µl of the diluted PIM-1 enzyme.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

This assay measures the inhibition of the DHODH-catalyzed oxidation of dihydroorotate to orotate. A common spectrophotometric method monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[11][13][14]

Experimental Protocol: DHODH Inhibition Assay [11][15]

  • Reagent Preparation :

    • Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

    • Prepare stock solutions of dihydroorotic acid (DHO), DCIP, and coenzyme Q10 in a suitable solvent (e.g., DMSO or assay buffer).

    • Dilute recombinant human DHODH enzyme in the Assay Buffer.

    • Prepare serial dilutions of this compound, Brequinar, and a vehicle control.

  • Enzyme Reaction :

    • In a 96-well plate, add 2 µl of the inhibitor dilutions.

    • Add 178 µl of the diluted DHODH enzyme solution.

    • Incubate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.

    • Initiate the reaction by adding 20 µl of the reaction mix to each well.

  • Measurement :

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis :

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Comparative Biochemical Data
InhibitorTargetAssay TypeIC50 (nM)
This compound PIM-1 KinaseADP-Glo™25
AZD1208PIM-1 KinaseADP-Glo™0.4
This compound DHODHDCIP Reduction>10,000
BrequinarDHODHDCIP Reduction5.2

Note: The data presented for this compound is hypothetical for illustrative purposes.

Cellular Activity: Assessing Efficacy in a Biological Context

Demonstrating target engagement in a biochemical assay is crucial, but it is equally important to assess the compound's activity in a cellular context. The MTT assay is a widely used colorimetric method to measure cell viability and proliferation.[16][17][18][19]

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[16][17]

Experimental Protocol: MTT Assay [16][18]

  • Cell Seeding :

    • Seed cancer cells (e.g., a leukemia cell line for PIM-1 and a rapidly proliferating solid tumor line for DHODH) in a 96-well plate at an appropriate density.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment :

    • Prepare serial dilutions of this compound, AZD1208, Brequinar, and a vehicle control in complete cell culture medium.

    • Replace the existing medium with the medium containing the compounds.

  • Incubation :

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization :

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement and Analysis :

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Hypothetical Comparative Cellular Data
InhibitorCell LineAssay TypeGI50 (µM)
This compound Leukemia (PIM-1 dependent)MTT0.5
AZD1208Leukemia (PIM-1 dependent)MTT0.02
This compound Colon Cancer (DHODH dependent)MTT>50
BrequinarColon Cancer (DHODH dependent)MTT0.1

Note: The data presented for this compound is hypothetical for illustrative purposes.

Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.[20][21][22][23]

Experimental Approach: Kinase Selectivity Profiling

Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases.[20][22] This can be done through various service providers that offer radiometric or fluorescence-based assays.

Data Interpretation :

The results are often presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for a subset of inhibited kinases. A selective inhibitor will show potent inhibition of the primary target(s) with minimal activity against other kinases in the panel.

Visualizing the Mechanisms and Workflows

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (inhibition) Cell_Survival Cell Survival Bad->Cell_Survival Inhibition of apoptosis AZD1208 AZD1208 AZD1208->PIM1 Inhibition Hypothetical_Inhibitor This compound (Hypothetical) Hypothetical_Inhibitor->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Points of Inhibition.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Brequinar Brequinar Brequinar->DHODH Inhibition

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Kinase_Assay PIM-1 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination DHODH_Assay DHODH Enzyme Assay DHODH_Assay->IC50_Determination GI50_Determination GI50 Determination IC50_Determination->GI50_Determination Inform Cell_Culture Cancer Cell Culture MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay MTT_Assay->GI50_Determination Kinase_Panel Kinase Panel Screening GI50_Determination->Kinase_Panel Inform Off_Target_Analysis Off-Target Analysis Kinase_Panel->Off_Target_Analysis

Caption: Integrated Workflow for Inhibitor Characterization.

Conclusion

This guide provides a foundational framework for the comparative analysis of a novel pyrrolidinyl-pyrimidine compound against established inhibitors of PIM-1 kinase and DHODH. By employing a systematic approach encompassing biochemical potency, cellular efficacy, and selectivity profiling, researchers can build a comprehensive data package to evaluate the therapeutic potential of new chemical entities. The hypothetical data presented for this compound illustrates how such a compound might be positioned relative to known drugs, highlighting the importance of multi-faceted analysis in modern drug discovery. The true potential of any new compound can only be unlocked through rigorous and objective comparison with the current standards of care.

References

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